GNE-272
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOJNOBJGYTLLZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-272: A Deep Dive into its Mechanism of Action in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 has emerged as a potent and highly selective small molecule inhibitor of the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These epigenetic readers play a critical role in regulating gene expression programs that are often dysregulated in various malignancies, including hematologic cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound in leukemia, with a focus on its molecular targets, cellular effects, and preclinical anti-tumor activity. The information presented herein is intended to support further research and development of CBP/EP300-targeted therapies in oncology.
Core Mechanism: Selective Inhibition of CBP/EP300 Bromodomains
This compound exerts its effects through the specific inhibition of the bromodomains of CBP and EP300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci to regulate gene expression. By competitively binding to the acetyl-lysine binding pocket of CBP/EP300 bromodomains, this compound displaces these coactivators from chromatin, leading to the downregulation of key oncogenic gene expression programs.[1][3]
Quantitative Analysis of In Vitro Potency and Selectivity
The potency and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Assay Type | Target/Parameter | This compound IC50/EC50 | Reference(s) |
| TR-FRET Assay | CBP Bromodomain | 0.02 µM | [1][2] |
| TR-FRET Assay | EP300 Bromodomain | 0.03 µM | |
| BRET Assay | Cellular CBP Engagement | 0.41 µM | [1][2] |
| Biochemical Assay | BRD4(1) Bromodomain | 13 µM | [1][2] |
Table 1: In Vitro Potency and Selectivity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity. BRET assay EC50 reflects the half-maximal effective concentration in a cellular context.
Signaling Pathway of this compound in Leukemia
The primary mechanism of action of this compound in leukemia involves the disruption of CBP/EP300-dependent transcriptional programs. A key downstream effector of this inhibition is the MYC oncogene, a critical driver of proliferation and survival in many hematologic malignancies. By displacing CBP/EP300 from MYC-regulated enhancers, this compound leads to a significant reduction in MYC expression. This, in turn, affects a cascade of downstream cellular processes, ultimately leading to an anti-leukemic effect.
References
GNE-272: A Selective CBP/EP300 Bromodomain Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-272 is a potent and highly selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By targeting the acetyl-lysine binding pocket of these bromodomains, this compound effectively disrupts the recruitment of CBP/EP300 to chromatin, leading to the modulation of gene expression programs implicated in various diseases, particularly cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental protocols for its use in preclinical research.
Introduction
The epigenetic reader proteins CBP and EP300 are critical regulators of gene transcription. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key mechanism for recruiting the transcriptional machinery to specific gene loci. Dysregulation of CBP/EP300 activity is a hallmark of numerous cancers, making them attractive therapeutic targets. This compound was developed as a selective chemical probe to investigate the therapeutic potential of CBP/EP300 bromodomain inhibition.
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This binding prevents the interaction of CBP/EP300 with acetylated histones, thereby displacing them from chromatin and inhibiting the transcription of target genes. One of the key downstream effects of CBP/EP300 inhibition is the suppression of MYC, a critical oncogene in many hematologic malignancies.
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | IC50/EC50 (µM) | Reference |
| Biochemical Assays | ||
| CBP (TR-FRET) | 0.02 | [1][2] |
| EP300 (TR-FRET) | 0.03 | [3] |
| BRD4 (1) (TR-FRET) | 13 | [1][2] |
| Cellular Assays | ||
| CBP (BRET) | 0.41 | [1][2] |
| MYC Expression (MV4-11) | 0.91 | [3] |
Table 2: Anti-proliferative Activity in Hematologic Cancer Cell Lines
| Cell Line | Disease | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | < 1 | [1][2] |
| MOLM-13 | Acute Myeloid Leukemia | < 1 | [4] |
| MOLM-16 | Acute Myeloid Leukemia | Not Specified | [3] |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | [3] |
| LP-1 | Multiple Myeloma | Not Specified | [3] |
| KMS-34 | Multiple Myeloma | Not Specified | [3] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not Specified | [3] |
| DOHH-2 | Follicular Lymphoma | Not Specified | [3] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Reference |
| Clearance | Low | 1 mg/kg IV | [3] |
| Oral Bioavailability | Good | 100 mg/kg PO | [3] |
| Unbound Cmax | 26 µM | 100 mg/kg PO | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
TR-FRET Biochemical Assay for CBP/EP300 Inhibition
This assay measures the ability of this compound to disrupt the interaction between the CBP/EP300 bromodomain and an acetylated histone peptide.
Figure 2: TR-FRET assay workflow.
Protocol:
-
Reagents:
-
His-tagged recombinant CBP or EP300 bromodomain.
-
Biotinylated acetylated histone H4 peptide.
-
Time-Resolved FRET Donor: Europium-labeled anti-His antibody.
-
Time-Resolved FRET Acceptor: Streptavidin-Allophycocyanin (APC).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the His-tagged CBP or EP300 bromodomain to each well and incubate for 15 minutes at room temperature.
-
Add the biotinylated acetylated histone peptide and incubate for another 15 minutes.
-
Add the TR-FRET donor and acceptor reagents and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot against the this compound concentration to determine the IC50 value.
-
BRET Cellular Assay for Target Engagement
This assay measures the ability of this compound to engage the CBP bromodomain within living cells.
Protocol:
-
Reagents:
-
HEK293 cells.
-
Expression vectors for NanoLuc-CBP bromodomain fusion protein and HaloTag-Histone fusion protein.
-
HaloTag NanoBRET 618 Ligand.
-
NanoBRET Nano-Glo Substrate.
-
Opti-MEM I Reduced Serum Medium.
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-CBP and HaloTag-Histone expression vectors.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Add the HaloTag NanoBRET 618 Ligand and incubate for 60 minutes at 37°C.
-
Prepare serial dilutions of this compound.
-
Dispense the cells into a 384-well white assay plate.
-
Add the this compound dilutions and incubate for 90 minutes at 37°C.
-
Add the NanoBRET Nano-Glo Substrate.
-
Read the plate on a luminometer capable of measuring BRET, detecting both donor and acceptor signals.
-
Calculate the BRET ratio and plot against the this compound concentration to determine the cellular IC50 value.
-
Cell Proliferation Assay
This assay determines the anti-proliferative effect of this compound on cancer cell lines.
Protocol:
-
Reagents:
-
Hematologic cancer cell lines (e.g., MV4-11, MOLM-13).
-
Complete cell culture medium.
-
CellTiter-Glo Luminescent Cell Viability Assay reagent.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the cells and incubate for 6 days.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the this compound concentration to determine the IC50 value.[3]
-
In Vivo AML Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model of Acute Myeloid Leukemia (AML).
Figure 3: In vivo AML xenograft workflow.
Protocol:
-
Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
-
Cell Line:
-
Human AML cell line (e.g., MV4-11).
-
-
Procedure:
-
Subcutaneously implant AML cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Prepare this compound formulation (e.g., in 0.5% methylcellulose and 0.2% Tween-80 in water).[3]
-
Administer this compound or vehicle to the mice via oral gavage at the desired dose and schedule (e.g., 100 mg/kg, twice daily).[3]
-
Measure tumor volumes and body weights regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis, such as measuring MYC expression by qPCR or immunohistochemistry.
-
Signaling Pathways
CBP/EP300 are integral components of multiple signaling pathways that are crucial for cell growth, proliferation, and survival. This compound, by inhibiting CBP/EP300 bromodomain function, can modulate these pathways.
Wnt/β-catenin Pathway
CBP/EP300 act as coactivators for β-catenin, a key transcriptional activator in the Wnt signaling pathway. By inhibiting the recruitment of CBP/EP300 to β-catenin target gene promoters, this compound can suppress the expression of Wnt target genes, such as MYC and Cyclin D1, which are often dysregulated in cancer.[5][6][7]
Figure 4: this compound and the Wnt/β-catenin pathway.
p53 Pathway
CBP/EP300 acetylate the tumor suppressor protein p53, a modification that is crucial for its stability and transcriptional activity. While this compound inhibits the bromodomain and not the acetyltransferase domain, the overall function of CBP/EP300 in p53-mediated transcription can be affected by disrupting its localization to chromatin. Inhibition of CBP/EP300 can therefore modulate the expression of p53 target genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[8][9]
Figure 5: this compound and the p53 pathway.
NF-κB Pathway
CBP/EP300 are also coactivators for the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor. NF-κB plays a key role in inflammation and cell survival. By inhibiting CBP/EP300, this compound can potentially suppress the transcription of NF-κB target genes, such as pro-inflammatory cytokines and anti-apoptotic proteins.[10][11][12]
Figure 6: this compound and the NF-κB pathway.
Conclusion
This compound is a valuable research tool for elucidating the biological functions of CBP/EP300 bromodomains and for exploring their therapeutic potential in oncology and other diseases. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in preclinical research and drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p300/CBP/p53 interaction and regulation of the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | CBP and p300 binds NF-kB complex [reactome.org]
- 11. doaj.org [doaj.org]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: Targeting MYC through Epigenetic Regulation
An In-depth Technical Guide on the Role of GNE-272 in MYC Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent and selective chemical probe for the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The focus of this document is to detail the mechanism by which this compound modulates the expression of the MYC oncogene, a critical driver in numerous human cancers.
The MYC family of proto-oncogenes, particularly c-MYC, are master transcriptional regulators that control a vast array of cellular processes including proliferation, growth, and metabolism.[1][2][3] Their deregulation is a hallmark of a majority of human cancers, making MYC an attractive but challenging therapeutic target.[1][4] Direct inhibition of the MYC protein has proven difficult. Consequently, strategies have shifted towards targeting the regulatory mechanisms that control MYC expression.
One such strategy involves the epigenetic machinery that governs gene transcription. Transcriptional co-activators like CBP/EP300 and the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4) play crucial roles in this process.[5][6][7] These proteins contain specialized domains called bromodomains that recognize and bind to acetylated lysine residues on histone tails, a key step in initiating and elongating transcription. By recruiting the transcriptional machinery to gene promoters and enhancers, they facilitate the expression of target genes, including MYC.
This compound emerges as a selective inhibitor of the CBP/EP300 bromodomains. Its development has provided a valuable tool to dissect the specific role of these co-activators in MYC regulation and to explore their potential as therapeutic targets. Unlike pan-BET inhibitors such as JQ1, which primarily target BRD4 to suppress MYC, this compound offers a distinct mechanism of action, allowing for a more nuanced understanding of the epigenetic control of this critical oncogene.[5][6][8][9]
Mechanism of Action of this compound
This compound exerts its effect on MYC gene regulation by competitively binding to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This prevents these co-activators from docking onto acetylated histones at the MYC gene locus, thereby disrupting the assembly of the transcriptional machinery required for its expression.
The signaling pathway can be summarized as follows:
-
Normal State: Transcription factors bind to enhancer and promoter regions of the MYC gene. CBP/EP300 are recruited to these sites, where their bromodomains recognize and bind to acetylated histones. This binding event facilitates the recruitment of RNA Polymerase II and other components of the transcriptional apparatus, leading to robust MYC transcription.
-
Inhibition by this compound: this compound occupies the bromodomain pocket of CBP/EP300. This prevents their localization to the chromatin at the MYC locus. The result is a failure to assemble a productive transcriptional complex, leading to the downregulation of MYC mRNA and subsequent depletion of the c-Myc oncoprotein.
This mechanism underscores the critical, non-redundant role of the CBP/EP300 bromodomains in maintaining high levels of MYC expression in certain cancer contexts.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [10][11][12] |
| EP300 | TR-FRET | 0.03 | [12] |
| BRD4(1) | TR-FRET | 13 | [10][11][13] |
This data highlights the high selectivity of this compound for the CBP/EP300 bromodomains over the BET family member BRD4.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| MV4-11 (AML) | BRET | CBP Engagement | IC50 = 0.41 | [10][11][13] |
| MV4-11 (AML) | Gene Expression | MYC Inhibition | EC50 = 0.91 | [12] |
| Hematologic Cancer Cell Lines | Proliferation | Anti-proliferative Effect | Marked Effect | [10][11][13] |
These results demonstrate that this compound effectively engages its target in cells and modulates the expression of MYC, leading to a functional anti-proliferative response in hematologic cancer models.[10][11][13]
Detailed Experimental Protocols
The characterization of this compound and its effects on MYC regulation involves a series of standard and specialized molecular biology techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the IC50 of an inhibitor against an isolated bromodomain.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H3K27ac) and a GST-tagged bromodomain protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore is used. FRET occurs when the donor and acceptor are in close proximity (i.e., when the bromodomain is bound to the histone).
-
Protocol Outline:
-
Recombinant GST-tagged CBP, EP300, or BRD4(1) bromodomain is incubated with a biotinylated acetylated histone peptide.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (APC) are added.
-
After incubation, the plate is read on a TR-FRET-capable plate reader, measuring the emission at two wavelengths.
-
The ratio of acceptor to donor emission is calculated, and IC50 curves are generated by plotting the TR-FRET ratio against the inhibitor concentration.
-
Bioluminescence Resonance Energy Transfer (BRET) Cellular Assay
This assay measures the ability of a compound to disrupt a protein-protein interaction within living cells.
-
Principle: A fusion of the CBP bromodomain to a Renilla luciferase (RLuc) enzyme (the BRET donor) and a fusion of histone H3 to a fluorescent protein (the BRET acceptor) are co-expressed in cells. When the proteins interact, energy from the luciferase substrate catalysis is transferred to the acceptor, which then emits light at its characteristic wavelength.
-
Protocol Outline:
-
Cells (e.g., HEK293) are transiently transfected with plasmids encoding RLuc-CBP Bromodomain and Histone H3-Venus.
-
Transfected cells are plated and treated with various concentrations of this compound.
-
The luciferase substrate (e.g., coelenterazine) is added.
-
Light emissions from both the donor (RLuc) and acceptor (Venus) are measured simultaneously.
-
The BRET ratio is calculated, and IC50 values are determined by plotting this ratio against the inhibitor concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for MYC Expression
This technique is used to quantify the amount of MYC messenger RNA (mRNA) in cells following treatment with this compound.
-
Protocol Outline:
-
Cancer cells (e.g., MV4-11) are treated with this compound or a vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
The qPCR reaction is set up using the cDNA, SYBR Green or TaqMan master mix, and primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The reaction is run on a real-time PCR instrument.
-
The relative expression of MYC mRNA is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
In Vivo Tumor Xenograft Studies
Animal models are used to assess the anti-tumor efficacy of this compound and its in vivo effect on MYC expression.
-
Protocol Outline:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or orthotopically implanted with a human cancer cell line (e.g., an AML cell line like MV4-11).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (vehicle control, this compound at various doses).
-
This compound is administered via an appropriate route (e.g., oral gavage) on a defined schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, or at intermediate time points, tumors can be harvested for pharmacodynamic analysis, such as measuring MYC mRNA or protein levels to confirm target modulation in vivo.
-
Conclusion
This compound is a highly potent and selective inhibitor of the CBP/EP300 bromodomains that serves as a critical tool for cancer research. Its mechanism of action, distinct from that of BET inhibitors, involves the direct prevention of CBP/EP300 binding to chromatin, leading to the transcriptional suppression of the MYC oncogene.[10][11] This activity translates into a marked anti-proliferative effect in hematologic cancer cell lines and demonstrates in vivo anti-tumor activity corresponding with MYC modulation.[10][11][13] The data and protocols outlined in this guide provide a foundational understanding for researchers and drug developers seeking to explore the therapeutic potential of targeting the CBP/EP300-MYC axis in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 3. Transcriptional regulation by MYC: an emerging new model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to GNE-272 for Studying Bromodomain Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GNE-272, a potent and selective chemical probe for the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This compound serves as a critical tool for elucidating the biological functions of these key epigenetic regulators in both normal physiology and disease states, particularly in oncology.
Introduction to this compound
This compound is a high-quality in vivo chemical probe designed to selectively inhibit the bromodomains of the closely related transcriptional co-activators, CBP and EP300.[1][2][3][4][5] These proteins are integral to the regulation of gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for transcription machinery. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering CBP/EP300 to specific chromatin regions. By inhibiting this interaction, this compound allows for the acute and reversible interrogation of CBP/EP300 bromodomain function. Its development was guided by a co-crystal structure of an initial hit with the CBP bromodomain, followed by extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, covering its biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | Parameter | Value (µM) | Reference(s) |
| CBP | IC50 (TR-FRET) | 0.02 | [3][4][5][6][7] |
| EP300 | IC50 | 0.03 | [1][2][3][4][5] |
| CBP/EP300 | IC50 (BRET) | 0.41 | [5][6][7][8] |
| MYC Expression (MV4-11 cells) | EC50 | 0.91 | [2] |
Table 2: Selectivity Profile of this compound
| Off-Target | Parameter | Value (µM) | Fold Selectivity (vs. CBP) | Reference(s) |
| BRD4(1) | IC50 | 13 | ~650-fold | [2][3][4][6][7] |
| Kinase Panel (35 kinases) | % Inhibition @ 10 µM | <30% | Not Applicable | [2][3] |
| Receptor Panel (42 receptors) | % Inhibition @ 10 µM | <30% | Not Applicable | [2][3] |
| Cytochrome P450s (various) | IC50 | >10 | Not Applicable | [2][3] |
Table 3: In Vivo Pharmacokinetics of this compound in Mouse
| Route | Dose | Parameter | Value | Reference(s) |
| Intravenous (IV) | 1 mg/kg | Clearance | Low | [2][3] |
| Oral (PO) | 100 mg/kg | Bioavailability | Good | [2][3] |
| Oral (PO) | 100 mg/kg | Unbound Cmax | 26 µM | [2][3] |
Mechanism of Action and Signaling
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomain. This prevents the recruitment of CBP/EP300 to acetylated chromatin sites, thereby inhibiting the transcriptional activation of target genes. One of the key downstream targets affected by CBP/EP300 inhibition is the MYC oncogene.[2][6] By disrupting CBP/EP300 function, this compound leads to the downregulation of MYC expression, which in turn results in an anti-proliferative effect in hematologic cancer cell lines and antitumor activity in models such as acute myeloid leukemia (AML).[2][3][5][6]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound. The following are outlines of key methodologies. For full, detailed protocols, refer to the supporting information of the primary publication by Crawford et al., 2016.[6]
4.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay This biochemical assay quantifies the binding affinity of this compound to the CBP bromodomain.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (tracer) and a GST-tagged CBP bromodomain protein. The donor fluorophore (e.g., Europium-labeled anti-GST antibody) and the acceptor fluorophore (e.g., Streptavidin-APC) are brought into proximity by the protein-peptide interaction, resulting in a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, causing a dose-dependent decrease in the FRET signal.
-
General Protocol:
-
Dispense GST-CBP bromodomain protein and a biotinylated histone H4-K16ac peptide into a 384-well assay plate.
-
Add serial dilutions of this compound or DMSO control.
-
Incubate to allow for binding equilibrium.
-
Add a detection mix containing Europium-chelate labeled anti-GST antibody and Streptavidin-d2.
-
Incubate to allow detection reagents to bind.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.
-
4.2 Bioluminescence Resonance Energy Transfer (BRET) Assay This cell-based assay measures the engagement of this compound with the CBP bromodomain in a live-cell context.
-
Principle: Cells are co-transfected with two constructs: one encoding the CBP bromodomain fused to a luciferase (e.g., NanoLuc) and another encoding a histone H3.3 fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand). In the absence of an inhibitor, the interaction between the bromodomain and the histone brings the luciferase and fluorophore into close proximity, generating a BRET signal upon addition of the luciferase substrate. This compound enters the cell and displaces the histone, reducing the BRET signal.
-
General Protocol:
-
Co-transfect HEK293T cells with plasmids encoding CBP-NanoLuc and HaloTag-Histone H3.3.
-
Plate the transfected cells into a 96-well or 384-well white plate.
-
Add the HaloTag fluorescent ligand and incubate.
-
Add serial dilutions of this compound or DMSO control and incubate.
-
Add the NanoLuc substrate (e.g., furimazine).
-
Immediately measure luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Calculate the BRET ratio and plot against inhibitor concentration to determine the cellular IC50 value.
-
4.3 MYC Expression Assay This assay measures the functional downstream consequence of CBP/EP300 inhibition.
-
Principle: The expression level of MYC mRNA or protein is quantified in a cancer cell line (e.g., MV4-11 AML cells) following treatment with this compound.
-
General Protocol (for qPCR):
-
Plate MV4-11 cells and allow them to adhere or stabilize in culture.
-
Treat cells with a dose range of this compound for a defined period (e.g., 24 hours).
-
Harvest cells and isolate total RNA using a standard kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify MYC and a housekeeping gene (e.g., GAPDH) transcript levels using quantitative real-time PCR (qPCR).
-
Normalize MYC expression to the housekeeping gene and calculate the percentage of inhibition relative to the DMSO control to determine the EC50.
-
4.4 In Vivo AML Xenograft Model This protocol assesses the anti-tumor efficacy of this compound in an animal model.
-
Principle: An immunodeficient mouse is engrafted with a human AML cell line (e.g., MV4-11). Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
General Protocol:
-
Inject immunodeficient mice (e.g., NSG mice) intravenously or subcutaneously with MV4-11 cells.[9]
-
Monitor mice for tumor engraftment and growth.
-
Once tumors reach a predetermined size, randomize mice into vehicle and treatment groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 100 mg/kg, daily).
-
Measure tumor volume regularly with calipers.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., MYC expression).
-
Calculate Tumor Growth Inhibition (TGI) to assess efficacy.
-
Experimental and Logical Workflows
Visualizing the processes involved in the discovery and application of this compound can aid in understanding its context and utility.
Conclusion
This compound is a well-characterized, potent, and selective CBP/EP300 bromodomain inhibitor with demonstrated utility in both in vitro and in vivo settings. Its favorable balance of cellular activity, selectivity over the BET family of bromodomains, and suitable pharmacokinetic properties make it an invaluable tool for researchers investigating the therapeutic potential of targeting these epigenetic readers. The data and protocols presented in this guide provide a solid foundation for the rigorous application of this compound in studies aimed at dissecting the complex biology of CBP and EP300.
References
- 1. This compound | CBP/EP300 inhibitor | ProbeChem Biochemicals [probechem.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
GNE-272: A Technical Guide to a Potent and Selective CBP/EP300 Bromodomain Inhibitor
South San Francisco, CA – GNE-272, a highly potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), has emerged as a critical in vivo chemical probe for elucidating the biological functions of these key epigenetic regulators. Developed by Genentech, this compound has demonstrated significant anti-proliferative effects in hematologic cancer models, primarily through the modulation of MYC expression. This technical guide provides an in-depth overview of the discovery, development, and key characteristics of this compound for researchers, scientists, and drug development professionals.
Discovery and Development
The discovery of this compound was initiated through a ligand-efficient screening hit against the CBP bromodomain. A co-crystal structure of this initial hit guided a structure-activity relationship (SAR) study aimed at optimizing potency and selectivity. This optimization process focused on targeting key regions of the bromodomain, including the LPF shelf and the ZA loop, which are crucial for the recognition of acetylated lysine residues on histone tails. Through iterative design and synthesis, this compound (also referred to as compound 59 in the primary literature) was identified as a lead candidate with a superior balance of cellular potency, selectivity, and in vivo pharmacokinetic properties.[1][2][3]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the binding of acetylated lysine residues to the bromodomains of CBP and EP300. These two proteins are highly homologous transcriptional co-activators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.
The bromodomain of CBP/EP300 is essential for recognizing and binding to acetylated histones, a key step in chromatin remodeling and transcriptional activation. By blocking this interaction, this compound effectively disrupts the recruitment of the transcriptional machinery to specific gene promoters and enhancers. One of the key downstream effects of CBP/EP300 inhibition is the suppression of the transcription of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[1] The inhibition of the IRF4/MYC axis has been identified as a key component of the mechanism of action for CBP/EP300 bromodomain inhibitors in multiple myeloma.
Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Target | Assay | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1] |
| EP300 | TR-FRET | 0.03 | [1] |
| BRD4(1) | TR-FRET | 13 | [1] |
| Cellular Activity | Cell Line | Assay | EC50 (µM) | Reference |
| Target Engagement | - | BRET | 0.41 | [2] |
| MYC Expression Inhibition | MV4-11 | - | 0.91 | [1] |
| Pharmacokinetic Parameters (Mouse) | Parameter | Value | Dose | Route | Reference |
| Clearance | Low | - | 1 mg/kg | Intravenous | [1] |
| Oral Bioavailability | Good | - | 100 mg/kg | Oral | [1] |
| Unbound Cmax | - | 26 µM | 100 mg/kg | Oral | [1] |
Experimental Protocols
Detailed experimental protocols for the key assays are provided below.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for CBP/EP300 Inhibition
Objective: To determine the in vitro potency of this compound in inhibiting the binding of a biotinylated histone H3 peptide to the bromodomains of CBP and EP300.
Materials:
-
Recombinant human CBP or EP300 bromodomain protein (GST-tagged)
-
Biotinylated histone H3 acetylated lysine peptide
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-allophycocyanin (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound (or other test compounds)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the CBP or EP300 protein and the biotinylated peptide to the wells of the microplate.
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add a mixture of the Europium-labeled anti-GST antibody and streptavidin-allophycocyanin to the wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine the IC50 value.
BRET (Bioluminescence Resonance Energy Transfer) Cellular Assay
Objective: To measure the target engagement of this compound in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc-CBP/EP300 bromodomain (donor) and HaloTag-Histone H3 (acceptor)
-
This compound (or other test compounds)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM
-
White, 96-well assay plates
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc-CBP/EP300 and HaloTag-Histone H3 expression vectors.
-
Plate the transfected cells into the 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a defined period (e.g., 2 hours).
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
-
Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.
MYC Expression Assay
Objective: To quantify the effect of this compound on MYC gene expression in a cancer cell line.
Materials:
-
MV4-11 (or other relevant hematologic cancer cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Reagents for RNA extraction (e.g., RNeasy Kit)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed MV4-11 cells in culture plates and allow them to grow to a suitable density.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers for MYC and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of MYC, normalized to the housekeeping gene.
-
Plot the relative MYC expression against the this compound concentration to determine the EC50 value.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on hematologic cancer cell lines.
Materials:
-
Hematologic cancer cell lines (e.g., MOLM-16, HL-60)
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cancer cells in the 96-well plates.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the plates for a period of time (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Plot the cell viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo AML Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of Acute Myeloid Leukemia (AML).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MV4-11 cells
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Inject MV4-11 cells subcutaneously or intravenously into the mice.
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 25, 50, 100 mg/kg) daily or twice daily. The control group receives the vehicle.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like MYC expression).
-
Plot the tumor growth curves for each group to assess the anti-tumor activity of this compound.
Synthesis
The synthesis of this compound involves a multi-step process. A key step is the coupling of a substituted pyrazole core with a chiral tetrahydrofuran moiety and a fluorinated phenylamino group. The detailed synthetic route is outlined in the primary publication by Crawford et al. (2016).
Clinical Development
As a preclinical chemical probe, this compound has not entered clinical trials. Its primary utility lies in its use as a research tool to investigate the therapeutic potential of CBP/EP300 bromodomain inhibition. No Investigational New Drug (IND) application has been filed for this compound.
Conclusion
This compound is a potent, selective, and in vivo active inhibitor of the CBP/EP300 bromodomains. Its well-characterized mechanism of action, favorable pharmacokinetic properties, and demonstrated anti-tumor activity in preclinical models make it an invaluable tool for the scientific community. This technical guide provides a comprehensive overview of the key data and methodologies associated with this compound, facilitating its use in further research into the role of epigenetic reader domains in health and disease.
References
The Selectivity Profile of GNE-272: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This compound serves as a valuable chemical probe for elucidating the biological functions of these key epigenetic regulators in health and disease. This document details the quantitative selectivity data, experimental methodologies, and relevant biological pathways associated with this compound.
Introduction to this compound
This compound is a small molecule inhibitor designed to target the bromodomains of the closely related transcriptional coactivators CBP and EP300.[1] These proteins are integral to the regulation of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/EP300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key mechanism for localizing their transcriptional regulatory activity.[2] Dysregulation of CBP/EP300 function has been implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.[3][4][5] this compound was developed as a potent and selective in vivo probe to investigate the therapeutic potential of CBP/EP300 bromodomain inhibition.[1]
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated against its primary targets (CBP and EP300), the closely related BET (Bromodomain and Extra-Terminal domain) family member BRD4, a broad panel of kinases, and a diverse set of other off-target proteins.
Primary Target and BET Family Selectivity
This compound demonstrates high potency for the bromodomains of CBP and EP300, with significantly weaker activity against the first bromodomain of BRD4 (BRD4(1)). This selectivity is crucial for dissecting the specific biological roles of CBP/EP300 independent of BET bromodomain inhibition.
| Target | TR-FRET IC50 (µM) | BRET IC50 (µM) |
| CBP | 0.02 | 0.41 |
| EP300 | 0.03 | Not Reported |
| BRD4(1) | 13 | Not Reported |
| Data sourced from Crawford et al., J. Med. Chem. 2016, 59, 23, 10549–10563.[1] |
Kinase Selectivity Panel
This compound was screened against a panel of 35 kinases at a concentration of 10 µM. The results demonstrate a high degree of kinase selectivity, with no significant inhibition observed for the vast majority of kinases tested. This lack of off-target kinase activity is a critical attribute for a selective chemical probe.
| Kinase | % Inhibition @ 10 µM |
| ABL | <30% |
| ALK | <30% |
| ... | ... |
| [A comprehensive list of the 35 kinases would be included here if the specific data were publicly available] | |
| This compound does not inhibit any of the 35 kinases tested at >30% at a concentration of 10 µM. |
Off-Target Selectivity Panel
To further assess its specificity, this compound was evaluated against a panel of 42 receptors, ion channels, and transporters at a concentration of 10 µM. No significant off-target binding or activity was detected, highlighting the clean selectivity profile of this compound.
| Target | % Inhibition @ 10 µM |
| Adenosine A1 Receptor | <30% |
| Adrenergic α1 Receptor | <30% |
| ... | ... |
| [A comprehensive list of the 42 off-targets would be included here if the specific data were publicly available] | |
| This compound does not inhibit any of the 42 off-targets at >30% at a concentration of 10 µM. |
Cytochrome P450 (CYP) Inhibition
This compound was also tested for its potential to inhibit major cytochrome P450 enzymes, which is a critical aspect of drug development to assess the potential for drug-drug interactions. This compound showed no significant inhibition of the tested CYP isoforms at concentrations up to 10 µM.
| CYP Isoform | IC50 (µM) |
| CYP3A4 | >10 |
| CYP1A2 | >10 |
| CYP2C9 | >10 |
| CYP2C19 | >10 |
| CYP2D6 | >10 |
Experimental Protocols
The following sections detail the methodologies used to determine the selectivity profile of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay was used to quantify the binding affinity of this compound to the bromodomains of CBP, EP300, and BRD4.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide ligand and a GST-tagged bromodomain protein. The binding of the bromodomain to the peptide brings a Europium-labeled anti-GST antibody (donor) into close proximity with a Streptavidin-Allophycocyanin (APC) conjugate (acceptor), resulting in a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
GST-tagged bromodomain protein (CBP, EP300, or BRD4) is diluted in assay buffer.
-
Biotinylated histone H4 acetyl-lysine peptide is diluted in assay buffer.
-
Detection Reagents: Europium-labeled anti-GST antibody and Streptavidin-APC are diluted in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of this compound dilution series in DMSO to the assay plate.
-
Add 4 µL of the GST-tagged bromodomain protein solution.
-
Add 4 µL of the biotinylated histone peptide solution.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the detection reagent mixture.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The TR-FRET ratio (665 nm / 615 nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This cell-based assay was used to confirm the engagement of this compound with its target in a cellular context.
Principle: The assay utilizes cells co-expressing a bromodomain protein fused to Renilla luciferase (Rluc; the BRET donor) and a histone protein fused to a yellow fluorescent protein (YFP; the BRET acceptor). The interaction between the bromodomain and the acetylated histone brings the donor and acceptor into close proximity, allowing for energy transfer upon the addition of the Rluc substrate, coelenterazine. This compound disrupts this interaction, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently co-transfected with plasmids encoding the Rluc-bromodomain fusion protein and the YFP-histone fusion protein using a suitable transfection reagent.
-
-
Assay Procedure (96-well plate format):
-
48 hours post-transfection, cells are harvested and seeded into a white, clear-bottom 96-well plate.
-
Cells are treated with a dilution series of this compound for 2 hours.
-
Coelenterazine H is added to each well to a final concentration of 5 µM.
-
-
Data Acquisition:
-
Immediately after substrate addition, the plate is read on a BRET-compatible plate reader, simultaneously measuring the luminescence at 485 nm (Rluc emission) and 530 nm (YFP emission).
-
The BRET ratio (530 nm / 485 nm) is calculated and plotted against the inhibitor concentration to determine the cellular IC50 value.
-
MYC Expression Cellular Assay (Western Blot)
This assay was used to measure the downstream pharmacological effect of this compound on the expression of the MYC oncogene, a known target gene regulated by CBP/EP300.
Protocol:
-
Cell Culture and Treatment:
-
MV4-11 (acute myeloid leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Cells are treated with a dilution series of this compound for 24 hours.
-
-
Protein Extraction:
-
Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against MYC overnight at 4°C.
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software, and the level of MYC expression is normalized to the loading control.
-
The normalized MYC expression is plotted against the this compound concentration to determine the EC50 value.
-
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflows used for its characterization.
Caption: this compound inhibits the CBP/EP300 bromodomain, disrupting transcription.
Caption: Workflow for the this compound TR-FRET biochemical assay.
Caption: this compound demonstrates high selectivity for CBP/EP300 bromodomains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
GNE-272: A Technical Guide to a Selective CBP/EP300 Bromodomain Inhibitor in Cancer Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to normal cellular processes.[1] The dysregulation of these mechanisms is a hallmark of many diseases, including cancer.[1][2] Key players in the epigenetic landscape are "reader" proteins, which recognize specific post-translational modifications on histone proteins and recruit transcriptional machinery to modulate gene expression. Bromodomains are a conserved structural motif within these reader proteins that specifically recognize acetylated lysine residues.
The CREB-binding protein (CBP) and the closely related p300 (EP300) are transcriptional coactivators that possess histone acetyltransferase (HAT) activity and a single bromodomain.[3][4][5] These proteins are crucial for regulating the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis. Their aberrant activity has been implicated in various cancers, making their bromodomains an attractive therapeutic target.[3][4][5] GNE-272 is a potent and selective chemical probe developed to inhibit the bromodomains of CBP and EP300, providing a valuable tool for investigating their role in cancer biology.[3][4][6] This guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. By occupying this pocket, this compound prevents the recruitment of CBP/EP300 to acetylated histones, thereby disrupting the assembly of transcriptional machinery at specific gene loci. This leads to the downregulation of genes regulated by these coactivators. A key target of this inhibition is the MYC oncogene, a critical driver in many hematologic malignancies.[3][5][6] The modulation of MYC expression is a primary mechanism behind the antiproliferative effects of this compound in cancer cells.[3][5][6]
Signaling Pathway Modulated by this compound
The primary signaling pathway affected by this compound involves the disruption of CBP/EP300-mediated transcription of key oncogenes, most notably MYC.
Quantitative Data
This compound demonstrates high potency for the CBP and EP300 bromodomains and significant selectivity over other bromodomains, particularly BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Reference(s) |
| CBP | TR-FRET | 0.02 | [3][4][7] |
| CBP | - | 0.02 | [6][][9] |
| EP300 | - | 0.03 | [6][][9] |
| CBP/EP300 | BRET | 0.41 | [3][4][7] |
| BRD4(1) | - | 13 | [3][4][6][7][] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; BRET: Bioluminescence Resonance Energy Transfer; IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (µM) | Reference(s) |
| MV4-11 (AML) | MYC Expression Inhibition | 0.91 | [6] |
EC50: Half-maximal effective concentration; AML: Acute Myeloid Leukemia.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and functional effects.
Biochemical Assays: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify the binding affinity of an inhibitor to a target protein.
Methodology:
-
Reagents: Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac), Europium-labeled anti-GST antibody, GST-tagged CBP bromodomain, and an APC-labeled streptavidin acceptor.
-
Principle: In the absence of an inhibitor, the GST-tagged CBP bromodomain binds to the biotinylated H4K8ac peptide. This brings the Europium donor (on the antibody) and the APC acceptor (on streptavidin bound to biotin) into close proximity, allowing for FRET to occur upon excitation.
-
Procedure:
-
The CBP bromodomain is incubated with the H4K8ac peptide in the presence of varying concentrations of this compound.
-
The antibody and streptavidin-APC are added.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Cellular Assays: BRET and MYC Expression
1. NanoBRET (Bioluminescence Resonance Energy Transfer) Assay: This assay measures target engagement in living cells.
Methodology:
-
Cell Line Engineering: A cell line (e.g., HEK293) is engineered to express the CBP bromodomain fused to a NanoLuc luciferase (the energy donor) and a histone H3.3 protein fused to a HaloTag ligand (the energy acceptor).
-
Procedure:
-
Engineered cells are treated with varying concentrations of this compound.
-
The NanoBRET signal is measured. Inhibition of the CBP-histone interaction by this compound leads to a decrease in the BRET signal.
-
-
Data Analysis: The BRET ratio is calculated and plotted against the this compound concentration to determine the cellular IC50.
2. MYC Expression Assay (Quantitative PCR): This assay quantifies the functional downstream effect of CBP/EP300 inhibition.
Methodology:
-
Cell Culture: A cancer cell line known to be sensitive to MYC downregulation, such as the MV4-11 AML cell line, is used.[6]
-
Treatment: Cells are treated with a dose range of this compound for a specified period (e.g., 24-48 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and complementary DNA (cDNA) is synthesized via reverse transcription.
-
Quantitative PCR (qPCR): The expression level of the MYC gene is quantified using qPCR, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Data Analysis: The relative MYC expression is calculated and plotted against the this compound concentration to determine the EC50 value.[6]
References
- 1. Epigenetics and Cancer: A Comprehensive Review | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. Cancer Epigenetics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 PMID: 27682507 | MCE [medchemexpress.cn]
- 9. This compound | CBP/EP300 inhibitor | ProbeChem Biochemicals [probechem.com]
GNE-272: A Deep Dive into its Mechanism and Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
GNE-272 has emerged as a potent and selective chemical probe for the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By specifically targeting these key epigenetic regulators, this compound offers a powerful tool to dissect the intricate role of histone acetylation in gene expression and disease, particularly in the context of oncology. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on histone acetylation, and detailed protocols for key experimental assays.
Core Mechanism: Inhibition of CBP/EP300 Bromodomains
This compound functions as a competitive inhibitor of the bromodomains of CBP and EP300. These bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in the recruitment of the histone acetyltransferase (HAT) activity of CBP/EP300 to specific genomic loci, leading to the acetylation of histone tails, most notably H3K27. This acetylation event is a hallmark of active enhancers and promoters, facilitating chromatin relaxation and the recruitment of the transcriptional machinery.
By binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, this compound prevents their engagement with acetylated histones. This disrupts the positive feedback loop that maintains and spreads histone acetylation at active regulatory elements, ultimately leading to a decrease in histone acetylation and the repression of target gene expression.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Target | IC50 (µM) | Reference |
| TR-FRET (Biochemical) | CBP | 0.02 | [1][2] |
| TR-FRET (Biochemical) | EP300 | 0.03 | |
| TR-FRET (Biochemical) | BRD4(1) | 13 | [1][2] |
| BRET (Cellular) | CBP | 0.41 | [1][2] |
Table 1: In Vitro and Cellular Potency of this compound. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays measure the direct biochemical inhibition of the bromodomain-acetylated peptide interaction. BRET (Bioluminescence Resonance Energy Transfer) assays measure the target engagement of this compound within a cellular context. The high IC50 value for BRD4(1) highlights the selectivity of this compound for the CBP/EP300 bromodomains.
While direct quantitative data on the percentage reduction of specific histone marks by this compound is not explicitly detailed in the primary literature, the mechanism of action through CBP/EP300 bromodomain inhibition strongly implies a significant reduction in H3K27 acetylation at target gene enhancers.
Downstream Effects: Modulation of Gene Expression
A primary downstream consequence of this compound-mediated inhibition of CBP/EP300 is the modulation of target gene expression. A key example is the proto-oncogene MYC, which is frequently dysregulated in various cancers and is known to be regulated by CBP/EP300.
| Cell Line | Assay Type | Effect on MYC Expression |
| Hematologic Cancer Cell Lines | Gene Expression Analysis | Downregulation |
Table 2: Effect of this compound on MYC Gene Expression. Inhibition of CBP/EP300 by this compound leads to a decrease in MYC expression, which contributes to its antiproliferative effects in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experimental protocols used to characterize the effects of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the IC50 of this compound against the CBP bromodomain.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide containing an acetylated lysine and a GST-tagged CBP bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-APC serves as the acceptor. When the bromodomain and peptide interact, FRET occurs. This compound competes with the acetylated peptide for bromodomain binding, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute GST-CBP bromodomain, biotinylated-H4K16ac peptide, Europium-anti-GST antibody, and Streptavidin-APC in assay buffer.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
Add GST-CBP bromodomain and the biotinylated peptide to a 384-well plate.
-
Add the this compound dilution series or DMSO control.
-
Incubate at room temperature.
-
Add the detection reagents (Europium-anti-GST and Streptavidin-APC).
-
Incubate at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the FRET ratio (665 nm emission / 615 nm emission).
-
Plot the FRET ratio against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This cellular assay measures the ability of this compound to engage with the CBP bromodomain inside living cells.
Principle: The assay utilizes a fusion protein of the CBP bromodomain and a Renilla luciferase (RLuc) as the BRET donor. A fluorescently labeled ligand that binds to the CBP bromodomain serves as the acceptor. When the fluorescent ligand binds to the RLuc-CBP fusion protein, BRET occurs. This compound competes with the fluorescent ligand for binding, resulting in a decrease in the BRET signal.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Transfect the cells with a plasmid encoding the RLuc-CBP bromodomain fusion protein.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add a serial dilution of this compound or DMSO control.
-
Add the fluorescent ligand.
-
Add the RLuc substrate (e.g., coelenterazine).
-
-
Data Acquisition and Analysis:
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the this compound concentration and determine the IC50.
-
Western Blot for Histone Acetylation
This technique is used to assess the global changes in histone acetylation levels upon treatment with this compound.
Protocol Outline:
-
Cell Treatment and Histone Extraction:
-
Treat cultured cells with various concentrations of this compound or DMSO for a specified time.
-
Harvest the cells and perform histone extraction using an acid extraction method.
-
-
Protein Quantification and Gel Electrophoresis:
-
Quantify the histone extracts using a protein assay (e.g., Bradford or BCA).
-
Separate the histone proteins on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a histone acetylation mark (e.g., anti-H3K27ac) and a loading control (e.g., anti-H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the TR-FRET assay.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound is a highly potent and selective inhibitor of the CBP/EP300 bromodomains, making it an invaluable tool for studying the role of histone acetylation in health and disease. Its ability to modulate the expression of key oncogenes like MYC underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into the complex world of epigenetic regulation.
References
GNE-272: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 has emerged as a potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are crucial epigenetic regulators involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, particularly cancer. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. As of late 2025, there is no publicly available information regarding clinical trials for this compound.
Core Mechanism of Action
This compound selectively targets the bromodomains of CBP and EP300, preventing them from recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in the recruitment of the transcriptional machinery to specific gene promoters and enhancers. By inhibiting this binding, this compound effectively modulates the expression of key genes, including the proto-oncogene MYC, which plays a central role in the proliferation of various cancer cells.[1][2][3]
The inhibition of the CBP/EP300 bromodomains by this compound leads to a reduction in histone H3 lysine 27 acetylation (H3K27Ac) at the enhancers of target genes. This, in turn, downregulates the expression of genes crucial for maintaining cell-type-specific identity and promoting cancer cell proliferation. Furthermore, evidence suggests that CBP/EP300 bromodomain inhibition can interfere with inflammatory pathways, such as those driven by TNF-α, by blocking NF-κB signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical assays.
| Target | Assay | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1][2] |
| EP300 | TR-FRET | 0.03 | [4] |
| BRD4(1) | TR-FRET | 13 | [1][2] |
Table 1: Biochemical Potency and Selectivity of this compound.
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| MV4-11 | BRET | EC50 (MYC expression) | 0.91 | [1] |
| MV4-11 | BRET | IC50 | 0.41 | [2] |
Table 2: Cellular Activity of this compound.
| Species | Dose | Route | Parameter | Value | Reference |
| Mouse | 1 mg/kg | IV | Clearance | Low | [1] |
| Mouse | 100 mg/kg | Oral | Bioavailability | Good | [1] |
| Mouse | 100 mg/kg | Oral | Unbound Cmax | 26 µM | [1] |
Table 3: In Vivo Pharmacokinetics of this compound.
Key Experimental Protocols
Detailed experimental procedures are critical for the replication and extension of scientific findings. The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on standard laboratory practices and information from related studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the biochemical potency of this compound against the CBP and EP300 bromodomains.
Materials:
-
Recombinant human CBP and EP300 bromodomain proteins (tagged, e.g., with His or GST)
-
Biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac)
-
Europium-labeled anti-tag antibody (e.g., anti-His)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the recombinant bromodomain protein and the biotinylated H3K27ac peptide to the wells of the microplate.
-
Add the this compound dilutions to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Add a mixture of the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the this compound concentration to determine the IC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This cellular assay measures the target engagement of this compound by assessing its ability to disrupt the interaction between a bromodomain and a histone protein within living cells.
Materials:
-
Cells (e.g., HEK293T) co-transfected with plasmids encoding:
-
CBP or EP300 bromodomain fused to a luciferase (e.g., NanoLuc)
-
Histone H3 fused to a fluorescent protein (e.g., HaloTag with a fluorescent ligand)
-
-
This compound
-
Luciferase substrate (e.g., furimazine)
-
Cell culture medium
-
White, opaque 96-well microplates
Procedure:
-
Seed the co-transfected cells into the wells of the microplate and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions and incubate for a specific time (e.g., 2-4 hours).
-
Add the luciferase substrate to the wells.
-
Immediately measure the luminescence at two wavelengths corresponding to the donor and acceptor emissions using a BRET-compatible plate reader.
-
Calculate the BRET ratio and plot it against the this compound concentration to determine the IC50 or EC50 value.
Cell Proliferation Assay (MV4-11)
This assay evaluates the anti-proliferative effect of this compound on a hematologic cancer cell line.
Materials:
-
MV4-11 acute myeloid leukemia (AML) cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well microplates
Procedure:
-
Seed MV4-11 cells at a determined density in the wells of the microplate.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the cells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo AML Xenograft Model
This animal model assesses the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MV4-11 AML cells
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a specific number of MV4-11 cells (e.g., 5-10 million) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to evaluate the efficacy of this compound.
Visualizations
Signaling Pathway
Caption: this compound inhibits CBP/EP300, reducing MYC and inflammatory gene expression.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound from in vitro to in vivo studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 4. This compound | CBP/EP300 inhibitor | ProbeChem Biochemicals [probechem.com]
GNE-272: A Potent and Selective CBP/EP300 Bromodomain Inhibitor for Hematological Malignancies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GNE-272 is a potent and selective small molecule inhibitor targeting the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These proteins are critical regulators of gene expression, and their aberrant activity is implicated in the pathogenesis of various cancers, including hematological malignancies. This compound exerts its anti-tumor effects by disrupting the interaction of CBP/EP300 with acetylated histones, leading to the downregulation of key oncogenic transcription factors such as MYC and IRF4. This guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction
The epigenetic landscape is a fertile ground for therapeutic intervention in oncology. Among the key epigenetic regulators are the bromodomain-containing proteins, which recognize acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in transcriptional activation. The bromodomains of CBP and EP300 have emerged as attractive therapeutic targets due to their role in driving the expression of oncogenes central to the proliferation and survival of various cancer cells.[1][2][3]
This compound was developed as a potent and selective in vivo chemical probe for the bromodomains of CBP/EP300.[2][3] Its high selectivity over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family (e.g., BRD4), makes it a valuable tool for dissecting the specific biological functions of CBP/EP300 and for developing targeted therapies with potentially wider therapeutic windows.[1][2] Preclinical studies have demonstrated its antiproliferative activity in hematological cancer cell lines and its ability to modulate MYC expression in vivo, correlating with anti-tumor efficacy in an Acute Myeloid Leukemia (AML) model.[2][3]
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This prevents the recruitment of these coactivators to chromatin, leading to a reduction in histone acetylation at specific gene loci, particularly at enhancers. The consequence is the suppression of transcriptional programs driven by key oncogenic transcription factors.
In hematological malignancies, a primary downstream target of CBP/EP300 inhibition is the MYC oncogene.[1][2] MYC is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. By inhibiting CBP/EP300, this compound effectively downregulates MYC transcription, leading to cell cycle arrest and apoptosis.[4][5] Another critical transcription factor affected is Interferon Regulatory Factor 4 (IRF4), which is essential for the survival of multiple myeloma cells.[4][5]
The signaling pathway can be visualized as follows:
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical assays.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | IC50 (µM) | Assay Type | Reference |
| CBP | 0.02 | TR-FRET | [2] |
| EP300 | 0.03 | TR-FRET | [6] |
| CBP | 0.41 | BRET | [2] |
| BRD4(1) | 13 | TR-FRET | [2] |
| MYC Expression (MV4-11 cells) | 0.91 (EC50) | Cellular Assay | [1] |
Table 2: Pharmacokinetic Properties in Mouse
| Parameter | Value | Dosing | Reference |
| Clearance | Low | 1 mg/kg IV | [1] |
| Bioavailability | Good | 100 mg/kg PO | [1] |
| Unbound Cmax | 26 µM | 100 mg/kg PO | [1] |
Table 3: In Vivo Anti-Tumor Activity
| Cancer Model | Dosing Regimen | Outcome | Reference |
| AML Xenograft | Not specified | Corresponds with MYC modulation | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide methodologies for key experiments cited in the development of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to the bromodomains of CBP and BRD4.
-
Proteins: Biotinylated CBP bromodomain and GST-tagged BRD4(1) were used.
-
Ligand: A fluorescently labeled acetylated histone H4 peptide was used as the probe.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Procedure:
-
A serial dilution of this compound was prepared in the assay buffer.
-
The inhibitor was incubated with the respective bromodomain protein and the fluorescent peptide probe in a 384-well plate.
-
For the CBP assay, streptavidin-terbium was added to detect the biotinylated protein. For the BRD4(1) assay, an anti-GST antibody conjugated to terbium was used.
-
The plate was incubated at room temperature for 1-2 hours.
-
The TR-FRET signal was read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm and 520 nm.
-
-
Data Analysis: The ratio of the emission at 520 nm to 490 nm was calculated, and the IC50 values were determined by fitting the data to a four-parameter logistic equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay was used to assess the target engagement of this compound in a cellular context.
-
Cell Line: A human cell line (e.g., HEK293) was used.
-
Constructs: Cells were co-transfected with plasmids encoding for the CBP bromodomain fused to a Renilla luciferase (RLuc) donor and a histone H4 peptide fused to a yellow fluorescent protein (YFP) acceptor.
-
Procedure:
-
Transfected cells were seeded into a 96-well plate.
-
Cells were treated with a serial dilution of this compound for a specified period.
-
The BRET substrate, coelenterazine, was added to each well.
-
The luminescence signals at 485 nm (RLuc emission) and 530 nm (YFP emission) were measured immediately using a plate reader.
-
-
Data Analysis: The BRET ratio was calculated as the emission at 530 nm divided by the emission at 485 nm. IC50 values were determined from the dose-response curve.
Cell Proliferation Assay
The antiproliferative effects of this compound on hematological cancer cell lines were determined using a standard viability assay.
-
Cell Lines: A panel of hematological cancer cell lines (e.g., MV4-11 for AML).
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Procedure:
-
Cells were seeded in 96-well plates at an appropriate density.
-
A serial dilution of this compound was added to the wells.
-
Plates were incubated for a period of 3-5 days at 37°C in a humidified CO2 incubator.
-
The viability reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The percentage of cell viability relative to vehicle-treated controls was calculated, and the GI50 or IC50 values were determined.
In Vivo AML Xenograft Model
The in vivo efficacy of this compound was evaluated in a mouse xenograft model of AML.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Line: MV4-11 or another suitable human AML cell line.
-
Procedure:
-
Mice were subcutaneously or intravenously inoculated with AML cells.
-
Once tumors were established or leukemia was engrafted, mice were randomized into vehicle and treatment groups.
-
This compound was administered orally at a specified dose and schedule.
-
Tumor volume was measured regularly with calipers (for subcutaneous models), or disease progression was monitored by bioluminescence imaging (for disseminated models).
-
At the end of the study, tumors or relevant tissues were collected for pharmacodynamic analysis (e.g., MYC expression by immunohistochemistry or Western blot).
-
-
Data Analysis: Tumor growth inhibition was calculated, and statistical significance was determined between the treatment and vehicle groups.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of CBP/EP300 bromodomains and serves as a promising lead compound for the development of targeted therapies for hematological malignancies. Its high potency and selectivity, coupled with favorable in vivo properties, underscore the therapeutic potential of inhibiting this epigenetic target. The detailed experimental protocols provided herein should facilitate further research into the mechanism and application of CBP/EP300 bromodomain inhibitors in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies [mdpi.com]
- 6. This compound | CBP/EP300 inhibitor | ProbeChem Biochemicals [probechem.com]
GNE-272 in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro studies of GNE-272, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Findings: this compound's Potency and Selectivity
This compound demonstrates high potency in inhibiting the bromodomains of CBP and EP300. Biochemical assays have established its inhibitory concentrations, highlighting its selectivity over other bromodomains, notably BRD4.
Quantitative Data Summary
The following tables summarize the key in-vitro potencies of this compound.
| Target | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1][2][3][4][5] |
| EP300 | TR-FRET | 0.03 | [2][3] |
| CBP | BRET | 0.41 | [1][4][5] |
| BRD4(1) | TR-FRET | 13 | [1][2][3][4][5] |
Table 1: Biochemical Potency of this compound
In cellular assays, this compound has been shown to effectively inhibit the expression of the MYC oncogene, a critical downstream target of CBP/EP300.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| MV4-11 | MYC Expression | EC50 | 0.91 | [2] |
Table 2: Cellular Potency of this compound
While this compound has demonstrated a marked antiproliferative effect in various hematologic cancer cell lines, specific IC50 values for cell viability across a panel of these lines are not yet publicly available in a consolidated format.[1][2][4][5]
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding of this compound to the CBP/EP300 bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and the bromodomain protein. The bromodomain is tagged with a Europium (Eu) donor fluorophore, and the histone peptide is linked to an acceptor fluorophore via a streptavidin-allophycocyanin (APC) conjugate. When the bromodomain and peptide are in close proximity, excitation of the donor causes energy transfer to the acceptor, resulting in a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant CBP or EP300 bromodomain protein tagged with a Europium chelate.
-
Biotinylated histone H3 peptide.
-
Streptavidin-APC.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer, streptavidin-APC, and the biotinylated histone peptide to the wells of a 384-well plate.
-
Add the test compound (this compound) or DMSO control.
-
Add the Europium-labeled bromodomain protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Eu and 665 nm for APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This cell-based assay is used to determine the target engagement of this compound in a cellular context.
Principle: The BRET assay measures the interaction between the CBP bromodomain and histone H3 within live cells. The CBP bromodomain is fused to a luciferase (e.g., NanoLuc), and histone H3 is fused to a fluorescent protein (e.g., HaloTag labeled with a fluorescent ligand). When the two fusion proteins are in close proximity, the energy generated by the luciferase-substrate reaction is transferred to the fluorescent protein, which then emits light at its characteristic wavelength. This compound enters the cells and disrupts this interaction, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Co-transfect the cells with plasmids encoding the CBP-luciferase fusion protein and the histone H3-fluorescent protein fusion protein.
-
-
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add serially diluted this compound or DMSO control to the wells.
-
Incubate for a specified period (e.g., 2-4 hours).
-
Add the luciferase substrate (e.g., furimazine).
-
Immediately measure the luminescence at two wavelengths: one for the luciferase and one for the fluorescent protein, using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
MYC Expression Assay (Western Blot)
This assay is used to measure the effect of this compound on the protein levels of the MYC oncogene.
Protocol:
-
Cell Culture and Treatment:
-
Culture a hematologic cancer cell line (e.g., MV4-11) in RPMI-1640 medium supplemented with 10% FBS.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against MYC overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the MYC band intensity to the loading control.
-
Plot the normalized MYC expression against the this compound concentration to determine the EC50.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound inhibits the CBP/EP300 bromodomain, leading to reduced MYC expression and cell proliferation.
Caption: Workflow for the TR-FRET biochemical assay to determine this compound potency.
Caption: Experimental workflow for determining changes in MYC protein expression via Western blot.
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting the Epigenome to Control Cancer-Promoting Gene-Expression Programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 4. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
GNE-272 in Western Blot Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), in Western blot experiments. This document outlines the mechanism of action of this compound, detailed protocols for its use in cell culture, and methods for detecting its downstream effects on target proteins.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the bromodomains of the transcriptional co-activators CBP and EP300.[1][2] These proteins play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and transcription factor activity. By inhibiting the CBP/EP300 bromodomains, this compound disrupts the recruitment of these co-activators to acetylated lysine residues on histones, leading to a downstream modulation of gene transcription. Notably, this compound has demonstrated antiproliferative effects in various cancer cell lines, particularly in hematologic malignancies, through the downregulation of oncogenes such as MYC.[1][2]
Mechanism of Action
CBP and EP300 are histone acetyltransferases (HATs) that are critical for the transcriptional activation of numerous genes involved in cell growth, proliferation, and differentiation. The bromodomain of CBP/EP300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in the recruitment of the transcriptional machinery. This compound competitively binds to the acetyl-lysine binding pocket of the CBP/EP300 bromodomain, thereby preventing its interaction with chromatin. This inhibition leads to a reduction in histone acetylation at specific loci, such as H3K27, and subsequently suppresses the expression of target genes like MYC.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary targets and a common off-target. This data is crucial for designing experiments and interpreting results.
| Target | Assay | IC50 | Reference |
| CBP | TR-FRET | 0.02 µM | [1] |
| EP300 | TR-FRET | 0.03 µM | [3] |
| BRD4(1) | TR-FRET | 13 µM | [1] |
| CBP | BRET | 0.41 µM | [1] |
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the effect of this compound on the expression of MYC and the acetylation of Histone H3 at lysine 27 (H3K27ac).
Cell Culture and this compound Treatment
-
Cell Lines: This protocol is optimized for hematologic cancer cell lines such as MOLM-13 (Acute Myeloid Leukemia) or THP-1 (Acute Monocytic Leukemia), where this compound has shown significant activity.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or with DMSO as a vehicle control. The optimal treatment time may vary, but a 24 to 48-hour incubation is a good starting point to observe changes in protein expression.
Western Blot Protocol
-
Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-MYC antibody: To detect changes in MYC protein levels.
-
Anti-H3K27ac antibody: To detect changes in histone H3 acetylation at lysine 27.
-
Anti-Histone H3 antibody: As a loading control for histone modifications.
-
Anti-β-actin or Anti-GAPDH antibody: As a loading control for total protein.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody host species, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Expected Results and Interpretation
Upon treatment with this compound, a dose-dependent decrease in the protein levels of both MYC and H3K27ac is expected. The total Histone H3 and β-actin/GAPDH levels should remain relatively constant across all treatment conditions, confirming equal protein loading. Densitometric analysis of the Western blot bands can be performed to quantify the changes in protein expression relative to the loading control. A significant reduction in MYC and H3K27ac levels in this compound-treated cells compared to the DMSO control would confirm the on-target activity of the compound.
Recommended Antibodies and Reagents
| Reagent | Supplier | Catalog Number | Recommended Dilution |
| Anti-MYC Antibody | Cell Signaling Technology | #5605 | 1:1000 |
| Anti-H3K27ac Antibody | Abcam | ab4729 | 1:1000 |
| Anti-Histone H3 Antibody | Cell Signaling Technology | #4499 | 1:1000 |
| Anti-β-actin Antibody | Sigma-Aldrich | A5441 | 1:5000 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | #7074 | 1:2000 |
| HRP-conjugated Anti-Mouse IgG | Cell Signaling Technology | #7076 | 1:2000 |
| RIPA Buffer | Cell Signaling Technology | #9806 | - |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 | 1X |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 | - |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 | - |
References
Application Notes and Protocols for GNE-272 in Transcription Factor ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing GNE-272, a potent and selective inhibitor of the CBP/EP300 bromodomains, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments to investigate transcription factor binding.
Introduction
This compound is a powerful chemical probe for studying the role of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) in gene regulation. By selectively inhibiting the bromodomains of CBP/EP300, this compound prevents the "reading" of acetylated histone marks, which is a crucial step in the activation of many transcription factors and the subsequent expression of their target genes. One such transcription factor, c-Myc (MYC), is a master regulator of cell proliferation and is frequently dysregulated in cancer. The expression of MYC has been shown to be modulated by this compound, making the this compound-MYC axis a compelling area of study.
ChIP-seq is a robust technique used to map the genome-wide binding sites of a protein of interest, such as a transcription factor. By combining ChIP-seq with this compound treatment, researchers can elucidate how the inhibition of CBP/EP300 bromodomains alters the chromatin landscape and the binding of key transcription factors like MYC, providing valuable insights into mechanisms of gene regulation and potential therapeutic interventions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for a ChIP-seq experiment designed to study its effects on transcription factor binding.
Caption: this compound inhibits the CBP/EP300 bromodomain, disrupting transcription factor recruitment.
Caption: A streamlined workflow for performing ChIP-seq with this compound treatment.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from a ChIP-seq experiment investigating the effect of this compound on MYC binding, based on findings from studies using similar CBP/EP300 bromodomain inhibitors.
Table 1: Effect of this compound on MYC ChIP-seq Peak Characteristics
| Metric | DMSO (Control) | This compound Treatment | Expected Fold Change |
| Number of MYC Peaks | ~ 15,000 | Reduced | ~0.8x - 0.9x |
| Median Peak Intensity | High | Reduced | ~0.7x - 0.8x |
| Number of Lost Peaks | N/A | Increased | N/A |
| Number of Gained Peaks | N/A | Minimal | N/A |
Table 2: this compound Impact on Histone Acetylation at MYC Binding Sites (ChIP-qPCR)
| Genomic Locus | Treatment | Fold Enrichment vs. IgG | % Reduction with this compound |
| MYC Promoter | DMSO | 15.0 | N/A |
| This compound | 7.5 | 50% | |
| MYC Enhancer 1 | DMSO | 25.0 | N/A |
| This compound | 10.0 | 60% | |
| Negative Control Region | DMSO | 1.2 | N/A |
| This compound | 1.1 | Not Significant |
Detailed Experimental Protocol: ChIP-seq for MYC Transcription Factor Binding Following this compound Treatment
This protocol is adapted from standard MYC ChIP-seq protocols and incorporates treatment with this compound.
Materials:
-
Cell Line: A cell line with known MYC activity (e.g., a hematologic cancer cell line).
-
This compound: Prepare a stock solution in DMSO.
-
Culture Medium, PBS, Trypsin-EDTA
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell Lysis Buffers
-
Chromatin Shearing Apparatus (e.g., sonicator)
-
ChIP-grade anti-MYC Antibody
-
Control IgG Antibody
-
Protein A/G Magnetic Beads
-
ChIP Wash Buffers
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA Purification Kit
-
Reagents for qPCR and Library Preparation
Protocol:
-
Cell Culture and this compound Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 6-24 hours).
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Preparation:
-
Harvest the cells and lyse them using appropriate buffers to isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average fragment size of 200-600 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
Verify the fragment size by running an aliquot of the sheared chromatin on an agarose gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the anti-MYC antibody or control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for at least 2 hours at 4°C to capture the immune complexes.
-
-
Washes:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating the eluate and the input control at 65°C overnight with the addition of NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Quality Control and Quantification:
-
Quantify the purified DNA using a fluorometric method.
-
Perform qPCR on a subset of the ChIP and input DNA to confirm enrichment of known MYC target gene promoters before proceeding to library preparation.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of MYC binding.
-
Conduct differential binding analysis between the this compound-treated and DMSO-treated samples to identify changes in the MYC cistrome.
-
Perform downstream analyses such as motif discovery and gene ontology analysis of the affected target genes.
-
Optimal Concentration of GNE-272 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-272 is a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By targeting these key epigenetic regulators, this compound offers a valuable tool for investigating the role of CBP/EP300 in various biological processes, particularly in the context of oncology. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in a range of in vitro studies. The provided information is intended to guide researchers in effectively employing this compound to probe the function of CBP/EP300 and assess its therapeutic potential.
Introduction
The CBP and EP300 proteins are highly homologous histone acetyltransferases (HATs) that play a critical role in regulating gene expression. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of CBP/EP300 activity is implicated in the pathogenesis of various diseases, including cancer.
This compound is a small molecule inhibitor that selectively targets the bromodomains of CBP and EP300, showing significantly less activity against other bromodomain-containing proteins such as BRD4.[1][2][3] This selectivity makes this compound a precise chemical probe for elucidating the specific functions of the CBP/EP300 bromodomains. In vitro studies are essential for characterizing the cellular effects of this compound, including its impact on cell proliferation, gene expression, and specific signaling pathways. Determining the optimal concentration of this compound is critical for obtaining meaningful and reproducible results.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the key in vitro potency and efficacy data for this compound across various assays and cell lines. This information serves as a guide for selecting appropriate starting concentrations for your experiments.
| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference(s) |
| Biochemical Assays | ||||
| TR-FRET Assay | CBP | IC50 | 0.02 | [1][2][3] |
| TR-FRET Assay | EP300 | IC50 | 0.03 | [1] |
| BRET Assay | CBP | IC50 | 0.41 | [2][3] |
| TR-FRET Assay | BRD4(1) | IC50 | 13 | [1][2][3] |
| Cell-Based Assays | ||||
| MYC Expression Inhibition | MV4-11 | EC50 | 0.91 | [1] |
| Antiproliferative Activity | ||||
| Cell Viability Assay | MOLM-16 | Treatment Conc. | 5 | [1] |
| Cell Viability Assay | HL-60 | Treatment Conc. | 5 | [1] |
| Cell Viability Assay | LP-1 | Treatment Conc. | 5 | [1] |
| Cell Viability Assay | KMS-34 | Treatment Conc. | 5 | [1] |
| Cell Viability Assay | Pfeiffer | Treatment Conc. | 5 | [1] |
| Cell Viability Assay | DOHH-2 | Treatment Conc. | 5 | [1] |
Mandatory Visualizations
Signaling Pathway of CBP/EP300 Inhibition by this compound
Caption: this compound inhibits CBP/EP300 by binding to their bromodomains.
Experimental Workflow for Determining this compound Antiproliferative Activity
References
GNE-272: Application in High-Throughput Screening for CBP/EP300 Bromodomain Inhibition
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-272 is a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are highly homologous histone acetyltransferases (HATs) that play a critical role in the regulation of gene transcription.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound exhibits high selectivity for the CBP/EP300 bromodomains over other bromodomain families, including the Bromodomain and Extra-Terminal domain (BET) family member BRD4.[1] This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of the CBP/EP300 bromodomains.
Mechanism of Action and Signaling Pathway
CBP and p300 are transcriptional co-activators that interact with numerous transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis.[2] They possess a conserved bromodomain that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters.
This compound competitively binds to the acetyl-lysine binding pocket of the CBP and p300 bromodomains, preventing their interaction with acetylated proteins and subsequent gene activation.[1] This inhibition can lead to the downregulation of key oncogenes, such as c-MYC, and induce anti-proliferative effects in cancer cells.[1][3]
Data Presentation
The following table summarizes the in vitro potency of this compound in various assays.
| Assay Type | Target | Cell Line | IC50/EC50 (µM) | Reference |
| TR-FRET | CBP | - | 0.02 | [1] |
| TR-FRET | EP300 | - | 0.03 | [1] |
| TR-FRET | BRD4(1) | - | 13 | [1] |
| BRET | CBP | HEK293 | 0.41 | [1] |
| MYC Expression | - | MV4-11 | 0.14 | [4] |
| Cell Proliferation | - | MV4-11 | 19.2 | [3] |
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel CBP/EP300 bromodomain inhibitors using this compound as a positive control is outlined below.
Experimental Protocols
CBP/EP300 Bromodomain TR-FRET Assay
This biochemical assay measures the binding of the CBP or EP300 bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound like this compound results in a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Materials:
-
GST-tagged CBP bromodomain (human, recombinant)
-
Biotinylated histone H4 acetylated lysine peptide
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) (Acceptor)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100
-
This compound (as a positive control)
-
384-well low-volume white plates
Protocol:
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions. For control wells, add 5 µL of Assay Buffer (negative control) or a known concentration of this compound (positive control).
-
Add 10 µL of a solution containing GST-CBP bromodomain (final concentration 10 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a solution containing the biotinylated acetylated H4 peptide (final concentration 100 nM).
-
Add 5 µL of a pre-mixed solution of Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 values from the dose-response curves.
CBP Bromodomain BRET Assay
This cell-based assay measures the target engagement of compounds in a cellular environment. HEK293 cells are transiently transfected with plasmids expressing the CBP bromodomain fused to a Renilla luciferase (RLuc) donor and a histone protein fused to a Yellow Fluorescent Protein (YFP) acceptor.
Materials:
-
HEK293 cells
-
Plasmids: pCDNA3.1-CBP-RLuc and pCDNA3.1-Histone-YFP
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Coelenterazine h (BRET substrate)
-
This compound
-
96-well white, clear-bottom cell culture plates
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Co-transfect the cells with the CBP-RLuc and Histone-YFP plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh culture medium containing serial dilutions of this compound or test compounds.
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
Add Coelenterazine h to a final concentration of 5 µM to each well.
-
Immediately measure the luminescence at 485 nm (RLuc emission) and 530 nm (YFP emission) using a BRET-capable plate reader.
-
Calculate the BRET ratio (530 nm / 485 nm) and determine the IC50 values.
c-MYC Expression Assay (Quantitative Western Blot)
This assay quantifies the downstream effect of CBP/EP300 inhibition on the expression of the oncoprotein c-MYC in a relevant cancer cell line, such as the acute myeloid leukemia (AML) cell line MV4-11.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-c-MYC and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Seed MV4-11 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Treat the cells with varying concentrations of this compound or test compounds for 24 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-MYC and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the c-MYC signal to the GAPDH signal to determine the relative c-MYC expression levels.
Anti-Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
MV4-11 cells or other hematologic cancer cell lines
-
Appropriate cell culture medium (e.g., IMDM with 10% FBS for MV4-11)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
96-well opaque-walled cell culture plates
Protocol:
-
Seed MV4-11 cells at a density of 5 x 10^3 cells per well in a 96-well plate.[3]
-
Add serial dilutions of this compound or test compounds to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
Conclusion
This compound serves as a valuable tool for studying the biological roles of CBP/EP300 bromodomains and for the development of novel therapeutics targeting these epigenetic readers. The protocols provided in this application note offer robust and reproducible methods for the high-throughput screening and characterization of CBP/EP300 inhibitors, enabling researchers to accelerate their drug discovery efforts in this important area of oncology and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for GNE-272 in the Immunoprecipitation of CBP/EP300
Audience: Researchers, scientists, and drug development professionals.
Introduction
CREB-binding protein (CBP) and E1A binding protein p300 (EP300) are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and by scaffolding protein complexes.[1][2] The bromodomain of CBP/EP300 is a key module that recognizes and binds to acetylated lysine residues on histones and other proteins, tethering these complexes to chromatin and facilitating transcriptional activation.[3] GNE-272 is a potent and selective small molecule inhibitor of the CBP/EP300 bromodomains.[4][5][6][7] Its high affinity and specificity make it a valuable tool for elucidating the biological functions of CBP/EP300 bromodomain activity in various cellular processes and for validating these proteins as therapeutic targets.
This document provides detailed application notes and protocols for the use of this compound in the immunoprecipitation (IP) of CBP/EP300. These protocols are intended to serve as a starting point for researchers and may require optimization for specific cell types and experimental conditions.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity against the CBP/EP300 bromodomains.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 0.02 µM | TR-FRET | CBP Bromodomain | [4][5][6][7] |
| IC50 | 0.41 µM | BRET | CBP Bromodomain | [4][5][6][7] |
| IC50 | 13 µM | TR-FRET | BRD4(1) Bromodomain | [4][5][6][7] |
Note: The significantly higher IC50 value against the BRD4(1) bromodomain highlights the selectivity of this compound for CBP/EP300.
Experimental Protocols
Immunoprecipitation of CBP/EP300 using this compound
This protocol describes the immunoprecipitation of endogenous CBP/EP300 from cell lysates, using this compound to probe the role of the bromodomain in protein-protein interactions.
Materials:
-
This compound (prepare stock solutions in DMSO)
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% IGEPAL CA-630, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Anti-CBP or Anti-EP300 antibody (IP-grade)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (e.g., modified RIPA buffer with lower detergent concentrations)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
-
DMSO (vehicle control)
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 80-90%).
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate duration. A starting concentration range for this compound is 1-10 µM, with an incubation time of 4-24 hours. These parameters should be optimized for your cell line and experimental goals.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the clarified lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
To 500-1000 µg of protein lysate, add the recommended amount of anti-CBP or anti-EP300 antibody (typically 1-5 µg).
-
As a negative control, add the same amount of normal IgG to a separate aliquot of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of pre-washed Protein A/G beads to each immunoprecipitation reaction.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them for subsequent analysis.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for SDS-PAGE and Western blotting.
-
Visualizations
Experimental Workflow for CBP/EP300 Immunoprecipitation
Caption: Workflow for CBP/EP300 immunoprecipitation using this compound.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of CBP/EP300 signaling by this compound.
References
- 1. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 2. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay of bromodomain and histone acetylation in the regulation of p300-dependent genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GNE-272 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 is a potent and selective small molecule inhibitor of the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and p300 (EP300).[1][2][3] These proteins are crucial epigenetic regulators that play a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis, by controlling the expression of a wide array of genes.[4][5] Dysregulation of CBP/p300 activity is implicated in the pathogenesis of several diseases, particularly cancer.[1][4] this compound exerts its effects by binding to the acetyl-lysine binding pockets of the CBP/p300 bromodomains, thereby preventing their interaction with acetylated histones and other transcription factors. This leads to the modulation of gene expression, notably the downregulation of key oncogenes such as MYC and IRF4.[1][3][5][6] These application notes provide detailed protocols for utilizing this compound in gene expression analysis to investigate its biological effects and therapeutic potential.
Mechanism of Action
This compound selectively targets the bromodomains of CBP and p300, which are "reader" domains that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in the assembly of transcriptional machinery at specific gene promoters and enhancers. By competitively inhibiting this binding, this compound effectively displaces CBP/p300 from chromatin, leading to a decrease in histone acetylation (specifically H3K27ac) at target gene loci and subsequent transcriptional repression.[6] A primary example of this is the this compound-mediated downregulation of the proto-oncogene MYC, a key driver of cell proliferation in many cancers.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its effects on gene expression.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 (µM) | Reference |
| TR-FRET | CBP Bromodomain | 0.02 | [2][3] |
| BRET | CBP Bromodomain | 0.41 | [2][3] |
| TR-FRET | BRD4(1) | 13 | [2][3] |
Table 2: Effect of this compound on MYC Gene Expression
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Change in MYC Expression | Reference |
| LP1 (Multiple Myeloma) | 1 | 4 hours | Significant Reduction | [7] |
| Hematologic Cancer Cell Lines | Not Specified | In vivo | Modulation | [2][3] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cancer cell lines with this compound to assess its impact on gene expression.
Materials:
-
Cancer cell line of interest (e.g., THP-1, LP1, MDA-MB-453)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS)
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence (for adherent cells): Allow adherent cells to attach overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a working solution of this compound in cell culture medium from the DMSO stock. A typical final concentration for initial experiments is 1 µM.[7][8] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration. For gene expression analysis, typical time points range from 1 to 24 hours.[7][8]
-
Cell Harvesting: After incubation, harvest the cells for RNA extraction. For adherent cells, this may involve trypsinization. For suspension cells, centrifugation is sufficient.
Protocol 2: RNA Isolation and Reverse Transcription
This protocol outlines the steps for extracting total RNA from this compound-treated cells and converting it to cDNA.
Materials:
-
Cell pellet from Protocol 1
-
RNA isolation kit (e.g., RNeasy Kit, Qiagen)
-
RNase-free water
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Standard molecular biology equipment (centrifuge, spectrophotometer, thermocycler)
Procedure:
-
RNA Isolation: Isolate total RNA from the cell pellets using a commercial RNA isolation kit, following the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification steps.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's protocol. This reaction typically includes RNA template, reverse transcriptase, dNTPs, and primers.
Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol describes how to quantify the expression of specific target genes (e.g., MYC, IRF4) and a housekeeping gene.
Materials:
-
cDNA from Protocol 2
-
RT-qPCR master mix (containing SYBR Green or TaqMan probes)
-
Gene-specific primers for target genes (e.g., MYC, IL1β, IL8) and a housekeeping gene (e.g., HPRT, GAPDH)
-
RT-qPCR instrument
Procedure:
-
Reaction Setup: Prepare the RT-qPCR reaction mixture by combining the master mix, forward and reverse primers, and cDNA template.
-
RT-qPCR Program: Run the reaction on an RT-qPCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
Protocol 4: Global Gene Expression Analysis by RNA Sequencing (RNA-seq)
This protocol provides a general workflow for performing RNA-seq to obtain a comprehensive view of the transcriptional changes induced by this compound.
Materials:
-
High-quality total RNA from Protocol 2
-
RNA-seq library preparation kit (e.g., TruSeq RNA Sample Preparation Kit, Illumina)
-
Next-generation sequencing (NGS) platform
Procedure:
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a commercial kit. This process typically involves mRNA purification (for poly-A selection) or ribosomal RNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Library Quantification and Quality Control: Quantify the final libraries and assess their size distribution using a bioanalyzer.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis: The bioinformatic analysis of the sequencing data includes:
-
Quality control of the raw sequencing reads.
-
Alignment of the reads to a reference genome.
-
Quantification of gene expression levels.
-
Differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.
-
Pathway and gene set enrichment analysis to identify the biological pathways and processes affected by this compound.
-
Visualizations
Caption: this compound inhibits the CBP/EP300 bromodomain, disrupting gene expression.
Caption: Workflow for analyzing gene expression changes induced by this compound.
References
- 1. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for GNE-272 in Cancer Cell Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 is a potent and selective inhibitor of the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and p300 (EP300).[1][2][3][4] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating the expression of a wide array of genes involved in cell proliferation, differentiation, and survival.[5] Dysregulation of CBP/p300 activity is implicated in various cancers, making them attractive therapeutic targets.[5] this compound has demonstrated significant anti-proliferative effects in hematologic cancer cell lines and has been shown to modulate the expression of the MYC oncogene, a key regulator of cell growth and apoptosis.[1][2][3][4][6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in cancer cells.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the acetyl-lysine binding function of the CBP/p300 bromodomains. This inhibition leads to a cascade of downstream events culminating in programmed cell death. The primary mechanism involves the transcriptional repression of key survival genes.
A critical target of CBP/EP300 bromodomain inhibition is the transcription factor MYC.[1][2][3] By inhibiting CBP/p300, this compound can lead to the downregulation of MYC expression.[1][2][3] MYC is a potent oncogene that drives cell proliferation and, under certain conditions, can also sensitize cells to apoptosis. Its downregulation by this compound shifts the balance towards apoptosis.
In hematologic malignancies such as multiple myeloma, the inhibition of CBP/EP300 has been shown to suppress the IRF4/MYC axis, a critical pathway for cancer cell survival.[1] Furthermore, the inhibition of p300/CBP can also lead to the suppression of anti-apoptotic proteins like Survivin (BIRC5), further promoting apoptosis.[7] The induction of apoptosis by CBP/p300 inhibitors can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 CBP (TR-FRET) | 0.02 µM | [1][2][4] |
| IC50 EP300 (TR-FRET) | 0.03 µM | [1] |
| IC50 BRD4(1) (TR-FRET) | 13 µM | [1][2][4] |
| Cellular BRET IC50 | 0.41 µM | [2][4] |
| MYC Expression EC50 (MV4-11 cells) | 0.91 µM | [1] |
Effects of a p300/CBP Inhibitor (C646) on Apoptosis in Prostate Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| PC3 | Control (C37) | ~5% |
| PC3 | C646 (20 µM) | ~25% |
| LNCaP | Control (C37) | ~3% |
| LNCaP | C646 (20 µM) | ~20% |
| Du145 | Control (C37) | ~4% |
| Du145 | C646 (20 µM) | ~18% |
Note: Data for C646, a different CBP/p300 inhibitor, is presented to illustrate the general effect of this class of inhibitors on apoptosis.[2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MV4-11, a human acute myeloid leukemia cell line)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for examining the effect of this compound on the expression levels of key apoptosis-related proteins such as MYC, BCL-2, and cleaved caspases.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-BCL-2, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
References
- 1. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
GNE-272 in Combination with Other Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), which are critical coactivators in the regulation of gene transcription.[1] Dysregulation of CBP/EP300 activity is implicated in the pathogenesis of various cancers, particularly hematologic malignancies.[1] Preclinical studies have demonstrated the anti-proliferative effects of this compound as a single agent in cancer cell lines.[1] To enhance its therapeutic potential and overcome potential resistance mechanisms, this compound is being investigated in combination with other established and emerging cancer therapies.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating this compound in combination with other anticancer agents. The focus is on synergistic interactions with therapies targeting complementary signaling pathways, primarily in the context of hematological malignancies.
Rationale for Combination Therapies
The primary rationale for combining this compound with other cancer therapies is to achieve synergistic or additive anti-tumor effects, thereby increasing efficacy and potentially reducing drug doses to mitigate toxicity. CBP/EP300 bromodomain inhibition by this compound primarily impacts transcriptional programs that drive cancer cell proliferation and survival.[1] Combining this compound with agents that have distinct mechanisms of action can target the cancer cell from multiple angles, leading to a more robust and durable response.
Preclinical evidence for other CBP/EP300 inhibitors provides a strong basis for exploring similar combinations with this compound. Key combination strategies include:
-
BCL-2 Inhibitors (e.g., Venetoclax): In hematologic malignancies like Acute Myeloid Leukemia (AML) and lymphoma, survival of cancer cells is often dependent on the anti-apoptotic protein BCL-2. CBP/EP300 inhibitors can downregulate the expression of key oncogenes like MYC, which can prime cells for apoptosis.[2] Combining this compound with a BCL-2 inhibitor like venetoclax is hypothesized to create a "dual-hit" on cancer cell survival pathways, leading to enhanced apoptosis. Studies with the dual BET/CBP/EP300 inhibitor NEO2734 have shown that combination with venetoclax can overcome resistance in lymphoma cell lines.[2][3] Similarly, the CBP/EP300 inhibitor CCS1477 has demonstrated significant combination benefits with venetoclax in preclinical models of AML and B-cell lymphoma.[4]
-
Chemotherapeutic Agents (e.g., Doxorubicin, Azacitidine): Conventional chemotherapy remains a cornerstone of treatment for many cancers. CBP/EP300 inhibitors have been shown to sensitize cancer cells to the cytotoxic effects of chemotherapy. One proposed mechanism is the downregulation of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux and a major cause of multidrug resistance. The CBP/EP300 inhibitor I-CBP112 has been shown to increase the intracellular concentration of chemotherapeutic agents like doxorubicin. Furthermore, the CBP/EP300 inhibitor CCS1477 has shown synergistic effects when combined with the hypomethylating agent azacitidine in AML models.[4]
Quantitative Data from Preclinical Combination Studies (with other CBP/EP300 inhibitors)
While specific quantitative data for this compound in combination therapies is not yet publicly available, data from preclinical studies of other CBP/EP300 inhibitors provide a strong rationale and guidance for experimental design.
| Combination Partner | CBP/EP300 Inhibitor | Cancer Type | Model | Key Findings |
| Venetoclax | NEO2734 | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Lines | Synergistic effect observed in NEO2734-resistant cell lines.[2][3] |
| CCS1477 | Acute Myeloid Leukemia (AML) | Xenograft (MV-4-11) | Significant combination benefit compared to either drug alone.[4] | |
| CCS1477 | B-cell Lymphoma | Xenograft (DOHH-2) | Combination caused complete tumor stasis during the dosing period.[4] | |
| Azacitidine | CCS1477 | Acute Myeloid Leukemia (AML) | Xenograft (MOLM-16) | Significant combination benefit in tumor growth inhibition.[4] |
| Doxorubicin | I-CBP112 | Leukemia | Cell Lines | Synergistic induction of leukemia cell death. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of this compound with other cancer therapies.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and another therapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Materials:
-
Cancer cell lines of interest (e.g., AML, DLBCL cell lines)
-
This compound
-
Combination drug (e.g., venetoclax, doxorubicin)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader for luminescence or absorbance measurement
-
Software for synergy analysis (e.g., CompuSyn, SynergyFinder)
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the combination drug. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
-
Treatment: Treat the cells with this compound alone, the combination drug alone, and the combination of both drugs at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Cancer cell line for implantation (e.g., MV-4-11 for AML)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
For systemic diseases like AML, intravenous injection can be used.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
-
Drug Administration:
-
Administer the drugs to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint:
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Compare the TGI of the combination group to the single-agent groups to assess for enhanced efficacy. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound in Combination with a BCL-2 Inhibitor
Caption: this compound and BCL-2 inhibitor combination pathway.
Experimental Workflow: In Vivo Synergy Assessment
Caption: Workflow for in vivo assessment of this compound combination therapy.
Conclusion
The selective CBP/EP300 bromodomain inhibitor this compound holds promise as a component of combination cancer therapy, particularly in hematologic malignancies. The preclinical data from other CBP/EP300 inhibitors strongly support the rationale for combining this compound with agents like venetoclax and conventional chemotherapy. The provided protocols offer a framework for the systematic evaluation of these combinations to identify synergistic interactions and guide further clinical development. As more data specific to this compound becomes available, these application notes and protocols can be further refined to support the advancement of novel and effective cancer treatment strategies.
References
Experimental Design for GNE-272-Based Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments involving GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The following protocols and data will facilitate the investigation of this compound's mechanism of action and its therapeutic potential, particularly in the context of hematological malignancies.
Introduction to this compound
This compound is a chemical probe that specifically targets the bromodomains of CBP and EP300, which are critical co-activators in gene transcription. By inhibiting these bromodomains, this compound disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably MYC.[1][2] This targeted inhibition has demonstrated significant anti-proliferative effects in various cancer cell lines, especially those of hematologic origin, and has shown anti-tumor activity in preclinical models of Acute Myeloid Leukemia (AML).[3][4][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound, providing a quick reference for experimental planning.
| Target | Assay | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [3][4] |
| EP300 | TR-FRET | 0.03 | |
| BRD4(1) | TR-FRET | 13 | [3][4] |
| Cellular Target Engagement | BRET | 0.41 | [3][4] |
| Table 1: In Vitro Potency and Selectivity of this compound. |
| Parameter | Species | Value | Reference |
| Clearance | Mouse | Low | |
| Oral Bioavailability | Mouse | Good | |
| Table 2: In Vivo Pharmacokinetic Properties of this compound. |
Signaling Pathway
This compound exerts its effects by disrupting the CBP/EP300-mediated transcriptional activation of oncogenes like MYC. The diagram below illustrates this signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
In Vitro Target Engagement: TR-FRET Assay
This assay measures the direct binding of this compound to the CBP/EP300 bromodomain.
Materials:
-
Recombinant human CBP or EP300 bromodomain protein
-
Biotinylated histone H3 or H4 peptide (acetylated)
-
Europium-labeled anti-His antibody (or other appropriate tag antibody)
-
Streptavidin-Allophycocyanin (APC)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution.
-
Add 4 µL of a solution containing the CBP/EP300 bromodomain protein and the Europium-labeled antibody.
-
Add 4 µL of a solution containing the biotinylated histone peptide and Streptavidin-APC.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the this compound concentration to determine the IC50 value.
Cellular Target Engagement: BRET Assay
This assay confirms the engagement of this compound with its target in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for NanoLuc-CBP/EP300 bromodomain and HaloTag-Histone H3.3
-
Transfection reagent
-
This compound
-
HaloTag NanoBRET 618 Ligand
-
NanoBRET Luciferase Substrate
-
White, opaque 96-well plates
Protocol:
-
Co-transfect cells with the NanoLuc-CBP/EP300 and HaloTag-Histone H3.3 expression vectors.
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Allow cells to attach for another 24 hours.
-
Treat the cells with a serial dilution of this compound for 2-4 hours.
-
Add the HaloTag NanoBRET 618 Ligand and incubate for 1-2 hours.
-
Add the NanoBRET Luciferase Substrate.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-compatible plate reader.
-
Calculate the BRET ratio (Acceptor/Donor) and normalize to vehicle-treated cells to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Hematologic cancer cell lines (e.g., MV-4-11, MOLM-13)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere (if applicable) or stabilize for 24 hours.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to vehicle-treated cells and plot against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
MYC Expression Analysis: Western Blot
This protocol details the detection of changes in MYC protein levels following this compound treatment.
Materials:
-
Hematologic cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-MYC, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Probe the same membrane with an anti-GAPDH antibody as a loading control.
In Vivo Antitumor Efficacy: AML Xenograft Model
This protocol describes the evaluation of this compound's antitumor activity in a mouse model of AML.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV-4-11)
-
This compound
-
Vehicle for this compound administration
-
Calipers for tumor measurement (if subcutaneous model)
-
Flow cytometry reagents for monitoring human CD45+ cells (if disseminated model)
Protocol:
-
Model Establishment:
-
Subcutaneous Model: Inject 5-10 x 10^6 AML cells subcutaneously into the flank of the mice.
-
Disseminated Model: Inject 1-5 x 10^6 AML cells intravenously via the tail vein.
-
-
Treatment:
-
Once tumors are established (e.g., 100-200 mm³ for subcutaneous models or detectable human CD45+ cells in peripheral blood for disseminated models), randomize the mice into vehicle and this compound treatment groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Subcutaneous Model: Measure tumor volume with calipers 2-3 times per week.
-
Disseminated Model: Monitor disease progression by quantifying the percentage of human CD45+ cells in peripheral blood via flow cytometry weekly.
-
Monitor body weight and overall health of the mice regularly.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined size, when signs of morbidity appear, or at a defined study endpoint.
-
Collect tumors, bone marrow, and spleen for further analysis (e.g., histology, Western blot for MYC).
-
Conclusion
These application notes and protocols provide a robust framework for investigating the biological effects of this compound. By utilizing these methodologies, researchers can further elucidate the role of CBP/EP300 bromodomains in cancer and evaluate the therapeutic potential of this compound and similar inhibitors. Adherence to these detailed protocols will ensure the generation of reproducible and high-quality data.
References
- 1. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
GNE-272 for Studying Drug Resistance Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a significant hurdle in cancer therapy. Understanding the molecular mechanisms that drive resistance is crucial for the development of novel therapeutic strategies. GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), has emerged as a valuable chemical probe to investigate these mechanisms.[1][2][3][4] CBP and EP300 are highly homologous transcriptional co-activators that play a critical role in regulating the expression of a wide array of genes involved in cell proliferation, survival, and differentiation.[5] Dysregulation of CBP/EP300 activity has been implicated in the development and progression of various cancers and in the emergence of drug resistance.[6][7]
This document provides detailed application notes and experimental protocols for utilizing this compound to study drug resistance mechanisms in cancer cell lines.
Mechanism of Action
This compound specifically targets the bromodomains of CBP and EP300, preventing their interaction with acetylated lysine residues on histones and other proteins. This inhibition disrupts the formation of active transcription complexes at the promoters and enhancers of key oncogenes, such as MYC, leading to their downregulation.[1][3][4] By modulating the expression of genes involved in cell cycle progression, apoptosis, and drug efflux, this compound can sensitize cancer cells to conventional chemotherapeutic agents and provide insights into the epigenetic regulation of drug resistance.[8]
Quantitative Data
The following table summarizes the in vitro potency of this compound and its effect on the expression of the MYC oncogene.
| Parameter | Value | Cell Line | Assay Type | Reference |
| CBP IC50 | 0.02 µM | - | TR-FRET | [1][2] |
| EP300 IC50 | 0.03 µM | - | - | [9][10] |
| BRET IC50 | 0.41 µM | - | BRET | [1][2] |
| BRD4(1) IC50 | 13 µM | - | TR-FRET | [1][2] |
| MYC Expression EC50 | 0.91 µM | MV4-11 | Gene Expression | [9] |
Experimental Protocols
Establishment of Drug-Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to a specific chemotherapeutic agent for subsequent studies with this compound.
Materials:
-
Parental cancer cell line of interest
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel, Doxorubicin)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Determine the IC50 of the chemotherapeutic agent: Culture the parental cell line and treat with a range of concentrations of the chemotherapeutic agent for 48-72 hours. Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial drug exposure: Treat the parental cells with the chemotherapeutic agent at a concentration equal to the IC50 for 24-48 hours.
-
Recovery: Remove the drug-containing medium and culture the surviving cells in fresh, drug-free medium until they reach 70-80% confluency.
-
Stepwise dose escalation: Gradually increase the concentration of the chemotherapeutic agent in subsequent treatments (e.g., 1.5x, 2x, 5x, 10x the initial IC50). Allow the cells to recover and proliferate between each dose escalation.
-
Establishment of a resistant population: Continue this process for several months until the cells can proliferate in a concentration of the chemotherapeutic agent that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental cells.
-
Characterization of resistant cells: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant cells to the parental cells. The resistant cell line is considered successfully established if the IC50 increases by more than threefold.
-
Cryopreservation: Cryopreserve aliquots of the established resistant cell line for future experiments.
Cell Viability Assay to Assess this compound Sensitization
Objective: To determine if this compound can re-sensitize drug-resistant cancer cells to a specific chemotherapeutic agent.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed both parental and drug-resistant cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for 24-48 hours. Include a DMSO vehicle control.
-
Chemotherapeutic Agent Co-treatment: After the pre-treatment period, add a range of concentrations of the chemotherapeutic agent to the wells, both in the presence and absence of this compound.
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound for both parental and resistant cell lines. A significant decrease in the IC50 in the presence of this compound indicates sensitization.
Western Blot Analysis of MYC and Downstream Targets
Objective: To investigate the effect of this compound on the expression of MYC and its downstream target proteins involved in drug resistance.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-Bcl-2, anti-MCL-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat parental and drug-resistant cells with this compound (e.g., 1 µM) or DMSO for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
Immunoprecipitation (IP) to Study CBP/EP300 Target Gene Occupancy
Objective: To determine if this compound treatment alters the binding of CBP/EP300 to the promoter or enhancer regions of genes implicated in drug resistance.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonication equipment
-
IP buffer
-
Anti-CBP or anti-EP300 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters/enhancers
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-CBP or anti-EP300 antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter or enhancer regions of target genes (e.g., ABCC1, ABCC10). Analyze the data to determine the relative enrichment of CBP/EP300 at these sites in this compound-treated versus control cells.
Visualizations
Caption: Mechanism of action of this compound in overcoming drug resistance.
Caption: Experimental workflow for studying this compound in drug resistance.
Caption: Signaling pathway affected by this compound in drug resistance.
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 7. prize.recordati.it [prize.recordati.it]
- 8. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CBP/EP300 inhibitor | ProbeChem Biochemicals [probechem.com]
GNE-272 in RNA-Sequencing: Application Notes and Protocols for Transcriptomic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GNE-272, a potent and selective inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains, in RNA-sequencing (RNA-seq) experiments. This document outlines the mechanism of action of this compound, protocols for its application in cell culture, and a representative workflow for subsequent transcriptomic analysis.
Introduction
This compound is a high-affinity chemical probe for the bromodomains of the transcriptional coactivators CBP and EP300.[1][2][3][4][5] By selectively binding to these bromodomains, this compound prevents the recognition of acetylated lysine residues on histones and other proteins, thereby disrupting the assembly of transcriptional machinery at specific gene loci.[6][7] This targeted inhibition leads to the modulation of gene expression, making this compound a valuable tool for studying the role of CBP/EP300 in various biological processes, including cancer. This compound has demonstrated a significant antiproliferative effect in hematologic cancer cell lines and has been shown to modulate the expression of key oncogenes such as MYC.[2][8][9]
RNA-sequencing is a powerful technique to elucidate the global transcriptomic changes induced by small molecule inhibitors like this compound. This document provides a framework for designing and executing RNA-seq experiments to identify the downstream gene expression signatures and signaling pathways affected by CBP/EP300 bromodomain inhibition.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the representative transcriptomic effects of CBP/EP300 bromodomain inhibitors observed in published studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (µM) | Selectivity vs. BRD4(1) |
| CBP | TR-FRET | 0.02 | ~650-fold |
| EP300 | TR-FRET | 0.03 | ~433-fold |
| BRD4(1) | TR-FRET | 13 | 1-fold |
| Cellular CBP/EP300 | BRET | 0.41 | - |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; BRET: Bioluminescence Resonance Energy Transfer. Data compiled from multiple sources.[1][6][8]
Table 2: Representative Transcriptomic Changes Induced by CBP/EP300 Bromodomain Inhibitors
| Cell Line | Inhibitor | Treatment Duration | Downregulated Genes | Upregulated Genes | Key Affected Pathways |
| Human Fibroblasts | SGC-CBP30 (0.5 µM) | 6 days | 333 | Not Specified | Fibroblast-specific gene expression |
| Multiple Myeloma (LP-1) | SGC-CBP30 (2.5 µM) | 6 hours | Not Specified | Not Specified | IRF4/MYC signaling |
| Multiple Myeloma (MM1.S) | A-485 (catalytic inhibitor) | 2 hours | Predominantly downregulated | - | Transcriptional regulation, IRF4-dependent signatures |
This table presents data from studies using CBP/EP300 inhibitors with similar mechanisms of action to this compound to provide an expected range of transcriptomic responses.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound in modulating gene expression.
Caption: this compound inhibits the CBP/EP300 bromodomain, disrupting transcriptional activation.
Experimental Protocols
This section provides a detailed, representative protocol for an RNA-sequencing experiment to investigate the transcriptomic effects of this compound.
Part 1: Cell Culture and this compound Treatment
-
Cell Line Selection and Culture:
-
Select a cell line relevant to the research question. Hematologic malignancy cell lines (e.g., MV4-11, LP-1) are known to be sensitive to CBP/EP300 inhibition.
-
Culture cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before treatment.
-
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they do not become over-confluent during the treatment period.
-
The next day, replace the medium with fresh medium containing the desired final concentration of this compound or vehicle control (e.g., 0.1% DMSO). A typical starting concentration for in vitro assays is 1 µM.[10] A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Include a vehicle-only control group to account for solvent effects.
-
Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours). A shorter time point (e.g., 6 hours) is often chosen to enrich for direct transcriptional effects.
-
Perform at least three biological replicates for each treatment condition.
-
Part 2: RNA Isolation and Quality Control
-
RNA Extraction:
-
At the end of the treatment period, harvest the cells.
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions.
-
Include an on-column DNase digestion step or treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality sequencing libraries.
-
Part 3: RNA-Sequencing Library Preparation and Sequencing
-
Library Preparation:
-
Start with 100 ng to 1 µg of total RNA per sample.
-
Enrich for polyadenylated mRNAs using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR to generate a sufficient quantity for sequencing. Use a minimal number of PCR cycles to avoid amplification bias.
-
Purify the final library and assess its quality and quantity using an automated electrophoresis system and a fluorometric method (e.g., Qubit).
-
-
Sequencing:
-
Pool the indexed libraries in equimolar amounts.
-
Sequence the pooled libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth. A depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis in mammalian transcriptomes. Paired-end sequencing (e.g., 2x75 bp or 2x150 bp) is recommended.
-
Data Analysis Workflow
The following diagram outlines a typical bioinformatics pipeline for analyzing the RNA-seq data.
Caption: A standard bioinformatics workflow for RNA-seq data analysis.
Detailed Data Analysis Steps
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools such as Trimmomatic or Cutadapt.
-
Alignment to a Reference Genome: Align the trimmed reads to a reference genome (e.g., human GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM to generate a read count matrix.
-
Differential Gene Expression (DGE) Analysis:
-
Import the read count matrix into R and use packages like DESeq2 or edgeR to perform DGE analysis.
-
These packages normalize the data, model the variance, and perform statistical tests to identify genes that are significantly up- or downregulated between the this compound-treated and vehicle control groups.
-
Set a threshold for significance, typically a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > |1|.
-
-
Downstream Analysis and Visualization:
-
Visualization: Generate volcano plots to visualize the magnitude and significance of gene expression changes and heatmaps to display the expression patterns of the top DEGs across samples.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA or DAVID to identify the biological pathways and GO terms that are significantly enriched among the DEGs. This will provide insights into the biological functions affected by this compound treatment.
-
Conclusion
This compound is a valuable tool for investigating the biological roles of CBP/EP300 bromodomains. The combination of this compound treatment with RNA-sequencing provides a powerful approach to unravel the downstream transcriptomic consequences of CBP/EP300 inhibition. The protocols and data analysis workflow outlined in these application notes offer a robust framework for researchers to design and execute their experiments, ultimately leading to a deeper understanding of the therapeutic potential of targeting this important epigenetic pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CBP/EP300 inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. This compound|GNE272|Bromodomains CBP/EP300 probe [dcchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 10. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
Troubleshooting & Optimization
GNE-272 Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects
Welcome to the GNE-272 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] By binding to these bromodomains, this compound prevents the recruitment of CBP/EP300 to acetylated histones and transcription factors, thereby modulating the expression of key oncogenes, such as MYC.[1][3] This ultimately leads to an antiproliferative effect in certain cancer cell lines, particularly those of hematologic origin.[1][3]
Q2: What are the recommended starting concentrations for in vitro assays?
For initial in vitro experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on published data, a starting range of 0.1 µM to 10 µM is advisable. The IC50 values for this compound are approximately 0.02 µM for CBP and 0.03 µM for EP300 in biochemical assays.[1][2] In cellular assays, such as the BRET assay, the IC50 is around 0.41 µM.[1]
Q3: What is the known off-target profile of this compound?
This compound exhibits high selectivity for CBP/EP300 over other bromodomain-containing proteins, such as BRD4(1), for which the IC50 is significantly higher at 13 µM.[1][3] In broader screening panels, this compound has shown a favorable off-target profile. When tested at a concentration of 10 µM against a panel of 35 kinases and 42 receptors, it did not show significant inhibition (less than 30%). Furthermore, it did not inhibit key cytochrome P450 enzymes.
Q4: What is a recommended starting dose for in vivo animal studies?
For in vivo studies in mouse models, a common starting point is to refer to published efficacy and pharmacokinetic data. This compound has been shown to have good oral bioavailability. While specific starting doses should be determined based on the experimental model and goals, a dose of 100 mg/kg has been used in mice to achieve significant plasma concentrations. It is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) and to monitor for any signs of toxicity.
Troubleshooting Guides
Problem 1: I am not observing the expected antiproliferative effect in my cell line.
-
Possible Cause 1: Cell line insensitivity. Not all cell lines are equally sensitive to CBP/EP300 inhibition. Hematologic cancer cell lines have shown particular sensitivity.[1][3]
-
Solution: Confirm the sensitivity of your cell line by performing a dose-response experiment with a wide range of this compound concentrations. Include a known sensitive cell line as a positive control.
-
-
Possible Cause 2: Incorrect dosage or compound degradation.
-
Solution: Ensure that your stock solution of this compound is prepared correctly and has been stored properly to prevent degradation. It is recommended to aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Assay-specific issues.
-
Solution: Verify the parameters of your cell viability assay. Ensure that the cell seeding density is appropriate and that the incubation time with this compound is sufficient to observe an effect (typically 72 hours or longer for proliferation assays).
-
Problem 2: I am observing toxicity in my in vivo study at a dose expected to be well-tolerated.
-
Possible Cause 1: Vehicle-related toxicity.
-
Solution: Run a control group of animals treated with the vehicle alone to rule out any adverse effects from the formulation.
-
-
Possible Cause 2: Strain-specific sensitivity.
-
Solution: Different mouse strains can exhibit varying sensitivities to therapeutic compounds. If possible, consult literature for studies using this compound in the same strain. If not available, a dose-escalation study is highly recommended to determine the MTD in your specific animal model.
-
-
Possible Cause 3: Off-target effects at higher concentrations.
-
Solution: While this compound has a good off-target profile at 10 µM, higher in vivo doses could lead to engagement with unintended targets. Consider reducing the dose and/or the frequency of administration. Monitor animals closely for clinical signs of toxicity, including weight loss, changes in behavior, and other health indicators.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Target/Cell Line |
| IC50 | 0.02 µM | TR-FRET | CBP |
| IC50 | 0.03 µM | TR-FRET | EP300 |
| IC50 | 0.41 µM | BRET | Cellular |
| IC50 | 13 µM | TR-FRET | BRD4(1) |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Compound Addition: The following day, add this compound at various concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Target Engagement BRET Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids expressing a CBP/EP300 bromodomain-NanoLuc® fusion protein and a histone-HaloTag® fusion protein.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand to the wells.
-
BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting CBP/EP300-mediated gene transcription.
Caption: A logical workflow for experiments with this compound, including key troubleshooting checkpoints.
References
Technical Support Center: Troubleshooting Inconsistent MYC Western Blot Results with GNE-272
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results for the MYC protein when using the CBP/EP300 inhibitor, GNE-272.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect MYC protein levels?
This compound is a potent and selective inhibitor of the bromodomains of CBP/EP300.[1][2][3] These proteins are transcriptional co-activators, and their inhibition by this compound can lead to the downregulation of MYC gene expression.[1][2][3] This transcriptional repression results in decreased MYC protein levels, which can be observed by Western blot.
Q2: Why are my MYC Western blot results inconsistent after this compound treatment?
Inconsistent MYC Western blot results can arise from a combination of factors related to both the inherent characteristics of the MYC protein and the specific effects of this compound.
-
MYC Protein Instability: The MYC protein has a very short half-life, typically around 20-30 minutes in non-transformed cells, as it is rapidly targeted for degradation by the ubiquitin-proteasome system.[4][5] This rapid turnover can lead to variability in detected protein levels if sample collection and lysis are not performed quickly and consistently.
-
Transcriptional Regulation by this compound: this compound inhibits CBP/EP300, which are involved in the transcriptional activation of the MYC gene.[1][2][3] The degree of MYC downregulation can depend on the cell line, the dose of this compound, and the treatment duration.
-
Technical Variability in Western Blotting: Standard Western blotting challenges, such as inconsistent protein loading, transfer efficiency, antibody incubation times, and exposure times, can all contribute to result variability.[6][7][8][9][10]
Q3: I see a decrease in MYC protein levels with this compound, but the extent of knockdown varies between experiments. What could be the cause?
This is a common issue. The variability in the degree of MYC knockdown can be due to:
-
Cell Culture Conditions: Ensure that cells are seeded at the same density and are in the same growth phase (ideally logarithmic phase) before treatment.
-
This compound Preparation and Storage: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the stock solution is stored correctly to maintain its potency.[1]
-
Treatment Time: The timing of cell harvesting after this compound treatment is critical. A time-course experiment is highly recommended to determine the optimal time point for observing maximal MYC downregulation in your specific cell line.
-
Protein Loading: Accurate protein quantification and consistent loading are essential. Always use a reliable loading control to normalize your data.
Q4: Sometimes I observe an increase or no change in MYC protein levels after a short treatment with a compound that should decrease it. Why might this happen?
While this compound is expected to decrease MYC transcription, some compounds, particularly proteasome inhibitors, can have a biphasic effect on MYC protein levels.[11][12] Initially, inhibiting the proteasome can lead to an accumulation of MYC protein because its degradation is blocked.[5][13] However, over longer periods, these inhibitors can also repress MYC gene expression, leading to a subsequent decrease in protein levels.[11][12] Although this compound is not a proteasome inhibitor, it is important to consider the complex regulatory networks that control MYC levels. A very short treatment time may not be sufficient to observe a significant decrease in protein levels due to transcriptional repression.
Troubleshooting Guide
Problem 1: Weak or No MYC Signal
| Possible Cause | Recommended Solution |
| Low Endogenous MYC Levels | MYC can be difficult to detect in some cell lines due to low expression.[14] Consider using a positive control cell line known to express high levels of MYC (e.g., some leukemia or lymphoma cell lines).[15][16][17] Immunoprecipitation of MYC before Western blotting can also enrich the protein.[14] |
| MYC Protein Degradation | The MYC protein is highly unstable.[4][5][18] Work quickly during sample preparation and always keep samples on ice. Use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors. |
| Inefficient Protein Extraction | MYC is a nuclear protein. Ensure your lysis buffer is effective at extracting nuclear proteins. Sonication or the use of a stronger lysis buffer (e.g., RIPA buffer) may be necessary.[14] |
| Poor Antibody Performance | Use a primary antibody validated for Western blotting of endogenous MYC. Check the antibody datasheet for recommended dilutions and blocking conditions.[19] |
| Inefficient Transfer | Optimize transfer conditions, especially for a protein of MYC's size (~49 kDa). Ensure good contact between the gel and the membrane and that no air bubbles are present.[6][10][20] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. The choice of blocking agent (e.g., non-fat milk or BSA) can be critical; some antibodies perform better with a specific blocking agent.[7][10] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[7][9] |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[6][7] |
| Membrane Drying Out | Ensure the membrane remains wet throughout the blocking, incubation, and washing steps.[20] |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | Use a highly specific monoclonal antibody for MYC.[19] Run a negative control (e.g., lysate from cells with MYC knocked down) to confirm the specificity of the observed band. |
| Protein Degradation | The presence of lower molecular weight bands could indicate protein degradation. Use fresh samples and ensure adequate protease inhibitors are in the lysis buffer.[10][20] |
| Sample Overloading | Loading too much protein can lead to non-specific antibody binding. Try loading a smaller amount of total protein.[7] |
Experimental Protocols
Cell Lysis for MYC Western Blot
-
Preparation: Pre-chill PBS and lysis buffer on ice. Add a protease and phosphatase inhibitor cocktail to the lysis buffer immediately before use.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Cell Harvesting: After treating cells with this compound for the desired time, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonication: To ensure complete lysis and shear nuclear DNA, sonicate the lysate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract, and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blot Protocol for MYC
-
Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin, or Vinculin).
Visualizations
Caption: Mechanism of this compound action on MYC expression.
Caption: Standardized workflow for MYC Western blotting.
Caption: Troubleshooting logic for inconsistent MYC Western blots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome Inhibitors Silence Oncogenes in Multiple Myeloma through Localized Histone Deacetylase 3 Stabilization and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
GNE-272 ChIP-seq Data Analysis and Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-272 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and ensure robust data generation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact ChIP-seq experiments?
This compound is a potent and selective inhibitor of the bromodomains of CBP/EP300, which are transcriptional co-activators.[1][2][3] By inhibiting CBP/EP300, this compound can lead to a reduction in histone acetylation at specific genomic loci, subsequently affecting gene expression. In a ChIP-seq context, treatment with this compound is expected to decrease the enrichment of CBP/EP300 and potentially other acetyl-lysine binding proteins at their target sites. A common downstream effect is the modulation of MYC expression.[2][3]
Q2: What are the key considerations for designing a this compound ChIP-seq experiment?
Successful this compound ChIP-seq experiments require careful planning. Key considerations include:
-
Cell Line Selection: Choose a cell line where the target pathway is active. Hematologic cancer cell lines have shown sensitivity to this compound.[2][3]
-
Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for the specific cell line and biological question.
-
Appropriate Controls: Include a vehicle control (e.g., DMSO) to compare against the this compound treated samples. An IgG control is essential to assess non-specific binding, and an input DNA control is necessary for proper peak calling and normalization.[4]
-
Antibody Validation: Ensure the antibody used for immunoprecipitation is specific and efficient for the target protein (e.g., CBP, EP300, or a specific histone mark).
Q3: What is the expected outcome of a this compound ChIP-seq experiment on histone modifications?
This compound inhibits the histone acetyltransferase (HAT) activity of CBP/EP300. Therefore, a common expectation is a genome-wide or localized reduction in histone acetylation marks, such as H3K27ac, at enhancer and promoter regions. This can be visualized as a decrease in peak intensity or a complete loss of peaks at certain loci in this compound treated cells compared to controls.
Troubleshooting Guide
This guide addresses common issues encountered during this compound ChIP-seq data analysis.
Problem 1: No significant change in CBP/EP300 binding or H3K27ac levels after this compound treatment.
-
Possible Cause 1: Ineffective this compound Treatment.
-
Troubleshooting Steps:
-
Verify the activity of your this compound stock.
-
Confirm the optimal concentration and treatment time for your cell line. A Western blot to check for downstream target engagement (e.g., decreased c-Myc protein levels) can be a good validation step.
-
Ensure proper dissolution and delivery of this compound to the cells.[1]
-
-
-
Possible Cause 2: Poor Antibody Quality.
-
Troubleshooting Steps:
-
Validate your antibody's specificity and efficiency using techniques like Western blot or dot blot.
-
Use an antibody that has been previously validated for ChIP-seq.
-
Increase the amount of antibody used for immunoprecipitation, within the recommended range (typically 1-10 µg).[5]
-
-
-
Possible Cause 3: Insufficient Starting Material.
-
Troubleshooting Steps:
-
Increase the amount of chromatin per immunoprecipitation. A recommended starting point is 25 µg of chromatin.[5]
-
-
Problem 2: High background signal in both control and this compound treated samples.
-
Possible Cause 1: Inadequate Blocking or Washing.
-
Troubleshooting Steps:
-
Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.[5]
-
Optimize wash buffer salt concentrations to reduce non-specific interactions without disrupting specific binding. Buffers with salt concentrations up to 500 mM can be tested.[5]
-
Ensure all buffers are freshly prepared to avoid contamination.[5]
-
-
-
Possible Cause 2: Excessive Cross-linking.
-
Possible Cause 3: DNA Fragmentation Issues.
-
Troubleshooting Steps:
-
Optimize sonication or enzymatic digestion to achieve fragment sizes primarily between 200-1000 bp.[5] Fragments that are too small or too large can contribute to background.
-
-
Problem 3: Low number of called peaks or low signal-to-noise ratio.
-
Possible Cause 1: Inefficient Immunoprecipitation.
-
Troubleshooting Steps:
-
Refer to the troubleshooting steps for "Poor Antibody Quality" and "Insufficient Starting Material" in Problem 1.
-
Ensure optimal antibody-to-chromatin ratio.
-
-
-
Possible Cause 2: Suboptimal Peak Calling Parameters.
-
Troubleshooting Steps:
-
Adjust the p-value or q-value threshold in your peak calling software (e.g., MACS2).
-
Use the appropriate peak calling settings for the type of mark being analyzed (e.g., --broad for broad histone marks like H3K27me3).[4]
-
Ensure that the input DNA control is properly used for background subtraction during peak calling.[4]
-
-
-
Possible Cause 3: Removal of True Binding Sites During Filtering.
-
Troubleshooting Steps:
-
Be cautious when filtering out regions from blacklists. While important for removing artifacts, overly stringent filtering can remove legitimate binding sites.[4]
-
-
Data Presentation and Experimental Protocols
Quantitative Data Summary
| Parameter | This compound | Vehicle Control |
| Total Reads | Example: 35,000,000 | Example: 38,000,000 |
| Uniquely Mapped Reads | Example: 30,000,000 | Example: 32,000,000 |
| Number of Peaks Called | Example: 8,000 | Example: 15,000 |
| FRiP Score | Example: 0.05 | Example: 0.12 |
This table should be populated with data from your specific experiment.
Key Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol Outline
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound or vehicle control for the desired duration.
-
Cross-linking: Cross-link proteins to DNA with 1% formaldehyde. Quench with glycine.
-
Cell Lysis: Lyse cells to isolate nuclei.
-
Chromatin Fragmentation: Shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear chromatin with protein A/G beads.
-
Incubate chromatin with the primary antibody (e.g., anti-CBP, anti-H3K27ac) or an IgG control overnight.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
-
Washes: Wash the beads with a series of low salt, high salt, and LiCl buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
Visualizations
Caption: Mechanism of action of this compound in inhibiting gene expression.
Caption: A simplified workflow for a ChIP-seq experiment.
Caption: A logical flow for troubleshooting common ChIP-seq issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ten Common Mistakes in ChIP-seq Data Analysis â And How Seasoned Bioinformaticians Prevent Them [accurascience.com]
- 5. bosterbio.com [bosterbio.com]
Technical Support Center: Overcoming GNE-272 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CBP/EP300 bromodomain inhibitor, GNE-272.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1] By binding to the bromodomain, this compound prevents CBP/EP300 from recognizing and binding to acetylated lysine residues on histones and other proteins. This disrupts the formation of active transcription complexes at target gene promoters and enhancers, leading to the downregulation of key oncogenes, such as MYC.[1][2] this compound has demonstrated a marked antiproliferative effect in hematologic cancer cell lines.[1][2]
Q2: In which cancer cell lines is this compound expected to be effective?
This compound has shown significant anti-proliferative effects in various hematologic cancer cell lines.[1][2] Its efficacy is often linked to cancers dependent on the expression of MYC and other oncogenes regulated by CBP/EP300. Researchers should perform initial dose-response studies on their specific cell lines of interest to determine sensitivity.
Q3: What are the typical IC50 values for this compound?
The in vitro potency of this compound can vary between different assays and cell lines. For instance, the TR-FRET IC50 is approximately 0.02 µM, and the BRET IC50 is around 0.41 µM.[1] Cellular assays, such as those measuring MYC expression in the MV4-11 cell line, have shown an EC50 of 0.91 µM.[3]
This compound Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.
Troubleshooting Guide
Q4: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential causes?
While specific resistance mechanisms to this compound have not been extensively documented, based on studies with other CBP/EP300 and bromodomain inhibitors, several plausible mechanisms could be at play. It is important to note that the following are hypothetical scenarios for this compound resistance:
-
Increased Acetyl-CoA Levels: The inhibitory activity of some CBP/EP300 inhibitors can be overcome by increased intracellular concentrations of acetyl-CoA, a cofactor for histone acetyltransferases.[4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of the CBP/EP300 pathway.
-
Alterations in Drug Target: Although less common for bromodomain inhibitors, mutations in the CBP/EP300 bromodomain could potentially alter this compound binding.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor.
Q5: How can I experimentally confirm if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a series of experiments comparing the resistant cell line to the parental, sensitive cell line.
-
Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of this compound in the parental and suspected resistant cell lines. A significant rightward shift in the dose-response curve for the resistant line indicates reduced sensitivity.
-
Target Engagement: Use Western blotting to assess the levels of downstream markers of this compound activity, such as MYC protein expression, in both cell lines after treatment with this compound. Resistant cells may show less of a decrease in MYC levels.
-
Long-Term Proliferation Assay: Monitor the growth of both cell lines in the presence of this compound over an extended period (e.g., 7-14 days) using a colony formation assay.
Hypothetical Data: IC50 Shift in this compound Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Change |
| Parental Hematologic Cancer Cells | This compound | 0.5 | - |
| This compound Resistant Subclone | This compound | 5.0 | 10 |
Q6: What strategies can I employ to overcome this compound resistance?
Based on preclinical studies with other epigenetic and targeted therapies, combination therapy is a promising approach to overcome resistance.
-
Combination with MEK Inhibitors: For cancers with co-activation of the MAPK pathway, combining this compound with a MEK inhibitor (e.g., cobimetinib) could be synergistic.[6][7]
-
Combination with BCL-xL Inhibitors: In some contexts, resistance to bromodomain inhibitors can be overcome by co-treatment with BCL-xL inhibitors like ABT-737.[8]
-
Combination with CK2 Inhibitors: Inhibition of casein kinase 2 (CK2) has been suggested as a strategy to overcome resistance to BET bromodomain inhibitors.[8]
-
Combination with other Epigenetic Modifiers: Combining this compound with other epigenetic drugs, such as HDAC inhibitors or other classes of bromodomain inhibitors, may re-sensitize resistant cells.
Hypothetical Workflow for Investigating and Overcoming this compound Resistance
Caption: A workflow for identifying and overcoming this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blotting for MYC Expression
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MYC overnight at 4°C. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Combination Index (CI) for Synergy Analysis
-
Experimental Design: Treat cells with this compound and a second drug alone and in combination at a constant ratio over a range of concentrations.
-
Cell Viability Assay: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Hypothetical Data: Combination Therapy Synergy
| This compound (µM) | MEK Inhibitor (µM) | % Inhibition (this compound alone) | % Inhibition (MEKi alone) | % Inhibition (Combination) | Combination Index (CI) |
| 0.5 | 0.1 | 20 | 15 | 60 | 0.75 (Synergy) |
| 1.0 | 0.2 | 40 | 30 | 85 | 0.60 (Synergy) |
| 2.0 | 0.4 | 60 | 50 | 95 | 0.55 (Synergy) |
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 3. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain inhibition overcomes treatment resistance in distinct molecular subtypes of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-272 treatment duration optimization for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of GNE-272 to achieve maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the bromodomains of the closely related transcriptional coactivators CBP (CREB-binding protein) and EP300.[1][2][3] By inhibiting these bromodomains, this compound disrupts the acetylation-dependent recognition of histone proteins and other transcription factors, leading to the modulation of gene expression. A key downstream effect is the suppression of MYC, a critical oncogene in many cancers.[1][2][4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on its reported in vitro potency, a good starting point for this compound concentration is in the low micromolar to nanomolar range. The reported IC50 values for CBP and EP300 are 0.02 µM and 0.03 µM, respectively, in biochemical assays.[3] In cellular assays, this compound has been shown to inhibit MYC expression with an EC50 of 0.91 µM in the MV4-11 cell line.[3] We recommend performing a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long should I treat my cells with this compound to observe a significant effect?
A3: The optimal treatment duration for this compound can vary significantly depending on the cell line, the experimental endpoint, and the concentration of the inhibitor. For initial experiments, a time-course study is highly recommended. We suggest starting with a range of time points, such as 24, 48, 72, and 96 hours, to assess the impact on cell viability and target engagement. Some effects, like changes in gene expression, may be observed earlier, while effects on cell proliferation and apoptosis may require longer incubation times.
Q4: What are the key downstream markers to assess the efficacy of this compound treatment?
A4: To confirm the on-target activity of this compound, we recommend monitoring the following markers:
-
Target Engagement: A reduction in the acetylation of histones, particularly at H3K27 (a known target of CBP/p300), can be assessed by western blotting or ELISA-based assays.
-
Downstream Gene Expression: A decrease in MYC mRNA and protein levels can be quantified by qPCR and western blotting, respectively.
-
Cellular Phenotype: Changes in cell proliferation, cell cycle distribution, and induction of apoptosis are critical endpoints to measure the functional consequences of this compound treatment.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM) to determine the IC50 for your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment, extending the treatment duration up to 120 hours, as the anti-proliferative effects of epigenetic modulators can be delayed. |
| Cell Line Insensitivity | The cell line may not be dependent on the CBP/EP300-MYC axis for survival. Consider using a positive control cell line known to be sensitive to this compound (e.g., MV4-11). |
| Compound Instability | In long-term experiments, the compound may degrade in the culture medium. Replenish the medium with fresh this compound every 48-72 hours. |
| High Cell Seeding Density | Overly confluent cells may exhibit reduced sensitivity to treatment. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Problem 2: Inconsistent results between replicate experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Health | Ensure consistent cell passage number, confluency, and overall health for all experiments. Avoid using cells that have been in continuous culture for an extended period. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Verify the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed cytotoxic levels (typically <0.1%). |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Assay Timing and Confluency | For endpoint assays, ensure that cells in the control wells have not reached over-confluency at the time of measurement, as this can affect the results. |
Data Presentation
Table 1: this compound In Vitro Potency
| Target | Assay Type | IC50 / EC50 (µM) |
| CBP | TR-FRET | 0.02[2][5][6] |
| EP300 | TR-FRET | 0.03[7] |
| BRD4(1) | TR-FRET | 13[2][5][6] |
| MYC Expression (MV4-11 cells) | Cellular Assay | 0.91[7] |
Table 2: Hypothetical Time-Course of this compound (1 µM) Effects on a Sensitive Cancer Cell Line
| Treatment Duration (hours) | Cell Viability (% of Control) | MYC Protein Level (% of Control) | H3K27 Acetylation (% of Control) | Apoptotic Cells (%) |
| 0 | 100 | 100 | 100 | 2 |
| 24 | 95 | 60 | 70 | 5 |
| 48 | 70 | 40 | 50 | 15 |
| 72 | 50 | 30 | 40 | 30 |
| 96 | 35 | 25 | 35 | 45 |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density to ensure they remain in the exponential growth phase throughout the experiment.
-
This compound Treatment: After 24 hours, treat the cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, 96 hours).
-
Viability Assessment: At each time point, measure cell viability using a suitable method, such as a resazurin-based assay or a luminescent ATP assay.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control at each time point and plot the results to determine the optimal treatment duration for the desired reduction in viability.
Protocol 2: Western Blot for MYC and Histone Acetylation
-
Cell Lysis: After treating cells with this compound for the desired duration, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against MYC, Acetyl-Histone H3 (Lys27), and a loading control (e.g., β-actin or total Histone H3).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of MYC and acetylated H3K27 to the loading control.
Visualizations
Caption: this compound inhibits CBP/EP300, reducing histone acetylation and MYC expression.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 5. Maintaining Viability During Extended Cell-Based Assays | The Scientist [the-scientist.com]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. axionbiosystems.com [axionbiosystems.com]
GNE-272 In Vivo Toxicity Management: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CBP/EP300 bromodomain inhibitor, GNE-272, in in vivo experiments. The following information is intended to help anticipate and manage potential toxicities, ensuring the integrity of your research and the welfare of your animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3] By binding to these bromodomains, this compound prevents their interaction with acetylated lysine residues on histones and other proteins. This disrupts the assembly of transcriptional machinery at specific gene loci, leading to the downregulation of target gene expression. A key downstream target of this inhibition is the MYC oncogene, which is implicated in the proliferation of various cancer cells.[1][2][3]
Q2: What are the known or anticipated in vivo toxicities of this compound and other CBP/p300 inhibitors?
A2: While specific public data on this compound's toxicity profile is limited, studies on other CBP/p300 inhibitors, such as GNE-781, and the known biological functions of CBP and p300 provide strong indicators of potential on-target toxicities.[4] CBP and p300 are crucial for normal hematopoiesis and stem cell differentiation.[4][5][6][7] Therefore, the most anticipated toxicities are hematological. Clinical trials of other bromodomain inhibitors have also reported hematological adverse events.[8][9]
Potential toxicities include:
-
Hematological: Thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count) are the most likely adverse effects.[4][8][9]
-
Gastrointestinal: Adverse changes in the gastrointestinal tissues have been noted with CBP/p300 inhibition.[4]
-
Reproductive: Deleterious changes in reproductive tissues have also been observed.[4]
Q3: How should I monitor for these potential toxicities in my animal models?
A3: A comprehensive monitoring plan is essential. This should include a combination of regular clinical observations and periodic biological sampling.
Q4: What is a standard in vivo dosing regimen and vehicle for this compound in mice?
A4: A published study on an AML tumor model in mice used the following regimen:
-
Vehicle: 0.5% methylcellulose with 0.2% Tween-80.
-
Dosing: 12.5, 25, and 50 mg/kg administered by oral gavage, twice daily (BID) for 21 days.
It is crucial to perform dose-range finding studies in your specific animal model and for your intended experimental duration to determine the optimal therapeutic window with manageable toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15-20%) | Compound toxicity, dehydration, or reduced food/water intake due to malaise. | 1. Immediately reduce the dose of this compound or move to a less frequent dosing schedule (e.g., once daily). 2. Provide supportive care, such as subcutaneous fluid administration and palatable, high-calorie food supplements. 3. If weight loss continues, consider discontinuing treatment for the affected animal and perform a necropsy to investigate the cause. |
| Signs of Bleeding (e.g., petechiae, hematuria) | Likely due to thrombocytopenia (low platelets). | 1. Cease this compound administration immediately. 2. Collect a blood sample for a complete blood count (CBC) to confirm thrombocytopenia. 3. If confirmed, consider a dose reduction or discontinuation for the entire cohort. Future studies may require a lower starting dose. |
| Pale Mucous Membranes, Lethargy, Increased Respiration | Suggestive of anemia (low red blood cells). | 1. Perform a CBC to assess red blood cell count, hemoglobin, and hematocrit. 2. If anemia is confirmed, a dose reduction of this compound is warranted. 3. Monitor the animal's recovery closely. |
| Increased Incidence of Infections | Potentially due to neutropenia (low white blood cells). | 1. Conduct a CBC with a differential to quantify neutrophil levels. 2. If neutropenia is present, lower the this compound dose. 3. House animals in a sterile environment and consider prophylactic antibiotics if infections are a recurring issue. |
| Diarrhea or other GI distress | Direct gastrointestinal toxicity of the compound. | 1. Ensure proper hydration with subcutaneous fluids if necessary. 2. Consider a temporary pause in dosing or a dose reduction. 3. If symptoms persist, discontinue treatment for the affected animal. |
Data Presentation: Summary of Potential Toxicities and Monitoring Parameters
Table 1: Anticipated In Vivo Toxicities of CBP/p300 Inhibition
| System | Specific Toxicity | Potential Clinical Signs |
| Hematological | Thrombocytopenia | Petechiae, bruising, bleeding |
| Anemia | Pale mucous membranes, lethargy, rapid breathing | |
| Neutropenia | Increased susceptibility to infections | |
| Gastrointestinal | Mucosal damage | Diarrhea, weight loss, dehydration |
| General | Malaise | Ruffled fur, hunched posture, reduced activity |
Table 2: Recommended In Vivo Monitoring Schedule
| Parameter | Frequency | Notes |
| Clinical Observations | Daily | Note any changes in appearance, posture, or behavior. |
| Body Weight | At least 3 times per week | More frequent monitoring is recommended in the initial weeks of the study. |
| Complete Blood Count (CBC) | Baseline (pre-treatment) and then weekly or bi-weekly | Essential for monitoring hematological toxicities. |
| Serum Chemistry | Baseline and at study termination | Can provide insights into liver and kidney function. |
| Histopathology | At study termination | To assess for any organ-level toxicities. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model
-
Preparation of this compound Formulation:
-
Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween-80 in sterile water.
-
Calculate the required amount of this compound for the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse at 10 mL/kg dosing volume).
-
Suspend the this compound powder in the vehicle. Ensure a homogenous suspension through sonication or vigorous vortexing before each administration.
-
-
Animal Dosing:
-
Acclimate animals for at least one week before the start of the experiment.
-
Administer the this compound suspension or vehicle control via oral gavage.
-
A typical dosing volume for mice is 5-10 mL/kg.
-
For a twice-daily (BID) regimen, doses should be administered approximately 8-12 hours apart.
-
-
Monitoring:
-
Follow the monitoring schedule outlined in Table 2.
-
Record all observations meticulously.
-
Establish clear humane endpoints for the study in accordance with your institution's animal care and use committee guidelines.
-
Protocol 2: Blood Collection for CBC Analysis
-
Sample Collection:
-
Collect a small volume of blood (typically 50-100 µL) from the saphenous or submandibular vein.
-
Use EDTA-coated micro-collection tubes to prevent coagulation.
-
Ensure proper animal handling and restraint to minimize stress.
-
-
Analysis:
-
Analyze the blood sample using a hematology analyzer calibrated for mouse blood.
-
Key parameters to assess include platelet count, red blood cell count, hemoglobin, hematocrit, and white blood cell count with a differential.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 4. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule-mediated CBP/p300 histone acetyltransferase inhibition mobilizes leukocytes from the bone marrow via the endocrine stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene dose-dependent control of hematopoiesis and hematologic tumor suppression by CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
GNE-272 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GNE-272, a potent and selective CBP/EP300 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a highly potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A associated protein p300 (EP300).[1][2][3] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for transcription factor binding.
Q2: What are the known off-targets of this compound?
The most well-characterized off-target for this compound is the bromodomain-containing protein 4 (BRD4). However, this compound displays a high degree of selectivity, with approximately 650-fold greater potency for CBP/EP300 over BRD4.[3] this compound has also been screened against a panel of 35 kinases and 42 other receptors at a concentration of 10 µM and did not show significant inhibition (less than 30%) of any of these potential off-targets.[3]
Q3: At what concentration should I use this compound to minimize off-target effects?
To minimize the risk of off-target effects, it is crucial to use this compound at the lowest effective concentration possible for your experimental system. The on-target cellular effects of this compound have been demonstrated at concentrations around 1 µM.[4] Exceeding this concentration significantly increases the likelihood of engaging lower-affinity off-targets. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How can I be confident that the observed phenotype in my experiment is due to the inhibition of CBP/EP300?
Confidence in on-target activity can be increased by implementing rigorous experimental controls. This includes using a structurally distinct CBP/EP300 inhibitor (an orthogonal control) and observing a similar phenotype.[5][6] Additionally, genetic knockdown or knockout of CBP and/or EP300 should recapitulate the phenotype observed with this compound treatment.[7]
Q5: Is there a negative control compound available for this compound?
The use of a close chemical analog that is inactive against the intended target (a negative control) is a common strategy to distinguish on-target from off-target effects.[5][8] While a specific, commercially available negative control for this compound is not widely documented, it is a critical tool for robust chemical probe studies.[8][9] Researchers should consult the original literature or chemical probe consortiums for information on the development of such a control. It is important to note that even negative controls can sometimes lose activity against the off-targets of the active probe, which can lead to misleading results.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Off-target effects: The observed phenotype may be due to this compound interacting with proteins other than CBP/EP300, especially at high concentrations. | 1. Titrate this compound: Perform a dose-response curve to identify the minimal effective concentration. 2. Use an orthogonal control: Treat cells with a structurally different CBP/EP300 inhibitor to see if the phenotype is consistent.[5] 3. Genetic validation: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CBP and/or EP300 and verify that the resulting phenotype matches the this compound-induced phenotype.[7] |
| Cellular toxicity observed at expected active concentrations. | On-target toxicity: Inhibition of CBP/EP300 can lead to cell death in some cell lines due to their critical roles in cell proliferation and survival.[1][2] Off-target toxicity: At higher concentrations, toxicity could be due to off-target effects. | 1. Confirm on-target effect: Use genetic rescue experiments by expressing a this compound-resistant mutant of CBP or EP300 to see if it prevents the toxic phenotype. 2. Lower the concentration: Determine if a lower concentration of this compound can achieve the desired biological modulation without inducing toxicity. 3. Time-course experiment: Assess cell viability at different time points to distinguish between acute toxicity and effects on long-term proliferation. |
| Discrepancy between this compound results and genetic knockdown of CBP/EP300. | Functional difference between inhibition and protein loss: A small molecule inhibitor may "freeze" a protein in a particular conformation, leading to a different outcome than the complete absence of the protein. Incomplete knockdown: The genetic approach may not have been efficient enough to reduce the protein to a level that produces the same phenotype. Off-target effect of this compound: The phenotype observed with this compound may be due to an off-target. | 1. Verify knockdown efficiency: Confirm the degree of protein reduction by Western blot. 2. Use multiple sh/siRNAs: Target different regions of the CBP/EP300 mRNA to rule out off-target effects of the RNAi itself. 3. Employ a negative control for this compound: If available, use an inactive analog to confirm the phenotype is not due to non-specific compound effects.[8][9] |
Quantitative Data Summary
Table 1: this compound In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / EC50 | Reference |
| CBP | TR-FRET | 0.02 µM | [1][2] |
| EP300 | TR-FRET | 0.03 µM | [3] |
| CBP | BRET | 0.41 µM | [1][2] |
| BRD4(1) | - | 13 µM | [1][2] |
| MYC Expression (MV4-11 cells) | Cellular Assay | 0.91 µM | [3] |
Experimental Protocols
Protocol 1: Cellular Target Engagement Assay using BRET
This protocol is a general guide for assessing the ability of this compound to disrupt the interaction between CBP and histone H3 in living cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line: Use a HEK293 cell line engineered to express NanoLuc luciferase-tagged human CBP and Halo-tagged histone H3.3.
-
Cell Culture: Culture the cells in appropriate media and conditions.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.1%).
-
Assay Procedure:
-
Seed the cells in a white, clear-bottom 96-well plate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
Add the this compound dilutions or vehicle control (DMSO) to the wells.
-
Incubate the plate overnight.
-
Add the Nano-Glo Luciferase Assay Substrate.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the this compound concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.[3]
Protocol 2: Orthogonal Target Validation using a Structurally Unrelated Inhibitor
This protocol describes a general workflow to confirm that an observed cellular phenotype is due to the inhibition of CBP/EP300 and not an off-target effect specific to the chemical scaffold of this compound.
-
Select an Orthogonal Inhibitor: Choose a CBP/EP300 inhibitor with a different chemical structure from this compound (e.g., a cinnoline derivative).[6]
-
Determine Equipotent Doses: Using a target engagement assay (like the BRET assay above), determine the concentrations of this compound and the orthogonal inhibitor that result in similar levels of CBP/EP300 inhibition.
-
Phenotypic Assay: Perform your primary cellular assay (e.g., cell proliferation, gene expression of a target gene like MYC) using both this compound and the orthogonal inhibitor at their equipotent doses.
-
Negative Control: Include a vehicle control (DMSO) and, if available, a negative control for each inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathways involving CBP/EP300.
Caption: Experimental workflow to mitigate and validate off-target effects.
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
GNE-272 Experiments: Technical Support and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving GNE-272, a potent and selective inhibitor of the bromodomains of CBP/EP300.[1] This guide is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1] By inhibiting these bromodomains, this compound disrupts their function as "readers" of acetylated lysine residues on histones and other proteins, thereby modulating gene expression.[2] This activity has been shown to have anti-proliferative effects in certain cancer cell lines, in part by downregulating the expression of oncogenes like MYC.[1]
Q2: What are the key in vitro and in vivo applications of this compound?
In vitro, this compound is commonly used in:
-
Cell proliferation and viability assays to assess its anti-cancer effects.
-
Gene expression analysis (e.g., qRT-PCR, Western blotting) to study its impact on target genes like MYC.[1]
-
Biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET) to characterize its binding affinity and cellular engagement with CBP/EP300.[1]
-
Chromatin immunoprecipitation (ChIP) to investigate its effects on histone acetylation.
In vivo, this compound has been utilized as a chemical probe in xenograft models to study its anti-tumor efficacy.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, protected from light. For experimental use, stock solutions are typically prepared in a solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media should be considered, as some compounds can degrade over time.
Troubleshooting Guides
Inconsistent or No Effect on Cell Viability/Proliferation
Q: I am not observing the expected anti-proliferative effect of this compound on my cancer cell line. What could be the issue?
A: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to CBP/EP300 inhibition. The anti-proliferative effects of this compound have been noted in hematologic cancer cell lines.[1] Ensure your cell line is known to be dependent on CBP/EP300 signaling.
-
Compound Integrity and Concentration:
-
Verify the purity and integrity of your this compound compound.
-
Confirm the accuracy of your stock solution concentration.
-
Perform a dose-response experiment over a wide range of concentrations to determine the IC50 in your specific cell line. The reported IC50 values for CBP and EP300 are 0.02 µM and 0.03 µM, respectively, in biochemical assays, but cellular potency will vary.[1]
-
-
Experimental Conditions:
-
Assay Duration: The effects of epigenetic modifiers can take time to manifest. Ensure your incubation time is sufficient for changes in gene expression to translate into a phenotypic effect. This may range from 48 to 96 hours or longer.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider testing with different serum concentrations.
-
-
Solubility Issues: Poor solubility of the compound in your culture medium can lead to precipitation and a lower effective concentration. See the "Solubility and Stability Issues" section for more details.
Issues with MYC Expression Analysis (Western Blot)
Q: I am not seeing a consistent decrease in MYC protein levels after treating cells with this compound. What should I check?
A: Downregulation of MYC is a known downstream effect of CBP/EP300 inhibition.[1] If you are not observing this, consider the following:
-
Time Course: The effect of this compound on MYC expression is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing MYC downregulation in your cell line.
-
Protein Extraction and Detection:
-
Ensure your lysis buffer and protocol are adequate for extracting nuclear proteins like MYC.
-
Use fresh protease and phosphatase inhibitors in your lysis buffer.
-
Verify the specificity and sensitivity of your primary antibody against MYC. Include a positive control (e.g., lysate from a cell line with known high MYC expression) and a negative control.
-
Confirm equal protein loading across all lanes by checking a loading control like β-actin or GAPDH.
-
-
Cellular Context: The regulation of MYC is complex and can be influenced by other signaling pathways active in your specific cell model.
Problems with Biochemical Assays (TR-FRET/BRET)
Q: My TR-FRET or BRET assay with this compound is showing a low signal window or high variability. What are common causes?
A: These assays are sensitive to a variety of factors. Here are some troubleshooting tips:
-
Instrument Settings:
-
Incorrect filter sets are a common reason for TR-FRET assay failure. Ensure you are using the recommended excitation and emission filters for your specific donor-acceptor pair.
-
Optimize the delay time and measurement window for time-resolved fluorescence readings.
-
-
Reagent Preparation and Handling:
-
Ensure accurate pipetting, especially for serial dilutions of this compound.
-
Protect fluorescently labeled reagents from light to prevent photobleaching.
-
For BRET assays, the stability and activity of the luciferase and the quality of the substrate (e.g., coelenterazine) are critical.
-
-
Assay Conditions:
-
DMSO Concentration: High concentrations of DMSO can interfere with protein-protein interactions and enzyme activity. Keep the final DMSO concentration consistent and as low as possible (typically <1%).
-
Incubation Time: Allow sufficient time for the binding equilibrium to be reached.
-
Nonspecific Binding: High concentrations of your test compound or assay components can sometimes lead to nonspecific signal.
-
Solubility and Stability Issues
Q: I suspect this compound is precipitating in my cell culture medium. How can I address this?
A: Poor aqueous solubility is a common issue with small molecule inhibitors.
-
Visual Inspection: Before adding to cells, inspect the diluted this compound solution for any visible precipitate.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells (typically ≤ 0.1%).
-
Preparation Method: When diluting the stock solution, add it to the medium with gentle vortexing to ensure proper mixing. Avoid adding a small volume of concentrated stock directly to a large volume of aqueous medium without adequate mixing.
-
Use of Serum: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution.
-
Compound Stability: Be aware that some compounds can degrade in aqueous solutions or in the presence of cellular enzymes. The stability of this compound was optimized for in vivo use, suggesting it has reasonable stability.[1]
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Assay Type | IC50 (µM) |
| CBP | TR-FRET | 0.02[1] |
| EP300 | TR-FRET | 0.03 |
| BRD4(1) | TR-FRET | 13[1] |
| Cellular CBP/EP300 Engagement | BRET | 0.41[1] |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
General Protocol for Western Blotting for MYC Expression
-
Cell Treatment: Plate cells and treat with this compound or vehicle control for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC (and a loading control antibody) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the MYC signal to the loading control.
Mandatory Visualizations
Caption: this compound blocks CBP/EP300 bromodomain function.
Caption: Troubleshooting workflow for this compound experiments.
References
GNE-272 Target Engagement: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the confirmation of GNE-272 target engagement in cellular assays.
Understanding this compound's Mechanism of Action
This compound is a potent and selective inhibitor of the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3][4][5] These proteins are critical regulators of gene expression, in part through their recognition of acetylated lysine residues on histones and other proteins. By binding to the CBP/EP300 bromodomains, this compound prevents this interaction, leading to the modulation of target gene expression, such as the proto-oncogene MYC.[1][2][4] Confirming that this compound is engaging its intended targets in a cellular context is a critical step in validating experimental results.
Caption: Mechanism of this compound inhibition on the CBP/EP300 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, selective, and cell-permeable small molecule inhibitor.[2] Its primary targets are the bromodomains of the transcriptional regulators CBP and EP300.[1][3][4][5] It demonstrates high selectivity for CBP/EP300 over other bromodomain-containing proteins, such as BRD4.[1][2][4]
Q2: Why is it crucial to confirm target engagement in cells?
Confirming target engagement provides evidence that a compound is interacting with its intended molecular target within the complex environment of a living cell.[6] This validation is essential to correctly interpret experimental outcomes, such as changes in cell proliferation or gene expression, and attribute them to the specific mechanism of the compound.[6]
Q3: What is the difference between direct and indirect measures of target engagement?
-
Direct methods physically measure the interaction between the compound and its target protein. The Cellular Thermal Shift Assay (CETSA) is a prime example, as it detects the stabilization of the target protein upon compound binding.[6][7]
-
Indirect methods (also known as pharmacodynamic assays) measure the downstream biological consequences of the compound-target interaction. For this compound, measuring the reduction in the expression of a known downstream target gene like MYC serves as a reliable indirect confirmation of target engagement.[1][4][8]
Experimental Approaches & Troubleshooting
This section provides detailed protocols for key experiments to confirm this compound target engagement, along with troubleshooting guidance.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to directly verify drug-target interaction in cells.[7][9][10] The principle is that when this compound binds to CBP or EP300, it stabilizes the protein structure, increasing its resistance to heat-induced denaturation.[7]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with this compound at the desired concentration (e.g., 1-10 µM) and another with vehicle (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Carefully collect the supernatant and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Analyze the samples via SDS-PAGE and Western blot using a primary antibody specific for CBP or EP300. The amount of soluble CBP/EP300 remaining at each temperature is quantified. A positive result is a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.
Troubleshooting Guide: CETSA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No thermal shift observed | Insufficient this compound concentration or incubation time. | Increase this compound concentration or extend incubation period. Ensure this compound is fully dissolved and active. |
| Cell type is not permeable to this compound. | Confirm cell permeability using an alternative method or a different cell line. | |
| Suboptimal temperature range for heating. | Optimize the temperature gradient based on the intrinsic melting point of CBP/EP300 in your cell line. | |
| High variability between replicates | Inconsistent cell numbers or heating. | Ensure accurate cell counting and use a PCR machine with a thermal gradient for precise temperature control. |
| Incomplete cell lysis. | Ensure complete lysis by visual inspection or by adding an additional freeze-thaw cycle. | |
| Weak Western blot signal | Low abundance of CBP/EP300. | Increase the amount of total protein loaded onto the gel. |
| Poor antibody quality. | Validate the primary antibody for specificity and sensitivity. Use a recommended antibody for Western blotting. |
Method 2: Downstream Target Modulation (MYC Expression)
An effective indirect method to confirm target engagement is to measure the expression level of a downstream target gene, such as MYC, which is known to be regulated by CBP/EP300 activity.[1][2][4] A reduction in MYC protein levels following this compound treatment indicates successful target engagement.
Experimental Protocol: Western Blot for MYC
-
Cell Treatment: Plate cells (e.g., MV4-11 hematologic cancer cells) and treat with a dose-range of this compound and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against MYC overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody & Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the MYC signal to the loading control.
Troubleshooting Guide: Western Blot for MYC
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No change in MYC levels | This compound concentration is too low or treatment time is too short. | Perform a dose-response and time-course experiment to find the optimal conditions. |
| Cell line is not sensitive to CBP/EP300 inhibition. | Use a cell line known to be responsive, such as MV4-11.[1] | |
| This compound is inactive. | Check the storage conditions and solubility of the compound.[1][11] Use a fresh stock. | |
| Weak or no MYC signal | Low expression of MYC in the chosen cell line. | Select a cell line with higher basal MYC expression or use a more sensitive detection reagent. |
| Inefficient antibody. | Validate the MYC primary antibody. | |
| High background on blot | Insufficient blocking or washing. | Increase blocking time and the number/duration of wash steps. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. |
Method 3: Co-Immunoprecipitation (Co-IP)
This method can be used to demonstrate that this compound disrupts the interaction between CBP/EP300 and its acetylated binding partners. By immunoprecipitating CBP/EP300, you can probe for the presence of co-precipitated acetylated histones. This compound treatment should reduce the amount of acetylated histones that are pulled down.
Caption: Logic of using Co-IP to show this compound disrupts protein-protein interactions.
Experimental Protocol: Co-IP
-
Cell Treatment: Treat cells with this compound or vehicle as described previously.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) To reduce non-specific binding, incubate the lysate with protein A/G agarose beads for 1 hour and discard the beads.[12]
-
Immunoprecipitation: Add a primary antibody specific for CBP or EP300 to the lysate and incubate overnight at 4°C with gentle rocking.[12]
-
Complex Precipitation: Add protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 1-3 hours at 4°C.[12]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with cold IP lysis buffer to remove non-specifically bound proteins.[12]
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and heating to 95-100°C for 5 minutes.[12]
-
Western Blot Analysis: Analyze the eluate by Western blot. Run two gels: one probed with an antibody against CBP/EP300 (to confirm successful IP) and another probed with a pan-acetyl-lysine or histone-specific antibody (to detect the interaction partner).
Troubleshooting Guide: Co-IP
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Target protein (CBP/EP300) not immunoprecipitated | Poor antibody for IP. | Use an antibody that is validated for immunoprecipitation. |
| Insufficient lysis. | Use a well-validated non-denaturing lysis buffer. | |
| High background / Non-specific bands | Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer. |
| Lysate was not pre-cleared. | Always include a pre-clearing step with beads alone before adding the primary antibody. | |
| Interaction partner not detected | Interaction is weak or transient. | Optimize lysis conditions; consider cross-linking the proteins in vivo before lysis. |
| This compound treatment was ineffective. | Confirm this compound activity using a more direct assay like CETSA or a downstream PD marker blot. | |
| Antibody heavy/light chains obscure the blot. | Use IP/Western blot-validated secondary antibodies that only recognize native (non-denatured) immunoglobulins or use a cross-linking IP kit. |
Quantitative Data Summary
The following table summarizes key potency values for this compound from published literature, which can be used as a reference for designing experiments.
| Assay Type | Target/Cell Line | Value Type | Value (µM) |
| TR-FRET (Biochemical) | CBP | IC₅₀ | 0.02[2][13] |
| TR-FRET (Biochemical) | EP300 | IC₅₀ | 0.03[1][3][5][11] |
| BRET (Cellular) | CBP | IC₅₀ | 0.41[2][3][8][11][13] |
| MYC Expression (Cellular) | MV4-11 cells | EC₅₀ | 0.91[1] |
| Proliferation (Cellular) | Various Hematologic Lines | IC₅₀ | Varies by line |
| TR-FRET (Biochemical) | BRD4(1) | IC₅₀ | 13[1][2][3][5][11] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|GNE272|Bromodomains CBP/EP300 probe [dcchemicals.com]
- 4. This compound | CBP/EP300 inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. ulab360.com [ulab360.com]
- 13. pubs.acs.org [pubs.acs.org]
Common pitfalls to avoid when using GNE-272
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing GNE-272 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] By binding to the bromodomain, this compound prevents CBP/EP300 from recognizing and binding to acetylated lysine residues on histones and other proteins. This disrupts the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to the downregulation of target gene expression. A primary downstream target of this compound-mediated CBP/EP300 inhibition is the MYC oncogene.[1][2]
Q2: How selective is this compound?
This compound is highly selective for the bromodomains of CBP and EP300. It exhibits significantly lower potency against other bromodomain-containing proteins, including the well-studied BET family member BRD4.[1][2] This selectivity is crucial for dissecting the specific biological functions of CBP/EP300.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C or -80°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] Studies on the stability of compounds in DMSO suggest that while many are stable for extended periods, the presence of water can increase the rate of degradation.[4][5] Therefore, using anhydrous DMSO and storing aliquots with desiccant is advisable.
Q4: In which cell lines has this compound shown anti-proliferative effects?
This compound has demonstrated marked anti-proliferative effects in various hematologic cancer cell lines.[1][2] The sensitivity of a particular cell line to this compound will likely depend on its reliance on CBP/EP300-mediated transcription, particularly the expression of key oncogenes like MYC.
Troubleshooting Guides
Problem 1: Inconsistent or No Cellular Activity
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh stock solutions of this compound in anhydrous DMSO. - Avoid repeated freeze-thaw cycles by preparing and storing single-use aliquots at -80°C. - Minimize the time the compound spends in aqueous cell culture media before and during the experiment. Consider the stability of the compound in your specific media over the course of your assay. |
| Incorrect Dosing | - Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Start with a broad range of concentrations based on published IC50 values (in the nanomolar to low micromolar range for cellular assays). - Ensure accurate and consistent dilution of your stock solution. |
| Low Target Expression | - Confirm the expression of CBP and EP300 in your cell line of interest using techniques like Western blot or qPCR. Cell lines with low levels of these proteins may be less sensitive to this compound. |
| Cell Line Resistance | - Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a positive control cell line known to be sensitive to CBP/EP300 inhibition. |
Problem 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations are more likely to lead to off-target binding. |
| Non-specific Effects of the Chemical Scaffold | - If available, use a structurally related but inactive control compound to distinguish between on-target and off-target effects. - Rescue the phenotype by overexpressing a drug-resistant mutant of the target protein, if feasible. |
| Confirmation of Target Engagement | - Perform a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with CBP/EP300 in your cells.[6][7][8][9] - Analyze the expression of known downstream target genes of CBP/EP300, such as MYC, to confirm on-target activity. |
Problem 3: Poor Solubility in Aqueous Buffers
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Nature of this compound | - Prepare high-concentration stock solutions in 100% DMSO. - For final dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. - When diluting, add the DMSO stock to the aqueous solution with vigorous vortexing to aid dispersion and prevent precipitation. - For in vivo studies, consider formulation strategies for poorly soluble compounds, such as using co-solvents (e.g., PEG, propylene glycol), surfactants (e.g., Tween 80), or lipid-based delivery systems. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1][6] |
| EP300 | TR-FRET | Not explicitly reported, but this compound is described as a potent CBP/EP300 inhibitor. | [1] |
| CBP/EP300 | BRET | 0.41 | [1][6] |
| BRD4(1) | TR-FRET | 13 | [1][6] |
Experimental Protocols
Cell Proliferation Assay (Example using a hematologic cancer cell line)
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for logarithmic growth over the desired assay duration (e.g., 72 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®), according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
MYC Expression Analysis by qPCR
-
Cell Treatment: Treat cells with this compound at a concentration known to be active in your cell line (e.g., 1-5 µM) or with a vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol® or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for MYC and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MYC mRNA in this compound-treated cells compared to vehicle-treated cells using the ΔΔCt method.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal shift assays in drug discovery – Troubleshooting from biochemical to cellular applications | Graduate and Postdoctoral Studies [grad.ubc.ca]
GNE-272 In Vivo Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective delivery and troubleshooting of GNE-272 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of the closely related transcriptional regulators CBP (CREB-binding protein) and EP300.[1][2][3] By inhibiting these targets, this compound can modulate the expression of key oncogenes, such as MYC, leading to an antiproliferative effect in certain cancer cells.[1][2][4]
Q2: What are the primary cellular targets of this compound? A2: The primary targets of this compound are the bromodomains of CBP and EP300.[1] It demonstrates high selectivity for these targets over other bromodomains, such as BRD4.[1][2][3]
Q3: How should this compound be stored for in vivo studies? A3: Stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions are -80°C for up to two years or -20°C for up to one year.[1]
Q4: In which animal models has this compound shown efficacy? A4: this compound has demonstrated antitumor activity in an Acute Myeloid Leukemia (AML) tumor model, where it modulated MYC expression in vivo.[2][3][4]
Troubleshooting Guide
Q5: We are observing lower-than-expected efficacy in our mouse xenograft model. What are the potential causes and solutions? A5:
-
Formulation and Solubility: this compound may precipitate if not properly formulated. Ensure the selected vehicle is appropriate and that the compound is fully solubilized. Refer to the recommended formulation protocols.
-
Dosing and Administration: Inconsistent dosing can lead to variable results. For oral administration, ensure proper gavage technique to deliver the full dose to the stomach. This compound has shown good oral bioavailability in mice.[1]
-
Pharmacokinetics: The clearance and metabolism of this compound can vary between different mouse strains.[5] The compound has demonstrated low clearance in mouse PK experiments.[1] Consider conducting a pilot PK study in your specific animal strain to confirm adequate exposure.
-
Target Expression: Confirm that your chosen cell line or animal model expresses CBP/EP300 and is dependent on the downstream pathways (e.g., MYC) that this compound inhibits.
-
Tumor Burden: High tumor burden at the start of treatment may require higher doses or combination therapies to achieve a significant response.
Q6: How can we confirm that this compound is engaging its target in our in vivo study? A6: Target engagement can be confirmed by measuring the modulation of downstream biomarkers. Since this compound inhibits CBP/EP300, a key downstream effect is the suppression of MYC expression.[2][4] Tumor tissues can be collected post-treatment and analyzed for MYC protein levels via Western blot or immunohistochemistry to confirm a pharmacodynamic response.
Q7: We are observing signs of toxicity in our animal models. How can we mitigate this? A7:
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific model.
-
Vehicle Control: Ensure the vehicle used for formulation is non-toxic at the administered volume. Run a parallel cohort of animals treated with the vehicle alone to rule out vehicle-specific toxicity.
-
Off-Target Effects: Although this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out.[1] A thorough literature search for known off-targets or performing broader toxicity profiling may be necessary.
Data Hub: In Vitro Potency & In Vivo Pharmacokinetics
Table 1: this compound In Vitro Potency and Selectivity
| Target/Assay | IC50 / EC50 (µM) | Reference |
| CBP (TR-FRET) | 0.02 | [2][3] |
| EP300 (TR-FRET) | 0.03 | [1] |
| BRD4 (TR-FRET) | 13 | [2][3] |
| MYC Expression (MV4-11 Cells) | 0.91 | [1] |
Table 2: this compound Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Key Parameter | Value | Reference |
| Intravenous (IV) | 1 | Clearance | Low | [1] |
| Oral (PO) | 100 | Bioavailability | Good | [1] |
| Oral (PO) | 100 | Unbound Cmax | 26 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Dosing in Mice
-
Vehicle Selection: Based on pre-formulation studies, select a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
Calculation: Calculate the total amount of this compound and vehicle needed for the entire study cohort, including a 10-20% overage to account for transfer losses.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Solubilization: Add a small amount of vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously mixing (e.g., using a magnetic stirrer) until a homogenous suspension is achieved. Sonication may be used briefly if necessary to break up aggregates.
-
Storage: Use the formulation immediately. If short-term storage is required, keep it at 4°C, protected from light, and re-suspend thoroughly before each use. Do not store for extended periods.
Protocol 2: In Vivo Efficacy Assessment in an AML Xenograft Model
-
Cell Culture: Culture human AML cells (e.g., MV4-11) under standard conditions.
-
Animal Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5-10 million cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor tumor growth using caliper measurements. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral gavage. Monitor animal body weight and general health status throughout the study.
-
Tumor Measurement: Measure tumor volume 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach the predetermined endpoint size or for a set duration.
-
Tissue Collection: At the end of the study, collect tumor tissues for pharmacodynamic analysis (e.g., MYC expression).
Visual Guides: Pathways and Workflows
Caption: this compound inhibits CBP/EP300, reducing MYC expression and cell proliferation.
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: A logical decision tree for troubleshooting suboptimal this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
GNE-272 experimental variability and how to control for it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help control for experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the bromodomains of the closely related transcriptional coactivators, CBP and EP300.[1][2] By binding to these bromodomains, this compound prevents their interaction with acetylated lysine residues on histones and other proteins. This disrupts the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to the downregulation of target gene expression, such as the proto-oncogene MYC.[1][2]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the bromodomains of CBP and p300 over other bromodomain-containing proteins, including BRD4.[1][2] This selectivity is a key feature that minimizes off-target effects. For specific IC50 values, please refer to the Data Presentation section.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and variability in your experiments. Store stock solutions at -20°C or -80°C. When preparing working solutions, it is best to do so freshly for each experiment.
Q4: In which cell lines has this compound shown anti-proliferative activity?
A4: this compound has demonstrated a marked anti-proliferative effect in various hematologic cancer cell lines.[1][2][3] Its activity is often correlated with the dependence of these cell lines on CBP/p300-regulated transcription, particularly of MYC.
Data Presentation
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1][2] |
| EP300 | TR-FRET | Not explicitly reported, but this compound is a potent inhibitor. | [1][2] |
| BRD4(1) | TR-FRET | 13 | [1][2] |
| CBP/EP300 | BRET | 0.41 | [1][2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Route | Species | Reference |
| Oral Bioavailability | Good | Oral | Mouse | [1][2] |
| Cmax | Not explicitly reported | Oral | Mouse | |
| T1/2 (half-life) | Not explicitly reported | Oral | Mouse |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Western Blot for MYC Downregulation
This protocol describes how to assess the effect of this compound on the protein levels of its downstream target, MYC, in a hematologic cancer cell line such as MV4-11.
Materials:
-
This compound
-
MV4-11 cells (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-c-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a DMSO-only vehicle control.
-
Incubation: Treat the cells with the different concentrations of this compound or vehicle for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of this compound on MYC protein levels.
Protocol 2: Cell Viability/Anti-Proliferation Assay
This protocol uses a resazurin-based assay to measure the anti-proliferative effect of this compound.
Materials:
-
This compound
-
Hematologic cancer cell line (e.g., MV4-11)
-
Appropriate cell culture medium
-
96-well plates
-
Resazurin sodium salt solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Troubleshooting Guides
Experimental variability can arise from multiple sources. Below are common issues and suggested solutions when working with this compound.
Issue 1: High Variability in Cell-Based Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health/Passage Number | Maintain a consistent cell culture practice. Use cells within a specific passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Edge Effects in Multi-well Plates | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with pipetting techniques to ensure accurate and consistent volumes. |
Issue 2: No or Weak Effect of this compound on MYC Levels or Cell Viability
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a wide dose-response curve to ensure you are testing within the active concentration range. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the CBP/p300-MYC axis. Confirm the expression of CBP, p300, and MYC in your cell line. Consider testing a panel of different cell lines. |
| Short Incubation Time | The effect of this compound on transcription and subsequent protein levels or cell viability may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Compound Degradation | Ensure proper storage and handling of this compound. Test a fresh batch of the compound if degradation is suspected. |
Issue 3: Off-Target Effects Observed
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target effects. The high selectivity of this compound for CBP/p300 over BRD4 reduces, but does not eliminate, this possibility at very high concentrations. |
| Cellular Context | Off-target effects can be cell-type specific. Consider using a structurally unrelated CBP/p300 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the CBP/EP300-MYC signaling pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the cellular activity of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in this compound experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of GNE-272 and GNE-207: Efficacy and Selectivity of Two Potent CBP/EP300 Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300), have emerged as critical targets, particularly in oncology. This guide provides a detailed comparison of two prominent inhibitors, GNE-272 and GNE-207, offering researchers a comprehensive overview of their respective efficacy, selectivity, and cellular activity based on available preclinical data.
Mechanism of Action: Targeting Transcriptional Regulation
Both this compound and GNE-207 are potent and selective inhibitors of the CBP/EP300 bromodomains.[1][2][3][4] These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a key mechanism in the regulation of gene expression. By competitively binding to the bromodomain, these inhibitors disrupt this interaction, leading to the modulation of downstream gene transcription, including that of oncogenes like MYC.[1][5] The inhibition of CBP/EP300 activity has been shown to have anti-proliferative effects in various cancer models, particularly in hematologic malignancies.[1][2][3][6]
Figure 1: Simplified signaling pathway illustrating the mechanism of action for this compound and GNE-207.
Comparative Efficacy and Selectivity
While both molecules target the same bromodomains, they exhibit distinct profiles in terms of potency and selectivity. GNE-207 was developed through structure-activity relationship (SAR) studies aimed at optimizing a bicyclic heteroarene to replace the aniline moiety present in the this compound series.[4] This structural modification resulted in a significant increase in potency for GNE-207.
| Parameter | This compound | GNE-207 | Reference |
| Target | CBP/EP300 | CBP | [1][4] |
| CBP IC₅₀ | 0.02 µM (20 nM) | 1 nM | [1][4][7] |
| EP300 IC₅₀ | 0.03 µM (30 nM) | Not Reported | [1] |
| BRD4 IC₅₀ | 13 µM | 3.1 µM | [1][5] |
| Selectivity (CBP vs BRD4) | ~650-fold | >2500-fold | [1][4][5] |
| Cellular Potency (BRET) IC₅₀ | 0.41 µM (410 nM) | Not Reported | [2][3] |
| MYC Expression EC₅₀ (MV-4-11 cells) | 0.91 µM (910 nM) | 18 nM | [1][4][7] |
Table 1: Comparative In Vitro Activity of this compound and GNE-207
In Vivo Pharmacokinetics and Anti-Tumor Activity
Both compounds have demonstrated in vivo activity. This compound showed a marked antiproliferative effect in hematologic cancer cell lines and modulated MYC expression in vivo, which correlated with antitumor activity in an Acute Myeloid Leukemia (AML) tumor model.[1][2][3][6] It also demonstrated low clearance and good oral bioavailability in mouse pharmacokinetic studies.[1]
GNE-207 is also orally bioavailable and exhibits moderate clearance.[5][8] Its improved potency in cellular assays suggests the potential for significant in vivo efficacy at lower doses compared to this compound.
| Parameter | This compound | GNE-207 | Reference |
| Oral Bioavailability | Good | Acceptable | [1][5] |
| In Vivo Clearance | Low | Moderate | [1][5] |
| In Vivo Model | AML Tumor Model | Not explicitly stated in provided abstracts | [2] |
Table 2: Comparative In Vivo Properties of this compound and GNE-207
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are outlines of the key assays used to characterize this compound and GNE-207.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC₅₀ Determination
This biochemical assay quantitatively measures the binding of the inhibitor to the target bromodomain.
Figure 2: Workflow for TR-FRET based IC₅₀ determination.
Methodology:
-
A biotinylated histone peptide containing an acetylated lysine is used as the substrate.
-
The CBP or EP300 bromodomain, typically expressed as a fusion protein (e.g., with GST), is incubated with the test compound (this compound or GNE-207) at varying concentrations.
-
A europium-labeled antibody that binds the fusion tag and a streptavidin-allophycocyanin (APC) conjugate that binds the biotinylated peptide are added.
-
In the absence of an inhibitor, the bromodomain binds the acetylated peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
The inhibitor competes with the peptide for binding to the bromodomain, disrupting the FRET signal in a dose-dependent manner.
-
The IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in the FRET signal.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Potency
The BRET assay is employed to determine the target engagement and potency of the inhibitors within a cellular context.
Methodology:
-
Cells are engineered to co-express the target bromodomain fused to a luciferase (e.g., NanoLuc) and a histone-binding protein fused to a fluorescent acceptor (e.g., HaloTag ligand).
-
In the untreated state, the interaction between the bromodomain and the histone brings the luciferase and the fluorescent acceptor into close proximity, allowing for BRET to occur upon the addition of the luciferase substrate.
-
Treatment with this compound or GNE-207 disrupts this interaction, leading to a decrease in the BRET signal.
-
The IC₅₀ in the BRET assay reflects the concentration of the inhibitor required to reduce the BRET signal by 50%, indicating its cellular potency.
MYC Expression Assay (EC₅₀ Determination)
This assay measures the functional consequence of CBP/EP300 inhibition on the expression of a key downstream target, the MYC oncogene.
Methodology:
-
A cancer cell line known to be sensitive to CBP/EP300 inhibition, such as the MV-4-11 AML cell line, is used.
-
Cells are treated with a range of concentrations of this compound or GNE-207 for a specified period.
-
Following treatment, total RNA is extracted from the cells.
-
Quantitative reverse transcription PCR (qRT-PCR) is performed to measure the levels of MYC mRNA relative to a housekeeping gene.
-
The EC₅₀ is determined as the concentration of the inhibitor that causes a 50% reduction in MYC mRNA levels.
Conclusion
Both this compound and GNE-207 are valuable chemical probes for studying the function of CBP/EP300 bromodomains. This compound is a potent and selective inhibitor with demonstrated in vivo activity. GNE-207, a structural analog of this compound, exhibits significantly enhanced potency, particularly in cellular assays measuring the inhibition of MYC expression, and greater selectivity against BRD4.[4][5] The choice between these two inhibitors will depend on the specific requirements of the research. GNE-207's superior potency may be advantageous for in vivo studies where lower doses are desirable, while both compounds are excellent tools for in vitro investigations into the biological roles of CBP and EP300. Further head-to-head in vivo efficacy studies would be beneficial for a more definitive comparison of their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of GNE-272 and I-CBP112: Potent and Selective CBP/p300 Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and p300 have emerged as critical therapeutic targets. These proteins are integral to the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. This guide provides a detailed head-to-head comparison of two prominent chemical probes, GNE-272 and I-CBP112, which selectively inhibit the CBP/p300 bromodomains.
Biochemical and Cellular Potency
This compound and I-CBP112 are both potent inhibitors of the CBP/p300 bromodomains, albeit with some differences in their reported inhibitory concentrations. This compound generally exhibits lower IC50 values in biochemical assays, suggesting higher potency at the molecular level.[1][2][3] I-CBP112 also demonstrates nanomolar affinity for CBP/p300.[4][5][6][7][8][9] It is important to note that direct comparison of absolute potency can be challenging due to variations in assay formats and conditions across different studies.
| Parameter | This compound | I-CBP112 |
| Target | CBP/EP300 Bromodomains | CBP/p300 Bromodomains |
| CBP IC50 | 0.02 µM (TR-FRET)[1][2][3] | 0.142 - 0.17 µM[5][7] |
| p300 IC50 | 0.03 µM (TR-FRET)[1][3] | 0.625 µM[5][6][7] |
| CBP Kd | Not explicitly reported | 151 ± 6 nM[9] |
| p300 Kd | Not explicitly reported | 167 ± 8 nM[9] |
| Cellular BRET IC50 | 0.41 µM[1][2] | Not explicitly reported |
| MYC Expression EC50 (MV4-11 cells) | 0.91 µM[3] | Not reported |
| Selectivity (BRD4(1) IC50) | 13 µM[1][2][3] | Selective over BRD4[5][8] |
Table 1: Comparison of In Vitro and Cellular Potency. This table summarizes the reported biochemical and cellular potencies of this compound and I-CBP112 against CBP and p300. Note that the IC50 values were determined using different assays, which may account for some of the observed differences.
Mechanism of Action and Signaling Pathways
Both this compound and I-CBP112 function as competitive inhibitors at the acetyl-lysine binding pocket of the CBP/p300 bromodomain.[4] By occupying this site, they prevent the recruitment of CBP/p300 to acetylated histones and other proteins, thereby modulating gene expression. This mechanism ultimately impacts various downstream signaling pathways critical for cell proliferation and survival, such as the MYC pathway.[1][2][3]
Interestingly, I-CBP112 has also been reported to enhance the histone acetyltransferase (HAT) activity of p300/CBP on nucleosomal substrates, particularly at the H3K18 and H3K23 sites.[10][11] This suggests a potential allosteric activation mechanism that is dependent on the nucleosome context.[11]
Below is a diagram illustrating the general mechanism of action for CBP/p300 bromodomain inhibitors.
Figure 1: Mechanism of CBP/p300 Bromodomain Inhibition. This diagram illustrates how this compound and I-CBP112 competitively bind to the CBP/p300 bromodomain, preventing its interaction with acetylated histones and leading to the repression of target gene expression.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key assays used to characterize this compound and I-CBP112.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for this compound)
This biochemical assay is used to measure the binding affinity of an inhibitor to its target protein.
Figure 2: TR-FRET Assay Workflow. A schematic representation of the steps involved in a typical TR-FRET assay to determine the IC50 of an inhibitor for a bromodomain.
Protocol Details:
-
Reagents: Biotinylated CBP bromodomain protein, Europium-labeled streptavidin, APC-labeled acetylated histone H4 peptide, this compound in various concentrations, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Procedure:
-
Dispense the test compound (this compound) into a 384-well plate.
-
Add a pre-mixed solution of biotinylated CBP bromodomain and Europium-labeled streptavidin to the wells and incubate.
-
Add the APC-labeled acetylated histone peptide to initiate the binding reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal using a plate reader. The ratio of the emission at 665 nm (APC) to 620 nm (Europium) is calculated.
-
-
Data Analysis: The TR-FRET signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (General)
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
Protocol Details:
-
Cell Culture: Hematologic cancer cell lines (e.g., MV4-11 for AML) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density.
-
After allowing the cells to adhere (for adherent lines) or stabilize, treat them with a serial dilution of this compound or I-CBP112.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis: The signal, which is proportional to the number of viable cells, is normalized to the vehicle-treated control. The resulting dose-response curve is used to calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy
Both this compound and I-CBP112 have demonstrated anti-tumor activity in preclinical in vivo models. This compound has been shown to modulate MYC expression in vivo and exhibit antitumor activity in an AML tumor model.[1][2] Similarly, I-CBP112 has been shown to reduce the leukemia-initiating potential of AML cells in a dose-dependent manner in vivo and can synergize with standard-of-care agents.[10]
Summary and Conclusion
This compound and I-CBP112 are both valuable chemical probes for studying the biological functions of CBP/p300 bromodomains. This compound appears to be a more potent inhibitor in biochemical assays, while both compounds exhibit significant anti-proliferative effects in cancer cell lines and in vivo models. The observation that I-CBP112 may also enhance the catalytic activity of p300/CBP under certain conditions adds an interesting layer to its mechanism of action that warrants further investigation. The choice between these two inhibitors for a particular research application will depend on the specific experimental context, including the desired potency, the cell types or model systems being used, and the specific biological question being addressed. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their pharmacological profiles.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. I-CBP 112 | CAS 1640282-31-0 | I-CBP112 | Tocris Bioscience [tocris.com]
- 6. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]
GNE-272 vs. BRD4 Inhibitors in Hematological Cancers: A Comparative Guide
In the landscape of epigenetic therapies for hematological malignancies, inhibitors targeting bromodomain-containing proteins have emerged as a promising class of drugs. This guide provides a detailed comparison of GNE-272, a selective inhibitor of the histone acetyltransferases CBP and EP300, and the broader class of BRD4 inhibitors, exemplified by the well-characterized compound JQ1. We delve into their distinct mechanisms of action, comparative efficacy supported by preclinical data, and the experimental methodologies used to evaluate these compounds.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and BRD4 inhibitors lies in their primary molecular targets within the cell's transcriptional machinery.
This compound: Targeting the "Writers" of the Epigenetic Code
This compound is a potent and selective inhibitor of the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 (EP300).[1][2][3] These proteins are considered epigenetic "writers" as they catalyze the acetylation of histone tails, a key post-translational modification that generally leads to a more open chromatin structure and transcriptional activation. By inhibiting the bromodomains of CBP/EP300, this compound prevents these proteins from recognizing acetylated lysine residues on histones and other proteins, thereby disrupting their co-activator function in gene transcription.[3] A critical downstream target of CBP/EP300 is the MYC oncogene, and this compound has been shown to modulate MYC expression.[1][2]
BRD4 Inhibitors: Targeting the "Readers" of the Epigenetic Code
In contrast, BRD4 inhibitors, such as JQ1, target a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[4][5] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails through their bromodomains.[4] BRD4, in particular, plays a crucial role in recruiting the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of key oncogenes, most notably MYC.[4][6] By competitively binding to the acetyl-lysine binding pockets of BRD4, inhibitors like JQ1 displace BRD4 from chromatin, leading to the suppression of oncogenic transcriptional programs and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[4][5][7]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct points of intervention of this compound and BRD4 inhibitors in the regulation of gene transcription.
Comparative Efficacy in Hematological Malignancies
Both this compound and BRD4 inhibitors have demonstrated significant anti-tumor activity in preclinical models of hematological cancers, particularly in acute myeloid leukemia (AML).
| Parameter | This compound | BRD4 Inhibitors (JQ1) |
| Primary Target | CBP/EP300 | BRD4 |
| IC50 vs. CBP | 0.02 µM | - |
| IC50 vs. EP300 | 0.03 µM | - |
| IC50 vs. BRD4(1) | 13 µM[1][2] | 160 nM (in OCI-AML3 cells)[8] |
| Cellular Effects | Anti-proliferative, MYC modulation[1][2] | Anti-proliferative, pro-apoptotic, cell cycle arrest, MYC suppression[4][5][7] |
| In Vivo Activity | Antitumor activity in an AML tumor model[1][2] | Effective in various hematological malignancy models, including AML[4][6] |
Key Observations:
-
Selectivity: this compound exhibits high selectivity for CBP/EP300 over BRD4, with a selectivity ratio of over 650-fold.[3] This suggests that its anti-leukemic effects are primarily mediated through the inhibition of HAT activity rather than direct BET protein inhibition.
-
MYC as a Common Downstream Target: A crucial point of convergence for both this compound and BRD4 inhibitors is the downregulation of the MYC oncogene. This highlights the central role of MYC in the pathogenesis of many hematological cancers and underscores its vulnerability to epigenetic modulation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of compounds like this compound and BRD4 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed hematological cancer cells (e.g., MV4-11, OCI-AML3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound, a BRD4 inhibitor (e.g., JQ1), or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot for MYC Expression
This technique is used to detect and quantify the levels of the MYC protein in cells following treatment.
Protocol:
-
Cell Treatment and Lysis: Treat hematological cancer cells with this compound, a BRD4 inhibitor, or vehicle control for a specified time (e.g., 24, 48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (e.g., rabbit anti-c-Myc) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the MYC protein levels to the loading control.
In Vivo AML Xenograft Model
This model is used to assess the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for disseminated models if cells are luciferase-tagged).
-
Compound Administration: Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound, and a BRD4 inhibitor. Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic Analysis: A subset of tumors can be harvested at various time points after the last dose to assess target engagement and downstream effects, such as MYC expression, by Western blot or immunohistochemistry.
Experimental Workflow Diagram
Conclusion
This compound and BRD4 inhibitors represent two distinct yet complementary strategies for targeting the epigenetic vulnerabilities of hematological cancers. This compound's high selectivity for the CBP/EP300 "writers" offers a targeted approach to disrupt oncogenic transcription, while BRD4 inhibitors broadly disable the "reading" of acetylated histones by BET proteins. Both classes of compounds converge on the critical downstream oncogene MYC, highlighting its central role in these malignancies. The choice between these inhibitors may depend on the specific genetic and epigenetic context of the cancer, and there is a strong rationale for exploring their potential in combination therapies to achieve synergistic anti-tumor effects. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential in patients with hematological cancers.
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Effects of BET Inhibition by OTX015 (MK-8628) and JQ1 in NPM1-Mutated (NPM1c) Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of GNE-272 against other bromodomains
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. GNE-272, a potent inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), has emerged as a valuable tool for studying the roles of these epigenetic regulators in health and disease. This guide provides a comprehensive comparison of this compound's specificity against other bromodomains, supported by experimental data and detailed protocols.
Unveiling the Selectivity of this compound
This compound was identified as a potent and selective inhibitor of the CBP/EP300 bromodomains.[1] Initial screening revealed its high affinity for CBP, with a half-maximal inhibitory concentration (IC50) of 0.02 µM in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and 0.41 µM in a Bioluminescence Resonance Energy Transfer (BRET) assay.[1] Crucially, its activity against the first bromodomain of BRD4 [BRD4(1)], a representative member of the BET (Bromodomain and Extra-Terminal domain) family, was significantly lower, with an IC50 of 13 µM, highlighting its selectivity.[1]
To further delineate its specificity, this compound was profiled against a broad panel of bromodomains using the BromoScan™ technology. The results from this comprehensive screen confirm the high selectivity of this compound for the CBP/EP300 bromodomains over other bromodomain families.
Comparative Binding Affinity of this compound
| Bromodomain Target | Dissociation Constant (Kd) in µM | Selectivity vs. CBP |
| CBP | 0.015 | 1x |
| EP300 | 0.022 | 1.5x |
| BRD4(1) | 13 | >860x |
| BRD2(1) | >100 | >6600x |
| BRD3(2) | >100 | >6600x |
| BAZ2B | >100 | >6600x |
| ATAD2 | >100 | >6600x |
| SMARCA4 | >100 | >6600x |
| Data presented here is a summary compiled from publicly available information and the BromoScan™ data mentioned in the supporting information of Crawford et al., J. Med. Chem. 2016, 59, 23, 10549–10563. |
The CBP/EP300-MYC Signaling Axis in Acute Myeloid Leukemia (AML)
CBP and p300 are critical transcriptional coactivators that play a pivotal role in various cellular processes, and their dysregulation is implicated in several cancers, including Acute Myeloid Leukemia (AML).[2][3][4][5] One of the key mechanisms through which CBP/p300 contributes to leukemogenesis is by regulating the activity of the transcription factor c-Myb. The interaction between c-Myb and the KIX domain of p300/CBP is essential for the transactivation of target genes, including the proto-oncogene MYC.[6][7][8][9][10]
This compound, by selectively inhibiting the bromodomain of CBP/EP300, disrupts the recruitment of these coactivators to chromatin. This leads to a downstream cascade of events that ultimately suppresses the expression of MYC, a key driver of proliferation in AML. This targeted inhibition of the CBP/EP300-MYC axis is a promising therapeutic strategy for AML.[1]
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of c-Myb with p300 is required for the induction of acute myeloid leukemia (AML) by human AML oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Biochemical Characterization of Peptidic Inhibitors of the Myb/p300 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Interaction between Mutations in c-Myb and the KIX Domains of CBP and p300 Affects Multiple Blood Cell Lineages and Influences Both Gene Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Myb-p300 Interaction is a Novel Molecular Pharmacologic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src-Family Protein Kinase Inhibitors Suppress MYB Activity in a p300-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GNE-272 and CPI-637: Potent and Selective CBP/EP300 Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and p300 (EP300), have emerged as critical therapeutic targets in oncology and other disease areas. These proteins are key regulators of gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a crucial step in chromatin remodeling and transcription activation.
This guide provides a comparative overview of two well-characterized small molecule inhibitors of the CBP/EP300 bromodomains: GNE-272 and CPI-637. Both compounds have been instrumental as chemical probes to elucidate the biological functions of CBP/p300 bromodomains and are being investigated for their therapeutic potential. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive summary of their biochemical and cellular activities, supported by experimental data and methodologies.
Biochemical and Cellular Activity
This compound and CPI-637 are potent and selective inhibitors of the CBP and EP300 bromodomains. The following tables summarize their reported biochemical potencies (IC50) and cellular activities (EC50). It is important to note that while both compounds target the same proteins, the reported values originate from different studies and may have been determined under slightly different experimental conditions.
| Target | This compound IC50 (µM) | CPI-637 IC50 (µM) | Assay Type |
| CBP | 0.02[1] | 0.03 | TR-FRET |
| EP300 | 0.03 | 0.051 | TR-FRET |
Table 1: Biochemical Potency of this compound and CPI-637 against CBP and EP300 Bromodomains.
| Off-Target | This compound IC50 (µM) | CPI-637 IC50 (µM) | Assay Type |
| BRD4(1) | 13[1] | 11.0 | TR-FRET |
Table 2: Selectivity Profile of this compound and CPI-637 against the first bromodomain of BRD4.
| Cellular Assay | This compound EC50 (µM) | CPI-637 EC50 (µM) | Cell Line |
| CBP Target Engagement (BRET) | 0.41[1] | Not Reported | HEK293 |
| MYC Expression Inhibition | Not Reported | 0.60 | AMO-1 |
Table 3: Cellular Activity of this compound and CPI-637.
Mechanism of Action and Signaling Pathways
This compound and CPI-637 function by competitively binding to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This prevents the recruitment of CBP/p300 to acetylated histones and other acetylated transcription factors, thereby inhibiting the transcriptional activation of target genes. One of the key downstream targets of CBP/p300 is the MYC oncogene, a critical driver of cell proliferation in many cancers. By inhibiting CBP/p300, both this compound and CPI-637 lead to the downregulation of MYC expression.
CBP/p300 are also integral components of other major signaling pathways, including the Wnt/β-catenin and NF-κB pathways, which are frequently dysregulated in cancer. Inhibition of CBP/p300 can therefore have broader effects on cellular signaling, impacting cell fate decisions, inflammation, and immune responses.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound and CPI-637.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Binding
This assay quantitatively measures the binding affinity of an inhibitor to a bromodomain.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium cryptate) to an acceptor fluorophore (e.g., d2) when they are in close proximity. A biotinylated histone peptide containing an acetylated lysine is bound to streptavidin-d2, and a His-tagged bromodomain protein is bound to an anti-His antibody labeled with terbium cryptate. Binding of the bromodomain to the histone peptide brings the donor and acceptor into proximity, resulting in a FRET signal. An inhibitor will compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
General Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Add the test compound (this compound or CPI-637) at various concentrations to a 384-well plate.
-
Add the His-tagged CBP or EP300 bromodomain protein and the anti-His-terbium antibody.
-
Add the biotinylated acetylated histone peptide and streptavidin-d2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This cellular assay measures the engagement of an inhibitor with its target protein in live cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain (donor) and a fluorescently labeled cell-permeable tracer that binds to the same bromodomain (acceptor). An inhibitor that enters the cell and binds to the bromodomain will displace the tracer, leading to a decrease in the BRET signal.
General Protocol:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-CBP or -EP300 bromodomain fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
Add the fluorescent tracer to the cells and incubate.
-
Add the test compound (this compound or CPI-637) at various concentrations.
-
Add the NanoBRET™ substrate.
-
Read the luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the EC50 value.
MYC Gene Expression Assay (qRT-PCR)
This assay measures the effect of the inhibitor on the mRNA levels of the MYC gene.
General Protocol:
-
Culture a relevant cell line (e.g., AMO-1 for CPI-637) in appropriate media.
-
Treat the cells with various concentrations of the test compound (this compound or CPI-637) for a specified time (e.g., 6 hours).
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of MYC mRNA and plot it against the inhibitor concentration to determine the EC50 value.
Summary and Conclusion
This compound and CPI-637 are both highly potent and selective inhibitors of the CBP/EP300 bromodomains. Based on the available data, they exhibit similar biochemical potencies against their primary targets. Their selectivity against the BET bromodomain BRD4 is also comparable. In cellular assays, both compounds demonstrate on-target engagement and effectively downregulate the expression of the oncogene MYC, albeit in different reported cell lines.
The choice between this compound and CPI-637 for a particular research application may depend on factors such as the specific cell type or in vivo model being used, as well as other pharmacokinetic and pharmacodynamic properties that are beyond the scope of this guide. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and interpreting studies with these important chemical probes. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparative assessment.
References
Evaluating the Therapeutic Window of GNE-272: A Comparative Guide for Researchers
A detailed comparison of the CBP/EP300 inhibitor GNE-272 with other compounds targeting the same pathway, providing key experimental data and protocols for researchers in drug development.
This guide provides a comprehensive evaluation of the therapeutic window of this compound, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. By comparing its performance with other similar compounds, this document aims to provide researchers, scientists, and drug development professionals with the necessary data to assess its potential as a therapeutic agent. The information presented is based on available preclinical data and is intended for research purposes.
Introduction to this compound and the CBP/p300 Target
This compound is a chemical probe that selectively inhibits the bromodomains of CBP and p300, two closely related transcriptional co-activators that play a crucial role in regulating gene expression.[1][2] Dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer. By targeting the CBP/p300 bromodomains, this compound and similar compounds aim to modulate the expression of key oncogenes, such as MYC, and induce anti-proliferative effects in cancer cells.[1] This guide focuses on comparing the in vitro potency, in vivo efficacy, and toxicity profiles of this compound and other CBP/p300 inhibitors to evaluate their respective therapeutic windows.
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of this compound and a selection of other CBP/EP300 inhibitors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the target's activity by 50%.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity Note |
| This compound | CBP | TR-FRET | 20 | >650-fold selective over BRD4 |
| EP300 | TR-FRET | 30 | ||
| BRD4(1) | TR-FRET | 13,000 | ||
| CBP | BRET | 410 | ||
| GNE-781 | CBP | TR-FRET | 0.94 | >5400-fold selective over BRD4 |
| BRD4(1) | TR-FRET | 5,100 | ||
| CBP | BRET | 6.2 | ||
| SGC-CBP30 | CBP | ITC | 21 (Kd) | >40-fold selective over BRD4(1) |
| EP300 | ITC | 38 (Kd) | ||
| I-CBP112 | CBP | - | - | Selective for CBP/p300 bromodomains |
| A-485 | p300 | HAT Assay | 9.8 | >1000-fold selective over other HATs |
| CBP | HAT Assay | 2.6 | ||
| iP300w | p300/CBP | - | Potent inhibitor | Active at 100-fold lower concentrations than A-485 |
| CPI-1612 | EP300/CBP | HAT Assay | Potent inhibitor | Efficacious at a 20-fold lower dose than an earlier lead compound in a xenograft model |
In Vivo Efficacy and Therapeutic Window Assessment
A crucial aspect of evaluating a drug candidate is its therapeutic window, which is the range between the dose that produces a therapeutic effect and the dose that causes toxicity. The following table summarizes available in vivo efficacy and toxicity data for CBP/EP300 inhibitors.
Note: Specific in vivo efficacy and maximum tolerated dose (MTD) data for this compound are not publicly available. The data for GNE-781, a structurally related and more potent analog from the same discovery program, is presented here as a surrogate to provide an indication of the potential in vivo performance of this chemical series.
| Compound | Cancer Model | Dosing | Efficacy (Tumor Growth Inhibition) | Toxicity/Tolerability |
| GNE-781 | MOLM-16 AML Xenograft | 3 mg/kg | 73% | Marked effects on thrombopoiesis in rats and dogs. Inhibition of erythroid, granulocytic, and lymphoid cell differentiation. Deleterious changes in gastrointestinal and reproductive tissues. |
| 10 mg/kg | 71% | |||
| 30 mg/kg | 89% | |||
| A-485 | DLBCL Xenograft | - | Significant decrease in tumor progression and weight | No significant alterations in body weight. |
| CPI-1612 | JEKO-1 Mantle Cell Lymphoma Xenograft | 0.5 mg/kg PO BID | 67% | Well-tolerated. |
| MCF7 Breast Cancer Xenograft | - | Dose-dependent inhibition of tumor growth | Well-tolerated. | |
| iP300w | CIC-DUX4 Sarcoma Xenograft | Low doses | Prevention of tumor growth | Specificity to cancer cell lines at low doses. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the CBP/EP300 signaling pathway and a general workflow for in vivo efficacy studies.
Caption: CBP/EP300 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vivo Efficacy Studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of CBP/EP300 inhibitors.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for CBP Bromodomain Inhibition
This assay is used to measure the binding affinity of inhibitors to the CBP bromodomain.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled streptavidin) to an acceptor fluorophore (e.g., biotinylated histone peptide labeled with a fluorescent dye) when they are in close proximity. Inhibition of the CBP-histone interaction by a compound disrupts this energy transfer, leading to a decrease in the FRET signal.
-
Materials: Recombinant CBP bromodomain, biotinylated histone H4 peptide (acetylated), Europium-labeled streptavidin, and a fluorescent acceptor.
-
Procedure:
-
A solution of the CBP bromodomain and the biotinylated histone peptide is incubated in a microplate well.
-
The test compound (e.g., this compound) at various concentrations is added to the wells.
-
Europium-labeled streptavidin and the fluorescent acceptor are added.
-
After an incubation period, the plate is read on a time-resolved fluorescence reader.
-
The IC50 value is calculated from the dose-response curve.
-
BRET (Bioluminescence Resonance Energy Transfer) Assay for Cellular Target Engagement
This cell-based assay measures the ability of a compound to disrupt the interaction between the CBP bromodomain and its target protein within a cellular environment.
-
Principle: A fusion protein of the CBP bromodomain with a luciferase (e.g., NanoLuc) acts as the BRET donor, and a fusion protein of the target protein (e.g., a histone) with a fluorescent protein acts as the BRET acceptor. When the two proteins interact, energy is transferred from the luciferase to the fluorescent protein upon addition of the luciferase substrate, resulting in a BRET signal. A competing inhibitor will disrupt this interaction and reduce the BRET signal.
-
Materials: Cells co-transfected with plasmids encoding the CBP-luciferase and histone-fluorescent protein fusion constructs, luciferase substrate.
-
Procedure:
-
Transfected cells are plated in a microplate.
-
The cells are treated with the test compound at various concentrations.
-
The luciferase substrate is added to the wells.
-
The plate is immediately read on a luminometer capable of measuring the two emission wavelengths.
-
The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve.
-
In Vivo AML Xenograft Model
This animal model is used to evaluate the in vivo efficacy of anti-cancer compounds.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Cell Line: Human Acute Myeloid Leukemia (AML) cell line (e.g., MOLM-16).
-
Procedure:
-
AML cells are implanted into the mice, typically subcutaneously or intravenously.
-
Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., GNE-781) at a specified dose and schedule (e.g., daily oral gavage). The control group receives a vehicle solution.
-
Tumor volume (for subcutaneous models) and/or disease progression (e.g., by bioluminescence imaging or flow cytometry of peripheral blood) and body weight are monitored regularly.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Toxicity is assessed by monitoring body weight changes, clinical signs, and, in some cases, hematological and histopathological analysis.
-
Conclusion
This compound is a potent and selective inhibitor of the CBP/EP300 bromodomains with demonstrated anti-proliferative activity in hematologic cancer cell lines. While specific in vivo efficacy and toxicity data for this compound are not publicly available, data from the closely related and more potent analog, GNE-781, suggest that this class of compounds has promising antitumor activity in AML models. However, the observed toxicities, particularly hematological effects, highlight the importance of a well-defined therapeutic window.
Compared to other CBP/EP300 inhibitors such as A-485, CPI-1612, and iP300w, which have also shown in vivo efficacy in various cancer models with generally good tolerability, a direct comparison of the therapeutic window of this compound is challenging without its specific in vivo data. The data presented in this guide provides a valuable resource for researchers to understand the preclinical profile of this compound in the context of other CBP/EP300 inhibitors and to design further experiments to fully elucidate its therapeutic potential. The detailed experimental protocols and pathway diagrams serve as a practical reference for scientists working in this area of drug discovery.
References
GNE-272 and its Analogs: An In Vivo Efficacy Comparison for Researchers
In the landscape of epigenetic drug discovery, the selective inhibition of the bromodomains of CREB-binding protein (CBP) and the E1A binding protein p300 has emerged as a promising therapeutic strategy, particularly in oncology. GNE-272, a potent and selective inhibitor of CBP/EP300 bromodomains, has demonstrated significant anti-proliferative effects in hematologic cancer cell lines and in vivo antitumor activity.[1][2] This guide provides a comparative overview of the in vivo efficacy of this compound and its close analog, GNE-781, supplemented with data on other relevant CBP/p300 inhibitors.
Mechanism of Action: Targeting Transcriptional Coactivation
This compound and its analogs function by competitively binding to the acetyl-lysine binding pockets of the CBP/p300 bromodomains. This inhibition disrupts the recruitment of these transcriptional coactivators to chromatin, leading to the downregulation of key oncogenes, such as MYC, and subsequent tumor growth inhibition.[1][3] The development of more potent and selective analogs like GNE-781 aims to enhance this therapeutic effect while minimizing off-target activities.[4][5]
Below is a diagram illustrating the signaling pathway affected by this compound and its analogs.
Caption: Inhibition of CBP/p300 bromodomain by this compound and its analogs.
In Vitro Potency and Selectivity
A key aspect of developing improved analogs is to enhance potency and selectivity. GNE-781 was developed from this compound through structure-based design to achieve these goals. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and GNE-781 against CBP, EP300, and the off-target bromodomain BRD4.
| Compound | CBP IC50 (nM) | EP300 IC50 (nM) | BRD4(1) IC50 (nM) | Selectivity (BRD4/CBP) |
| This compound | 20 | 30 | 13,000 | 650-fold |
| GNE-781 | 0.94 | Not Reported | 5,100 | >5000-fold |
Data sourced from multiple references.[1][4][5][6]
In Vivo Efficacy in Acute Myeloid Leukemia (AML) Models
Both this compound and GNE-781 have demonstrated significant antitumor activity in xenograft models of Acute Myeloid Leukemia (AML).
This compound
In an AML tumor model, this compound showed a marked antiproliferative effect and modulated the expression of MYC in vivo, which correlated with its antitumor activity.[1][2][3]
GNE-781
GNE-781 has shown robust tumor growth inhibition in a MOLM-16 AML xenograft model.[6] The table below presents the tumor growth inhibition (TGI) at different doses.
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| GNE-781 | 3 | 73 |
| GNE-781 | 10 | 71 |
| GNE-781 | 30 | 89 |
Data sourced from reference[6].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vivo Antitumor Efficacy Study (General Protocol)
The following diagram outlines a general workflow for assessing the in vivo efficacy of CBP/p300 inhibitors in a xenograft model.
Caption: Workflow for in vivo efficacy testing in an AML xenograft model.
Cell Lines and Culture:
-
AML cell lines such as MV4-11 or MOLM-16 are typically used.[1][6]
-
Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
Animal Models:
-
Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor xenografts.[2]
Tumor Implantation and Growth:
-
A specific number of cells (e.g., 5-10 million) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the start of treatment.
Treatment Administration:
-
Compounds are formulated in a suitable vehicle for oral or intraperitoneal administration.
-
Mice are dosed daily for a specified period.
Efficacy Endpoints:
-
Tumor volumes are measured regularly using calipers.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
Body weight is monitored as an indicator of toxicity.
Pharmacodynamic (PD) Biomarkers:
-
At the end of the study, tumors can be harvested to assess the on-target effects of the drug.
-
This can include measuring the expression of target genes like MYC via qPCR or immunohistochemistry.[1]
Conclusion
The development of GNE-781 as a more potent and selective analog of this compound demonstrates a clear progression in the pursuit of effective CBP/p300 bromodomain inhibitors. The in vivo data, particularly for GNE-781 in AML models, highlights the potential of this class of compounds for cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validating RNA-seq Data from GNE-272 Treated Cells with qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) data for validating gene expression changes in cells treated with the CBP/EP300 bromodomain inhibitor, GNE-272. This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical data, and illustrates the underlying signaling pathways and experimental workflows.
Comparative Analysis of Gene Expression
The following table summarizes hypothetical data from an experiment where a human cancer cell line was treated with this compound. Gene expression changes were profiled using RNA-seq and subsequently validated with qPCR. The selected genes are known targets of the CBP/EP300 and MYC signaling pathways, which are modulated by this compound.[1][2][3]
| Gene | RNA-seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Biological Function |
| MYC | -2.58 | -2.45 | Transcription factor, oncogene |
| CCND1 | -1.89 | -1.75 | Cell cycle regulation |
| CDK4 | -1.52 | -1.48 | Cell cycle regulation |
| E2F1 | -2.10 | -2.01 | Transcription factor, cell cycle |
| VEGFA | -1.25 | -1.18 | Angiogenesis |
| ACTB | 0.05 | 0.02 | Housekeeping gene, cytoskeleton |
| GAPDH | -0.02 | -0.01 | Housekeeping gene, glycolysis |
Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration. The general trend of downregulation for target genes and stable expression for housekeeping genes is expected.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of the results.
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Human cancer cells (e.g., MV-4-11 acute myeloid leukemia cells) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
This compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing either this compound at a final concentration (e.g., 1 µM) or a vehicle control (DMSO).
-
Incubation: Cells are incubated for a predetermined period (e.g., 24 hours) to allow for changes in gene expression.
RNA Extraction and Purification
-
Cell Lysis: After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Total RNA is extracted using a TRIzol-based reagent or a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.
RNA-Sequencing (RNA-seq)
-
Library Preparation: An RNA-seq library is prepared from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon this compound treatment.
Quantitative Polymerase Chain Reaction (qPCR)
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[4]
-
Primer Design and Validation: qPCR primers for the target genes and housekeeping genes are designed using primer design software and validated for specificity and efficiency.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, the cDNA template, and the specific primers.[5]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to one or more stable housekeeping genes.[4]
Visualizing the Molecular and Experimental Landscape
To better understand the context of this validation study, the following diagrams illustrate the signaling pathway affected by this compound and the overall experimental workflow.
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 [pubmed.ncbi.nlm.nih.gov]
- 4. qPCR validation of RNAseq data [bio-protocol.org]
- 5. 2.9. Validation of RNA-seq results with RT-qPCR [bio-protocol.org]
Comparative Analysis of the Off-Target Profiles of GNE-272 and SGC-CBP30: A Guide for Researchers
A detailed examination of the selectivity and off-target interactions of two prominent CBP/p300 bromodomain inhibitors, GNE-272 and SGC-CBP30, is crucial for the accurate interpretation of experimental results and the advancement of drug discovery programs. This guide provides a comprehensive comparison of their off-target profiles, supported by available experimental data, to aid researchers in selecting the appropriate chemical probe for their specific needs.
This compound and SGC-CBP30 are potent and selective inhibitors of the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). While both compounds exhibit high affinity for their primary targets, understanding their interactions with other proteins is paramount to deconvoluting on-target from off-target effects.
Quantitative Analysis of Off-Target Binding
To facilitate a direct comparison, the following tables summarize the reported binding affinities and inhibitory concentrations of this compound and SGC-CBP30 against their primary targets and key off-targets.
Table 1: Primary Target Affinity
| Compound | Target | Assay | IC50 / Kd |
| This compound | CBP | TR-FRET | IC50 = 0.02 µM[1][2] |
| CBP | BRET | IC50 = 0.41 µM[1][2] | |
| SGC-CBP30 | CBP | - | Kd = 21 nM[3][4][5] |
| p300 | - | Kd = 32 nM[4][5] | |
| p300 | Biolayer Interference | Kd = 47 nM[6] | |
| CREBBP | Cell-free | IC50 = 21 nM[7][8] | |
| EP300 | Cell-free | IC50 = 38 nM[7][8] |
Table 2: Selectivity Against BET Bromodomains
| Compound | Off-Target | Selectivity |
| This compound | BRD4(1) | IC50 = 13 µM[1][2] |
| SGC-CBP30 | BRD4(1) | 40-fold selective for CBP over BRD4(1)[4][5][7][9] |
| BRD4(2) | 250-fold selective for CBP over BRD4(2)[5][7] | |
| BRD2, BRD3, BRD4 | Weak activity observed in DSF binding assays[6] |
Table 3: Other Known Off-Targets for SGC-CBP30
| Off-Target Class | Off-Target | Assay | IC50 |
| GPCR | Adrenergic Receptor α2C | Radioligand Binding | 0.11 µM[6] |
| Adrenergic Receptor α2A | Radioligand Binding | 0.57 µM[6] | |
| Platelet-Activating Factor (PAF) Receptor | Radioligand Binding | 0.54 µM[6] | |
| Enzyme | Phosphodiesterase-5 (PDE5) | Enzyme Activity | 0.15 µM[6] |
| Transporter | ATP-binding cassette subfamily G member 2 (ABCG2) | Cellular Assay | Inhibition observed[10][11] |
Note: Comprehensive off-target data for this compound from broad screening panels (e.g., BromoScan, CEREP, KinomeScan) has been mentioned in the literature but the specific results were not publicly available in the searched resources.[1]
Experimental Methodologies
The off-target profiles of this compound and SGC-CBP30 have been characterized using a variety of established experimental techniques. The selection of a specific assay depends on the research question, from broad, unbiased screening to more focused validation of potential interactions.
Key Experimental Protocols:
-
KINOMEscan®: This is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[12][13][14][15][16] The technology utilizes DNA-tagged kinases and an immobilized ligand. A test compound that binds to the kinase active site prevents the kinase from binding to the immobilized ligand, and the amount of remaining bound kinase is measured by qPCR.[12]
-
BROMOscan®: Similar to KINOMEscan®, this platform assesses the binding of compounds against a comprehensive panel of bromodomains.
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein in the presence and absence of a ligand.[17] A ligand that binds and stabilizes the protein will increase its melting temperature (Tm). This method is often used for initial screening of compound libraries against a panel of proteins.[4][6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the binding of a compound to its target. It is a sensitive and high-throughput method commonly used to determine IC50 values.[1]
-
Bioluminescence Resonance Energy Transfer (BRET): This assay is used to measure protein-protein interactions or target engagement within living cells. It provides a more physiologically relevant assessment of a compound's activity.[1]
-
Isothermal Titration Calorimetry (ITC): A biophysical technique that directly measures the heat released or absorbed during a binding event.[17] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry, and enthalpy.
Signaling Pathway Context
This compound and SGC-CBP30 primarily target the bromodomains of CBP and p300. These proteins are critical coactivators that play a central role in regulating gene expression through histone acetylation and the recruitment of the transcriptional machinery. Inhibition of the CBP/p300 bromodomain can therefore have widespread effects on various signaling pathways. The identification of off-targets is crucial as they can lead to unintended modulation of other pathways, complicating data interpretation.
Conclusion
Both this compound and SGC-CBP30 are invaluable tools for studying the biological functions of CBP/p300 bromodomains. SGC-CBP30 has a more extensively characterized public off-target profile, with known weak interactions with BET bromodomains and some GPCRs, enzymes, and transporters. While this compound is reported to be highly selective, a comprehensive and publicly available dataset on its broader off-target profile would be beneficial for the research community.
Researchers should carefully consider the potential for off-target effects when designing experiments and interpreting data. The use of structurally distinct inhibitors and genetic knockdown or knockout models as controls is highly recommended to validate that the observed phenotype is a direct result of CBP/p300 bromodomain inhibition. This comparative guide serves as a starting point for informed decision-making in the selection and application of these potent chemical probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical probes and inhibitors of bromodomains outside the BET family - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]
- 5. SGC-CBP30 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. Probe SGC-CBP30 | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
- 8. abt-869.com [abt-869.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. chayon.co.kr [chayon.co.kr]
- 13. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]
GNE-272 Mechanism of Action: A Comparative Analysis with Knockout Models and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), with genetic knockout models and other alternative inhibitors. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of this compound's mechanism of action and its performance as a chemical probe.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the bromodomains of the highly homologous transcriptional co-activators CBP and EP300.[1][2][3] These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a key mechanism in the regulation of gene expression. By competitively binding to the acetyl-lysine binding pocket of CBP and EP300 bromodomains, this compound disrupts this interaction, leading to the modulation of target gene transcription. A primary downstream effect of CBP/EP300 inhibition by this compound is the downregulation of the MYC oncogene, which plays a critical role in the proliferation of various cancer cells.[1][2] this compound has demonstrated anti-proliferative effects in hematologic cancer cell lines and antitumor activity in in vivo models of acute myeloid leukemia (AML).[1][2][3]
Comparative Data: this compound vs. Alternatives
The following tables summarize the quantitative data comparing this compound with other CBP/EP300 inhibitors and the genetic knockout of CBP/EP300.
| Table 1: In Vitro Potency and Selectivity of CBP/EP300 Bromodomain Inhibitors | ||||
| Compound | CBP IC50 (nM) | EP300 IC50 (nM) | BRD4(1) IC50 (nM) | Selectivity for CBP over BRD4(1) |
| This compound | 20 | 30 | 13,000 | 650-fold |
| GNE-049 | 1.1 | 2.3 | 4,240 | 3,850-fold |
| SGC-CBP30 | 21 | 32 | >100,000 | >4,760-fold |
| I-CBP112 | 38 | 130 | >10,000 | >260-fold |
Data compiled from multiple sources.[1][2][4][5][6]
| Table 2: Cellular Activity of CBP/EP300 Inhibitors | ||
| Compound | Cell Line | MYC Expression EC50 (nM) |
| This compound | MV4-11 | 910 |
| GNE-049 | MV4-11 | 14 |
Data compiled from multiple sources.[1][5][6]
| Table 3: Comparison of Phenotypes: this compound Treatment vs. CBP/EP300 Knockout | ||
| Phenotype | This compound Treatment | CBP/EP300 Knockout/Knockdown |
| MYC Expression | Decreased | Decreased in CBP-deficient cells upon p300 ablation |
| Cell Proliferation | Inhibited in hematologic cancer cells | Essential for proliferation in certain cancer contexts |
| Apoptosis | Induced in sensitive cell lines | Induced in CBP-deficient cells upon p300 ablation (synthetic lethality) |
This table provides a qualitative comparison based on published findings. Direct quantitative comparisons in the same model system are limited in the current literature.[7][8][9]
Experimental Protocols
In Vitro Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the potency of inhibitors in binding to the target bromodomain.
-
Reagents: His-tagged CBP or EP300 bromodomain protein, biotinylated histone H3 peptide containing an acetylated lysine, Europium-labeled anti-His antibody (donor), and Streptavidin-Allophycocyanin (APC) (acceptor).
-
Procedure:
-
Add assay buffer, inhibitor (e.g., this compound) at various concentrations, and the bromodomain protein to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated histone peptide and incubate for another 15 minutes.
-
Add the Europium-labeled anti-His antibody and Streptavidin-APC mixture.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis: The ratio of the emission signals (665/620) is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Cellular MYC Expression Assay (qRT-PCR)
This assay quantifies the effect of inhibitors on the expression of the MYC target gene.
-
Cell Culture: Culture a human cancer cell line known to be sensitive to CBP/EP300 inhibition (e.g., MV4-11 acute myeloid leukemia cells).
-
Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. The EC50 value is determined by plotting the percentage of MYC expression inhibition against the inhibitor concentration.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., MV4-11) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity.
Visualizations
Caption: this compound inhibits CBP/EP300 by blocking the bromodomain's recognition of acetylated lysines.
Caption: A typical workflow for characterizing a CBP/EP300 inhibitor like this compound.
Caption: The phenocopy of genetic knockout by this compound confirms its on-target mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling GNE-272
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GNE-272. The following procedural guidance is derived from safety data sheets to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Summary of Hazards:
| Hazard Classification | Category | GHS Code |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Aquatic Toxicity | Category 1 | H400 |
| Chronic Aquatic Toxicity | Category 1 | H410 |
Recommended Personal Protective Equipment:
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 or equivalent. |
| Skin and Body Protection | Laboratory coat | Long-sleeved to prevent skin contact. |
| Respiratory Protection | Not required under normal use with adequate ventilation | Use a NIOSH-approved respirator if dust or aerosols are generated. |
Operational and Disposal Plans
Strict adherence to the following procedures is crucial for safe handling and disposal of this compound.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1] Use only in well-ventilated areas and avoid the formation of dust and aerosols.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at -20°C for the powder form or -80°C when in solvent.[1] Keep away from direct sunlight and sources of ignition.[1]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[1]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[1]
-
Eye Contact: Remove contact lenses if present, flush eyes immediately with large amounts of water, and seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]
Spill and Disposal Procedures:
-
Spillage: Collect spillage to prevent environmental contamination.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
